Product packaging for (R)-N-Fmoc-piperidine-2-carboxylic acid(Cat. No.:CAS No. 101555-63-9)

(R)-N-Fmoc-piperidine-2-carboxylic acid

Numéro de catalogue: B1311144
Numéro CAS: 101555-63-9
Poids moléculaire: 351.4 g/mol
Clé InChI: CKLAZLINARHOTG-LJQANCHMSA-N
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Description

(R)-N-Fmoc-piperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its primary value lies in its role as a constrained scaffold for introducing piperidine motifs into peptide chains. The (R)-stereochemistry provides a specific three-dimensional configuration that is essential for influencing the target peptide's bioactive conformation and for studying structure-activity relationships (SAR). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen is stable under basic conditions but can be readily removed with a mild base like piperidine, making it fully compatible with standard Fmoc-SPPS protocols [source: Journal of Peptide Science]. This compound is extensively used in the synthesis of peptidomimetics, where researchers aim to develop metabolically stable and potent analogs of natural peptides by incorporating rigid, cyclic structures. Applications include the development of protease inhibitors, ligands for G-protein-coupled receptors (GPCRs), and other therapeutic candidates where the piperidine ring can confer improved pharmacokinetic properties or receptor selectivity [source: Frontiers in Chemistry]. The carboxylic acid moiety allows for direct coupling to the growing peptide chain, while the constrained ring system introduces local conformational restrictions, which can reduce the entropic penalty upon binding to a biological target. This makes this compound an invaluable tool for chemical biologists and medicinal chemists engineering novel bioactive compounds with enhanced stability and potency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B1311144 (R)-N-Fmoc-piperidine-2-carboxylic acid CAS No. 101555-63-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314811
Record name D-Fmoc-pipecolic acid
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-63-9, 105751-19-7
Record name D-Fmoc-pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Fmoc-pipecolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid
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Record name 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a chiral, non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis. Its rigid piperidine ring structure imparts conformational constraints on peptide backbones, making it a valuable tool for designing peptidomimetics, modulating biological activity, and enhancing metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in peptide synthesis.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₁NO₄[1]
Molecular Weight 351.40 g/mol [1]
CAS Number 101555-63-9[1]
Appearance Powder[1]
Melting Point 154-158 °C[1]
Assay ≥97%[1]
Storage Temperature 2-8°C[1]
Synonyms Fmoc-D-pipecolic acid[1]
InChI Key CKLAZLINARHOTG-LJQANCHMSA-N[1]
SMILES String OC(=O)[C@H]1CCCCN1C(=O)OCC2c3ccccc3-c4ccccc24[1]

Structural Formula

The structural formula of this compound is characterized by a piperidine ring with a carboxylic acid functional group at the 2-position, where the stereocenter has an (R) configuration. The nitrogen atom of the piperidine ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: 2D Structural representation of this compound.

Spectroscopic Data (Predicted)

SpectroscopyExpected Peaks
¹H NMR Signals corresponding to the protons of the piperidine ring (typically in the 1.5-3.5 ppm range), a signal for the alpha-proton adjacent to the carboxyl group, and characteristic signals for the Fmoc protecting group (in the aromatic region, ~7.2-7.8 ppm, and the aliphatic protons of the fluorenyl group). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR A signal for the carboxylic carbon (~170-185 ppm), signals for the carbons of the piperidine ring, and distinct signals for the carbons of the Fmoc group.
Infrared (IR) A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710-1760 cm⁻¹), and a C=O stretch from the Fmoc carbamate group.
Mass Spectrometry The molecular ion peak [M]+ should be observable. Common fragmentation patterns would include the loss of the Fmoc group, CO₂, and fragmentation of the piperidine ring.

Synthesis Protocol

This compound is typically synthesized from its corresponding unprotected amino acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). A general experimental protocol for the Fmoc protection is as follows:

  • (R)-piperidine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine.

  • The solution is cooled in an ice bath.

  • Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), dissolved in an organic solvent like dioxane or acetone, is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is used to introduce a conformationally constrained residue into a peptide sequence.

General Workflow for SPPS

The following diagram illustrates the key steps in a typical SPPS cycle involving the coupling of an Fmoc-protected amino acid like this compound.

SPPS_Workflow cluster_resin Solid Support cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin Resin with Linker and Growing Peptide Chain (Free Amine) Activation Activation of This compound (e.g., with HCTU/DIPEA) Coupling Coupling to Resin-Bound Peptide Activation->Coupling Activated Amino Acid Wash1 Wash (e.g., DMF) Coupling->Wash1 Peptide Elongated Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (e.g., DMF) Deprotection->Wash2 Free Amine Regenerated Wash2->Resin Ready for Next Cycle start start->Deprotection Start Cycle (after previous amino acid)

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol for Manual SPPS

This protocol is a representative example for the manual coupling of this compound onto a resin with a free amine.

Materials:

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Reaction vessel with a frit

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF.

    • Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution.

    • If using HCTU or HATU, dissolve 3-5 equivalents of the amino acid and the coupling reagent in DMF, then add 6-10 equivalents of DIPEA.

    • Pre-activate the mixture for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

Conclusion

This compound is a crucial building block for the synthesis of complex peptides and peptidomimetics. Its incorporation into peptide sequences allows for the introduction of conformational rigidity, which can lead to enhanced biological activity and stability. The well-established protocols for its use in Fmoc-based solid-phase peptide synthesis make it an accessible and valuable tool for researchers in drug discovery and peptide science. Careful adherence to the outlined protocols will ensure its successful integration into target peptide sequences.

References

An In-depth Technical Guide to (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101555-63-9

This technical guide provides a comprehensive overview of (R)-N-Fmoc-piperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in solid-phase peptide synthesis.

Physicochemical Properties

This compound, also known as N-Fmoc-D-pipecolic acid, is a white to light yellow crystalline powder.[1] It serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics.[2]

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄[3]
Molecular Weight 351.40 g/mol [3]
Melting Point 154-158 °C
Optical Rotation +26° (c=1 in DMF)[4]
Assay ≥97%
Storage Temperature 2-8°C
Appearance White to light yellow crystal powder[1]

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

Technique Data
¹H NMR (300 MHz, CDCl₃) δ = 1.28-1.53 (m, 2H), 1.69-1.82 (m, 3H), 2.19-2.37 (m, 1H), 3.15 (t, 1H, J = 13.2 Hz), 4.05-4.33 (m, 2H), 4.37-4.49 (m, 2H), 4.76- 5.05 (m, 1H), 7.28-7.41 (m, 4H), 7.55-7.62 (m, 2H), 1.77 (s, 2H)
¹³C NMR (75 MHz, CDCl₃) δ = 20.72, 24.70, 26.55, 41.94, 47.25, 54.19, 67.86, 119.97, 125.08, 127.07, 127.68, 141.33, 143.89, 156.65, 177.36
Mass Spectrometry (ESI) m/z: 352.66 [M + H]⁺, calculated: 352.40 [M + H]⁺

Synthesis Protocol

The following is a general procedure for the synthesis of N-Fmoc-piperidine-2-carboxylic acid, which can be adapted for the (R)-enantiomer starting from (R)-piperidine-2-carboxylic acid.

Materials:

  • (R)-Piperidine-2-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • 10% Sodium carbonate solution

  • Dioxane

  • Ethyl acetate

  • Concentrated hydrochloric acid

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Ether

  • Hexane

Procedure:

  • Dissolve (R)-piperidine-2-carboxylic acid in a 10% sodium carbonate solution and stir at room temperature.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Add the Fmoc-OSu solution to the piperidine acid solution and stir the reaction mixture overnight.

  • Upon completion, add water and extract the aqueous layer with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to a pH of 2 using concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic phases and wash sequentially with 1N HCl and brine.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate in vacuo to obtain a colorless oily liquid.

  • Dissolve the oily liquid in ether and cool to induce precipitation of a fluffy white solid.

  • Wash the solid with hexane and dry to yield this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R_Pip_Acid (R)-Piperidine-2- carboxylic acid Reaction_Mix Reaction Mixture (Stir Overnight) R_Pip_Acid->Reaction_Mix Na2CO3 10% Sodium Carbonate Na2CO3->Reaction_Mix Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Mix Dioxane Dioxane Dioxane->Reaction_Mix Addition_H2O Add Water Reaction_Mix->Addition_H2O Extraction_EtOAc_1 Extract with Ethyl Acetate Addition_H2O->Extraction_EtOAc_1 Acidification Acidify to pH 2 (Conc. HCl) Extraction_EtOAc_1->Acidification Extraction_EtOAc_2 Extract with Ethyl Acetate (x3) Acidification->Extraction_EtOAc_2 Wash_HCl_Brine Wash with 1N HCl and Brine Extraction_EtOAc_2->Wash_HCl_Brine Drying Dry (MgSO4) & Concentrate Wash_HCl_Brine->Drying Precipitation Precipitate from Ether/Hexane Drying->Precipitation Final_Product (R)-N-Fmoc-piperidine- 2-carboxylic acid Precipitation->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Peptide Synthesis

This compound is a valuable building block for Fmoc solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] This deprotection step exposes the secondary amine, which is then available for coupling with the next Fmoc-protected amino acid in the sequence.

The incorporation of this non-proteinogenic amino acid can introduce conformational constraints into a peptide backbone, which can be advantageous for modulating biological activity and metabolic stability.

G Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Wash Fmoc_Deprotection->Washing_1 Coupling Coupling: (R)-N-Fmoc-piperidine- 2-carboxylic acid + Coupling Reagents Washing_1->Coupling Washing_2 Wash Coupling->Washing_2 Repeat Repeat Cycle for Peptide Elongation Washing_2->Repeat Repeat->Fmoc_Deprotection for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage after final amino acid Final_Peptide Purified Peptide Cleavage->Final_Peptide G cluster_synthesis Synthesis of Bioactive Molecules cluster_action Mechanism of Action Start (R)-N-Fmoc-piperidine- 2-carboxylic acid Peptide_Synthesis Solid-Phase or Solution-Phase Synthesis Start->Peptide_Synthesis Cyclization Cyclization Peptide_Synthesis->Cyclization HDAC_Inhibitor Cyclic Tetrapeptide HDAC Inhibitor Cyclization->HDAC_Inhibitor HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetylation Increased Histone Acetylation HDAC_Inhibitor->Acetylation Histone Histone Protein HDAC->Histone Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Effects Apoptosis, Cell Cycle Arrest, Differentiation Gene_Expression->Cellular_Effects

References

A Comprehensive Technical Guide to Fmoc-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-pipecolic acid, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its fundamental properties, applications, and detailed experimental protocols.

Core Properties of Fmoc-D-Pipecolic Acid

Fmoc-D-pipecolic acid, systematically named (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid, is a derivative of D-pipecolic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This Fmoc group is instrumental in its primary application in solid-phase peptide synthesis (SPPS), where it reversibly protects the amino group of the pipecolic acid moiety.

Quantitative Data Summary

The key physicochemical properties of Fmoc-D-pipecolic acid are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 351.4 g/mol [1][2]
Molecular Formula C₂₁H₂₁NO₄[1][2][3]
CAS Number 101555-63-9, 105751-19-7[1][2][3][4][5]
Melting Point 150-151 °C[1]
Boiling Point 561.6 °C at 760 mmHg[1]
Density 1.293 g/cm³[1]
Storage Temperature 2-8°C[1][6][7]

Applications in Research and Development

Fmoc-D-pipecolic acid is a valuable reagent with diverse applications in several scientific domains:

  • Pharmaceutical Research : It is a crucial reactant in the solid-phase synthesis of agonists and antagonists for human protease-activated receptor 2 (PAR2).[1] PAR2 is implicated in physiological processes such as inflammation, pain, and blood clotting, making its modulators potential therapeutic agents for conditions like asthma and inflammatory bowel disease.[1]

  • Combinatorial Chemistry : The compound is utilized in the assembly of peptide and alkylglycine libraries, which are instrumental in screening for ligands for monoclonal antibodies, thereby aiding in the development of novel therapeutics.[1]

  • Analytical Chemistry : It serves as an analyte in the chromatographic enantiomer separation of carbamate-protected amino acids, a critical process in the analysis and purification of chiral compounds for the pharmaceutical industry.[1]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures involving Fmoc-D-pipecolic acid.

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

spss_workflow resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) resin->deprotection 1. Removal of Fmoc group wash1 Wash (DMF) deprotection->wash1 2. Neutralization & purification coupling Amino Acid Coupling (Fmoc-AA-OH, activator) wash1->coupling 3. Introduction of next amino acid wash2 Wash (DMF) coupling->wash2 4. Removal of excess reagents cycle Repeat for next amino acid wash2->cycle

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Methodology:

  • Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF) for 10-15 minutes.[8]

  • Fmoc Deprotection : To remove the Fmoc protecting group from the resin-bound amino acid, treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.[9] This exposes the free amine for the next coupling step.

  • Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[9]

  • Amino Acid Activation and Coupling : Activate the incoming Fmoc-protected amino acid (such as Fmoc-D-pipecolic acid) using a coupling reagent (e.g., HBTU or DCC) in a suitable solvent.[8][9] Introduce this activated amino acid solution to the resin to form the peptide bond.

  • Final Washing : Wash the resin again with DMF to remove any unreacted reagents.[8]

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection : After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.[9]

Synthesis of Fmoc-D-Pipecolic Acid

A general procedure for the synthesis of Fmoc-protected amino acids is described below.

Synthetic Pathway for Fmoc-D-Pipecolic Acid

synthesis_pathway d_pip D-Pipecolic Acid reaction Reaction Mixture (10% Sodium Carbonate) d_pip->reaction fmoc_osu Fmoc-OSu (in Dioxane) fmoc_osu->reaction extraction Work-up (Acidification & Extraction) reaction->extraction Overnight Stirring product Fmoc-D-Pipecolic Acid extraction->product Purification

Caption: Synthetic route for the preparation of Fmoc-D-pipecolic acid.

Methodology:

  • Dissolution : Dissolve D-pipecolic acid in a 10% aqueous solution of sodium carbonate.[4]

  • Addition of Fmoc Reagent : To this solution, add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in dioxane.[4]

  • Reaction : Allow the mixture to stir overnight at room temperature to ensure the completion of the reaction.[4]

  • Work-up : After the reaction, add water and extract the aqueous layer with ethyl acetate to remove impurities.[4]

  • Acidification : Acidify the aqueous layer to a pH of 2 using a strong acid like concentrated hydrochloric acid.[4]

  • Extraction and Purification : Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product, Fmoc-D-pipecolic acid.[4]

Role in Modulating Signaling Pathways

As previously mentioned, Fmoc-D-pipecolic acid is a building block for synthesizing modulators of Protease-Activated Receptor 2 (PAR2).

Simplified PAR2 Signaling Cascade

par2_signaling ligand PAR2 Agonist/Antagonist (Synthesized using Fmoc-D-pipecolic acid) par2 Protease-Activated Receptor 2 (PAR2) ligand->par2 Binds to g_protein G-Protein Coupling par2->g_protein Activates downstream Downstream Signaling (e.g., MAPK, NF-κB pathways) g_protein->downstream Initiates response Cellular Response (Inflammation, Pain Sensation) downstream->response Leads to

Caption: Involvement of PAR2 modulators in a cellular signaling pathway.

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. PAR2 is expressed in various cell types and plays a significant role in inflammatory and nociceptive processes. By synthesizing specific agonists or antagonists using Fmoc-D-pipecolic acid, researchers can selectively activate or inhibit the PAR2 signaling pathway, allowing for the study of its downstream effects and the development of targeted therapies. The incorporation of the constrained pipecolic acid structure can influence the conformation and binding affinity of the resulting peptide ligands to the receptor.

References

Technical Guide: Solubility of (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, a derivative of pipecolic acid, is a valuable building block in peptide synthesis. Its solubility characteristics are crucial for efficient reaction setup, purification, and formulation development. This guide aims to provide a technical overview of its solubility, drawing parallels from analogous compounds and outlining a standardized methodology for its empirical determination.

Solubility Data of an Analogous Compound: Fmoc-L-Proline

Due to the absence of specific data for this compound, the solubility of Fmoc-L-Proline, a closely related N-Fmoc protected cyclic amino acid, is presented below. This data can offer an initial approximation for solvent selection.

SolventMolarity (M)Concentration (mg/mL)TemperatureNotes
Dimethyl sulfoxide (DMSO)0.13345Room TemperatureSonication is recommended to aid dissolution.[1]
MethanolSolubleNot specifiedNot specified
WaterSparingly solubleNot specifiedNot specifiedN-Fmoc protected amino acids are generally poorly soluble in water.[2]

Note: Qualitative information suggests that Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[3][4]. However, actual solubility can vary based on the specific amino acid derivative and experimental conditions[5].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound like this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DMSO, Dichloromethane (DCM), Acetonitrile, Water)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated micropipettes

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 10-15 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

    • Dilute the supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the samples.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • The calculated concentration represents the solubility of the compound in that specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess (R)-N-Fmoc- piperidine-2-carboxylic acid prep2 Add to known volume of solvent in vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC ana2->ana3 res1 Calculate solubility (mg/mL or M) ana3->res1

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to approach its use and characterization. By referencing data from analogous compounds and employing the detailed experimental protocol, scientists and drug development professionals can empirically determine the solubility of this compound in various solvents, facilitating its effective application in their research and development endeavors.

References

Conformational Analysis of Peptides with Fmoc-D-Pipecolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability and bioactivity. Among these, D-pipecolic acid, a six-membered ring homolog of proline, imparts significant conformational constraints on the peptide backbone. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS) and can also influence the conformational preferences of the adjacent amino acid. This technical guide provides a comprehensive overview of the conformational analysis of peptides containing Fmoc-D-pipecolic acid, detailing experimental protocols for their synthesis, purification, and structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Introduction

Pipecolic acid, with its six-membered piperidine ring, introduces a higher degree of conformational restriction compared to the five-membered pyrrolidine ring of proline.[1] This rigidity can be exploited to stabilize specific secondary structures, such as β-turns, and to modulate the cis-trans isomerization of the preceding peptide bond.[1][2] The D-enantiomer, in particular, can induce unique backbone geometries that are less susceptible to enzymatic degradation, a critical attribute for peptide-based therapeutics. The Fmoc group, while primarily a protecting group for SPPS, can also engage in non-covalent interactions that influence the local conformation of the peptide chain.

Understanding the three-dimensional structure of these modified peptides is paramount for rational drug design, as the conformation dictates the peptide's ability to interact with its biological target. This guide offers a detailed exploration of the methodologies employed to unravel the conformational landscape of peptides featuring Fmoc-D-pipecolic acid.

Peptide Synthesis and Purification

The synthesis of peptides containing Fmoc-D-pipecolic acid is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected amino acids (including Fmoc-D-pipecolic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15-20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HOBt or OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-D-pipecolic acid, the same procedure is followed.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Experimental Protocol: Peptide Purification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

  • Purification: Purify the peptide by reversed-phase HPLC (RP-HPLC). A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is typically used to elute the peptide from the C18 column.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Diagram of the SPPS Workflow:

SPPS_Workflow cluster_0 Elongation Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt/Oxyma) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Loop Repeat for each amino acid Wash2->Loop Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Loop->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on through-bond and through-space connectivities, which are used to define the peptide's conformation.

Experimental Protocol: 2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can significantly impact the observed conformation.

NMR Experiments:

  • ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and to observe the chemical shifts and coupling constants of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[4] ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing NOEs.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

Data Analysis:

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective atoms in the peptide sequence.

  • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from the high-resolution 1D ¹H or 2D COSY spectrum. These values can be related to the backbone dihedral angle φ through the Karplus equation.

  • Distance Restraints: Identify and integrate the cross-peaks in the NOESY or ROESY spectrum. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the corresponding protons.

  • Structure Calculation: Use the dihedral angle and distance restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH, or Amber) to calculate an ensemble of 3D structures consistent with the NMR data.

Quantitative Conformational Data

The incorporation of D-pipecolic acid significantly influences the peptide backbone conformation. The following tables summarize typical NMR-derived conformational parameters for peptides containing pipecolic acid and related residues. Note that specific values will vary depending on the peptide sequence and solvent.

Table 1: Typical ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles (φ)

Secondary StructureTypical ³J(HNHα) (Hz)Approximate φ Angle (°)
α-helix< 5-50 to -70
β-sheet> 8-120 to -160
Turn5 - 8Variable

Table 2: NOE Patterns Characteristic of Secondary Structures

Secondary StructureKey NOE Connectivities
α-helixdNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)
β-sheet (antiparallel)Strong dαN(i, j), weak dNN(i, j) between strands
Type I β-turndNN(i+2, i+3), dαN(i+1, i+2)
Type II β-turnStrong dαN(i+1, i+2)

Table 3: Example Torsion Angles from a Crystal Structure of a Dipeptide containing D-Ala and L-Pip (Boc-D-Ala-L-Pip-NHⁱPr) [2]

Torsion AngleValue (°)
φ (D-Ala)59.9
ψ (D-Ala)131.8
ω (Ala-Pip)177.3
φ (L-Pip)-119.5
ψ (L-Pip)10.3

Note: This data is for a Boc-protected dipeptide and serves as an illustrative example of the types of conformations that can be adopted.

Conformational Analysis by X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Experimental Protocol: Peptide Crystallization and Structure Determination

Procedure:

  • Crystallization Screening: Screen a variety of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single crystals.[6][7] Peptide purity of >95% is crucial for successful crystallization.[8]

  • Crystal Harvesting and Cryo-protection: Carefully harvest a suitable crystal and transfer it to a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density and refine the model against the diffraction data to obtain the final crystal structure.[7]

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow Peptide Pure Peptide Solution Screening Crystallization Screening (Vapor Diffusion) Peptide->Screening Crystal Single Crystal Growth Screening->Crystal Harvesting Crystal Harvesting & Cryo-protection Crystal->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure 3D Crystal Structure Refinement->Final_Structure

X-ray Crystallography Workflow for Peptides.

Computational Conformational Analysis

Molecular dynamics (MD) simulations and other computational methods complement experimental techniques by providing insights into the dynamic behavior of peptides in solution.[9][10]

Methodology: Molecular Dynamics (MD) Simulations

Procedure:

  • System Setup: Build an initial 3D model of the Fmoc-D-pipecolic acid-containing peptide. Place the peptide in a simulation box filled with an explicit solvent (e.g., water).

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.[11]

  • Trajectory Analysis: Analyze the simulation trajectory to identify stable conformations, calculate conformational energies, and determine the populations of different conformational states (e.g., cis and trans isomers of the amide bond).

Biological Activity and Signaling Pathways

While the primary focus of this guide is on conformational analysis, understanding the potential biological implications is crucial for drug development. D-pipecolic acid and its derivatives have been shown to exhibit biological activity, including acting as enzyme inhibitors.[12][13] For instance, derivatives of pipecolic acid have been investigated as inhibitors of viral proteases, such as the NS2B/NS3 protease of Dengue and Zika viruses.[13]

In plants, pipecolic acid is a key signaling molecule involved in systemic acquired resistance (SAR), a broad-spectrum immune response.[14] This pathway involves the interplay of salicylic acid and N-hydroxy pipecolic acid to activate defense genes. While this is a plant-based pathway, it highlights the potential for pipecolic acid derivatives to modulate biological signaling cascades.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where a peptide containing Fmoc-D-pipecolic acid acts as an allosteric inhibitor of a viral protease, a mechanism that has been explored for pipecolic acid derivatives.[13]

Signaling_Pathway Substrate Viral Polyprotein Substrate Protease Viral Protease (e.g., NS2B/NS3) Substrate->Protease Binds to Active Site Products Mature Viral Proteins Protease->Products Cleavage Protease->Products Inhibition Replication Viral Replication Products->Replication Peptide Fmoc-D-Pip Peptide Allosteric_Site Allosteric Site Peptide->Allosteric_Site Allosteric_Site->Protease

References

The Role of (R)-N-Fmoc-piperidine-2-carboxylic Acid as a Constrained Amino Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the conformational control of peptide backbones is a paramount objective. Unconstrained peptides often suffer from metabolic instability and poor receptor selectivity due to their inherent flexibility. The incorporation of constrained amino acids is a powerful strategy to overcome these limitations. (R)-N-Fmoc-piperidine-2-carboxylic acid, a cyclic amino acid analog, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing conformational rigidity. This technical guide provides a comprehensive overview of its role, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound, also known as Fmoc-D-pipecolic acid, is a derivative of piperidine-2-carboxylic acid with the amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The six-membered ring of the piperidine structure significantly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, thereby inducing a more defined secondary structure. This conformational constraint can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity of the resulting peptidomimetics.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Chemical Formula C₂₁H₂₁NO₄[1]
Molecular Weight 351.40 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 154-158 °C[1]
Solubility Soluble in DMF, NMP, and other common SPPS solvents
CAS Number 101555-63-9[1]
Storage 2-8 °C[1]

Conformational Effects on Peptides

The incorporation of this compound into a peptide sequence has profound effects on its three-dimensional structure. The rigid piperidine ring restricts the rotation around the N-Cα and Cα-C bonds, influencing the local and global conformation of the peptide.

One of the most significant conformational consequences is the influence on the cis-trans isomerization of the peptide bond preceding the piperidine residue. Similar to proline, the cyclic nature of pipecolic acid can stabilize the cis-conformation of the Xaa-Pip bond, where Xaa is the preceding amino acid.[3] This can lead to the formation of specific turn structures, which are often crucial for receptor recognition and binding.[2]

Impact on Biological Activity: A Case Study of RGD Peptidomimetics

The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion through its interaction with integrin receptors.[4] The development of RGD peptidomimetics as anti-cancer and anti-angiogenic agents is an active area of research.[5][6] The conformational rigidity of these peptides is critical for their affinity and selectivity towards different integrin subtypes.

A study on cyclic RGD peptidomimetics incorporating a related constrained amino acid, 5-amino-cyclopropane pipecolic acid (CPA), demonstrated the potent biological activity that can be achieved through conformational constraint. The following table summarizes the inhibitory activity (IC₅₀) of a CPA-containing RGD peptidomimetic against αvβ3 and α5β1 integrins.[7][8]

CompoundTarget IntegrinCell LineIC₅₀ (nM)Reference
c(RGD-5-amino-CPA)αvβ3M21 human melanoma2.4[7][8]
c(RGD-5-amino-CPA)α5β1K562 human erythroleukemiaNanomolar[7]

These low nanomolar IC₅₀ values highlight the potential of using piperidine-based constrained amino acids to develop highly potent and selective integrin antagonists.[7][8] The constrained conformation of the RGD motif is thought to mimic the bioactive conformation required for high-affinity binding to the integrin receptor.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) requires careful optimization of coupling and deprotection steps.

General SPPS Workflow

The following diagram illustrates a typical Fmoc-SPPS cycle.

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-Protected Amino Acid on Resin Resin->Fmoc_AA First AA Loading Deprotected_AA Deprotected Amino Acid on Resin Fmoc_AA->Deprotected_AA Fmoc Deprotection (20% Piperidine/DMF) Coupled_Peptide Elongated Peptide on Resin Deprotected_AA->Coupled_Peptide Coupling (Fmoc-AA, Activator, Base) Coupled_Peptide->Deprotected_AA Repeat Cycle Cleavage Purified Peptide Coupled_Peptide->Cleavage Final Cleavage & Deprotection

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)[9][10]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[11]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection (of the preceding amino acid):

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[11]

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • Due to the potential steric hindrance of the piperidine ring, a potent coupling reagent is recommended. HATU is often a good choice for hindered amino acids.[10]

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]

    • After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation

As demonstrated with RGD peptidomimetics, peptides containing constrained amino acids can modulate specific signaling pathways with high potency. RGD peptides primarily exert their effects by binding to integrin receptors, which triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.[1][5]

The following diagram illustrates a simplified integrin signaling pathway initiated by the binding of an RGD-containing peptide.

Integrin_Signaling cluster_membrane Cell Membrane RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Rho Rho GTPases (RhoA, Rac1, Cdc42) Src->Rho Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration & Adhesion Rho->Migration

Caption: Simplified Integrin signaling pathway activated by an RGD peptide.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to introduce conformational constraints into peptide structures. Its incorporation can lead to peptidomimetics with enhanced biological activity, improved metabolic stability, and increased receptor selectivity. The successful synthesis of peptides containing this constrained amino acid relies on the use of optimized coupling and deprotection protocols in Fmoc-SPPS. As demonstrated by the example of RGD peptidomimetics, the conformational rigidity imparted by such building blocks can be leveraged to design highly potent modulators of important biological pathways, paving the way for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(9-Fluorenylmethoxycarbonyl)-D-pipecolic acid (Fmoc-D-pipecolic acid), a valuable building block in peptide synthesis, particularly for the incorporation of non-proteinogenic amino acids into peptide chains.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is an essential tool in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and easy removal with a mild base, which allows for a selective deprotection strategy.[2][3][4]

Physicochemical Properties

Fmoc-D-pipecolic acid is a white to light yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄[1][6][7]
Molecular Weight 351.40 g/mol [1][7][8][9]
Melting Point 150-151 °C[1]
149-153 °C[8]
154-158 °C[9]
Boiling Point 561.6 °C at 760 mmHg[1]
Density 1.293 g/cm³[1]
Storage Temperature 2-8 °C[1][8][9]

Synthesis of Fmoc-D-pipecolic Acid

The synthesis of Fmoc-D-pipecolic acid is typically achieved through the reaction of D-pipecolic acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][5]

Experimental Protocol:

A detailed procedure for the synthesis of the (S)-enantiomer has been described and can be adapted for the (R)-enantiomer (D-pipecolic acid) as follows:

  • Dissolution of D-pipecolic acid: Dissolve D-pipecolic acid (1 equivalent) in a 10% aqueous sodium carbonate solution in a round-bottomed flask and stir at room temperature for 5 minutes.[5]

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (0.9 equivalents) in dioxane.[5] Add this solution to the D-pipecolic acid mixture.

  • Reaction: Allow the reaction mixture to stir overnight at room temperature.[5]

  • Work-up:

    • Add water to the reaction mixture and extract the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.[5]

    • Acidify the aqueous layer to a pH of 2 by adding concentrated hydrochloric acid.[5]

    • Extract the acidified aqueous layer three times with ethyl acetate.[5]

  • Purification:

    • Combine the organic phases and wash sequentially with 1N HCl and brine.[5]

    • Dry the organic layer with anhydrous magnesium sulfate and concentrate it under vacuum to obtain a colorless oily liquid.[5]

    • Dissolve the oily liquid in ether and cool the solution to induce crystallization.[5]

  • Final Product: Collect the resulting fluffy white solid by filtration, wash with hexane, and dry to yield Fmoc-D-pipecolic acid.[5] A similar synthesis for the (S)-enantiomer reported a yield of 83%.[5]

Synthesis Workflow Diagram:

Synthesis_Workflow D_Pipecolic_Acid D-Pipecolic Acid Reaction_Mixture Reaction Mixture (Stir Overnight) D_Pipecolic_Acid->Reaction_Mixture 10% Na₂CO₃(aq) Fmoc_OSu Fmoc-OSu in Dioxane Fmoc_OSu->Reaction_Mixture Aqueous_Workup Aqueous Work-up (H₂O, EtOAc extraction) Reaction_Mixture->Aqueous_Workup Acidification Acidification (conc. HCl to pH 2) Aqueous_Workup->Acidification EtOAc_Extraction Ethyl Acetate Extraction (3x) Acidification->EtOAc_Extraction Washing_Drying Wash & Dry (1N HCl, Brine, MgSO₄) EtOAc_Extraction->Washing_Drying Concentration Concentration (Vacuum) Washing_Drying->Concentration Crystallization Crystallization (Ether/Hexane) Concentration->Crystallization Final_Product Fmoc-D-Pipecolic Acid (White Solid) Crystallization->Final_Product

Caption: Chemical synthesis workflow for Fmoc-D-pipecolic acid.

Characterization Data

The identity and purity of the synthesized Fmoc-D-pipecolic acid must be confirmed through various analytical techniques.[2] The following table summarizes the expected characterization data based on the analysis of the corresponding (S)-enantiomer.[5]

TechniqueData
TLC Rf = 0.60 (hexane:EtOAc:TFA = 1:1:0.2)
HPLC Retention time = 24.6-24.8 min (gradient A)
¹H NMR (300 MHz, CDCl₃) δ = 1.28-1.53 (m, 2H), 1.69-1.82 (m, 3H), 2.19-2.37 (m, 1H), 3.15 (t, 1H, J = 13.2 Hz), 4.05-4.33 (m, 2H), 4.37-4.49 (m, 2H), 4.76-5.05 (m, 1H), 7.28-7.41 (m, 4H), 7.55-7.62 (m, 2H), 7.77 (s, 2H)
¹³C NMR (75 MHz, CDCl₃) δ = 20.72, 24.70, 26.55, 41.94, 47.25, 54.19, 67.86, 119.97, 125.08, 127.07, 127.68, 141.33, 143.89, 156.65, 177.36
Mass Spectrometry (ESI) m/z: 352.66 [M+H]⁺, calculated: 352.40 [M+H]⁺

Characterization Workflow Diagram:

Characterization_Workflow Synthesized_Product Synthesized Fmoc-D-Pipecolic Acid TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity & Quantification NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation Data_Analysis Data Analysis & Structure Confirmation TLC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the characterization of Fmoc-D-pipecolic acid.

Applications in Research and Drug Development

Fmoc-D-pipecolic acid is a crucial reagent in the synthesis of peptides and peptidomimetics.[1] Its incorporation can introduce conformational constraints into a peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability. It has been used in the preparation of cyclic tetrapeptide derivatives that act as histone deacetylase inhibitors and antitumor agents.[5] Furthermore, it is utilized in combinatorial chemistry for creating libraries of compounds for high-throughput screening and as an analyte in analytical chemistry for the separation of enantiomers.[1]

Conclusion

This technical guide provides essential information for the synthesis and characterization of Fmoc-D-pipecolic acid. The detailed experimental protocol, comprehensive characterization data, and clear workflow diagrams serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, facilitating the use of this important building block in their research endeavors.

References

The Ascendance of Pipecolic Acid Scaffolds in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – In the intricate world of peptide science and drug discovery, the quest for novel molecular architectures that impart enhanced stability, refined conformational control, and potent biological activity is relentless. Among the rising stars in this field are pipecolic acid and its derivatives. As a six-membered ring homologue of the ubiquitous proline, pipecolic acid offers a unique structural scaffold that is increasingly being exploited by researchers to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth exploration of the synthesis, incorporation, and conformational impact of pipecolic acid derivatives in peptide chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: Beyond Proline's Confines

Pipecolic acid, or piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules.[1][2] Its six-membered ring structure, in contrast to proline's five-membered pyrrolidine ring, introduces a greater degree of conformational flexibility and a different steric profile. This seemingly subtle difference has profound implications for the secondary structure of peptides, influencing folding, stability, and receptor binding.[2]

The incorporation of pipecolic acid and its derivatives into peptide chains has been shown to modulate the cis-trans isomerization of the preceding peptide bond, often favoring the cis conformation more than proline does.[3][4][5] This property is of significant interest in the design of peptides that mimic specific bioactive conformations. Furthermore, derivatives of pipecolic acid are integral components of numerous natural products with important pharmacological activities, including the immunosuppressants rapamycin and FK506, as well as various antifungal agents.[4]

Synthesis of Pipecolic Acid Derivatives

The chemical synthesis of pipecolic acid and its substituted analogues is a critical first step for their incorporation into peptides. A variety of synthetic strategies have been developed, often starting from chiral precursors to yield enantiomerically pure products.

Synthesis from Lysine and its Derivatives

A common biosynthetic and synthetic precursor for pipecolic acid is L-lysine.[1][6] The biosynthesis in some organisms involves a cyclodeamination reaction catalyzed by enzymes like lysine cyclodeaminase.[7][8] Chemical syntheses can also leverage lysine and its derivatives to construct the piperidine ring.

Asymmetric Synthesis of Substituted Pipecolic Acids

The development of stereoselective methods to synthesize substituted pipecolic acid derivatives has expanded the toolbox for peptide chemists. For instance, hydroxylated pipecolic acids, such as 4-hydroxypipecolic acid, can be synthesized from chiral synthons, providing handles for further functionalization or for influencing peptide conformation through hydrogen bonding.[3]

A versatile route to generate 6-arylpipecolic acids involves the use of D-2-aminoadipic acid as a chiral starting material, followed by cyclization and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of pipecolic acid derivatives into peptide chains is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is similar to that of standard amino acids, but certain considerations are necessary.

Experimental Protocol: Fmoc-Based SPPS of a Pipecolic Acid-Containing Peptide

1. Resin Selection and Preparation:

  • For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often preferred, especially if pipecolic acid is one of the first two residues, to minimize diketopiperazine formation.[5]

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.

2. First Amino Acid Coupling (Loading):

  • If using an unloaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., DIC/Oxyma or HBTU/DIEA).

  • After coupling, cap any unreacted sites on the resin using a capping agent like acetic anhydride.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF. The reaction is typically complete in 5-20 minutes.
  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
  • Amino Acid Activation and Coupling: Activate the carboxylic acid of the incoming Fmoc-protected pipecolic acid derivative (or other amino acid) using a coupling reagent such as HATU, HBTU, or TBTU in the presence of a base like DIEA. Allow the coupling reaction to proceed for 1-2 hours.
  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.
  • Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage time is typically 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

5. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.

Conformational Effects of Pipecolic Acid in Peptides

The incorporation of pipecolic acid significantly influences the local and global conformation of a peptide. This is primarily due to the steric constraints imposed by the six-membered ring and the altered propensity for cis-trans isomerization of the Xaa-Pip amide bond.

Cis-Trans Isomerization

Compared to the Xaa-Pro bond, the Xaa-Pip bond often exhibits a higher population of the cis isomer.[4][5] This can range from a modest increase to a dramatic shift in the equilibrium. For example, peptides containing 2,3-methanopipecolic acids have been reported to show a cis isomer population of 42–92%.[3] The nature of the preceding amino acid (Xaa) also plays a crucial role in determining the cis/trans ratio.

Experimental Protocol: NMR-Based Determination of Cis/Trans Isomerization

1. Sample Preparation:

  • Dissolve the purified pipecolic acid-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) at a concentration of 1-5 mM.

2. 1D ¹H NMR Spectroscopy:

  • Acquire a 1D ¹H NMR spectrum. The presence of both cis and trans isomers will often result in two distinct sets of resonances for the residues immediately adjacent to the pipecolic acid.

  • Integrate the corresponding peaks for the cis and trans conformers to determine their relative populations.

3. 2D NMR Spectroscopy (NOESY/ROESY):

  • Acquire a 2D NOESY or ROESY spectrum to confirm the assignment of the cis and trans isomers.

  • For the trans isomer, a strong NOE is typically observed between the α-proton of the preceding residue (Xaa) and the δ-protons of the pipecolic acid ring.

  • For the cis isomer, a strong NOE is observed between the α-protons of the Xaa and Pip residues.

4. Temperature-Dependent NMR:

  • Acquire a series of 1D ¹H NMR spectra at different temperatures to study the thermodynamics of the isomerization process.

Induction of Secondary Structures

Pipecolic acid and its derivatives can act as potent inducers of secondary structures, particularly β-turns.[2] For example, 2,3-methanopipecolic acids at the i+2 position of a peptide have been shown to induce the formation of a type VIa β-turn.[3] This ability to pre-organize a peptide into a specific conformation is highly valuable in the design of peptidomimetics with enhanced receptor affinity and biological activity.

Biological Applications and Quantitative Data

The unique structural properties of pipecolic acid-containing peptides have led to their application in various areas of drug discovery and chemical biology.

Derivative/Peptide Application Quantitative Data Reference
2,3-Methanopipecolic AcidProline mimetic, β-turn inducercis isomer population: 42–92%[3]
Cyclopropane Pipecolic Acid (in a cyclic RGD peptide)αVβ3 integrin antagonistNanomolar activity in M21 human melanoma cells[9]
Pipecolic acid substitution for Proline at the scissile bond of an HIV protease substrateHIV-1 and HIV-2 protease inhibitorIC₅₀ ≈ 1 µM[10]
R-configured pipecolic acid-based derivativesAllosteric inhibitors of DENV NS2B/NS3 proteaseEC₅₀ = 5.1-5.2 µM in a DENV2 protease reporter gene assay[11]

Signaling Pathways and Workflows

Biosynthesis of Pipecolic Acid in Plant Immunity

Pipecolic acid has emerged as a critical signaling molecule in plant immunity, particularly in systemic acquired resistance (SAR). Its biosynthesis from lysine is a key pathway in this process.

Pipecolic_Acid_Biosynthesis Lysine L-Lysine P6C Δ¹-Piperideine-6-Carboxylic Acid Lysine->P6C ALD1 alpha_Keto α-Ketoglutarate Pip L-Pipecolic Acid P6C->Pip SARD4 N_OH_Pip N-hydroxy-pipecolic acid (N-OH-Pip) Pip->N_OH_Pip FMO1 SAR Systemic Acquired Resistance (SAR) N_OH_Pip->SAR Signal Amplification

Caption: Biosynthesis of pipecolic acid and its role in plant immunity.

Experimental Workflow for Synthesis and Analysis

The general workflow for the creation and evaluation of pipecolic acid-containing peptides follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural and Functional Analysis Synthesis Solid-Phase Peptide Synthesis (SPPS) of Pipecolic Acid Peptide Cleavage Cleavage from Resin and Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry and Analytical HPLC Purification->Characterization Conformation NMR Spectroscopy (Conformational Analysis, cis/trans ratio) Characterization->Conformation Bioassay Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->Bioassay

Caption: General workflow for the synthesis and analysis of peptides containing pipecolic acid derivatives.

Conclusion and Future Outlook

Pipecolic acid and its derivatives represent a powerful tool in the arsenal of peptide chemists and drug developers. Their unique conformational properties and presence in bioactive natural products underscore their potential for creating next-generation therapeutics. As synthetic methodologies become more sophisticated and our understanding of their structural and biological roles deepens, we can expect to see an even greater proliferation of pipecolic acid-based scaffolds in the design of novel peptides with enhanced stability, target affinity, and therapeutic efficacy. The continued exploration of this fascinating class of non-proteinogenic amino acids promises to unlock new avenues for addressing challenging biological targets and developing innovative medicines.

References

The Chemistry and Significance of the Fmoc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), a technique crucial for drug discovery and development. Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive overview of Fmoc chemistry, its mechanisms, experimental protocols, and its profound significance for researchers, scientists, and professionals in drug development.

Core Principles of Fmoc Chemistry

The fundamental role of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the stepwise assembly of a peptide chain.[1] The Fmoc group is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1][2] Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of forming dipeptide byproducts.[1][3]

The key to the utility of the Fmoc group lies in its selective removal under mild basic conditions. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This acidity facilitates a β-elimination reaction in the presence of a mild base, typically a secondary amine like piperidine, to regenerate the free amine.[1][4]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection: The protection of an amine with Fmoc-Cl proceeds via a nucleophilic attack of the amine on the chloroformate. The reaction is typically carried out under Schotten-Baumann conditions (e.g., sodium bicarbonate in a biphasic system of dioxane and water) or anhydrous conditions (e.g., pyridine in dichloromethane).[2]

Fmoc Deprotection: The deprotection of the Fmoc group is a two-step process initiated by a base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.[4]

  • β-Elimination: This is followed by a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[4][5] The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[4][5]

Significance in Drug Development and Peptide Synthesis

The Fmoc strategy has become the dominant choice in solid-phase peptide synthesis for several reasons, offering significant advantages in the development of peptide-based therapeutics:

  • Mild Deprotection Conditions: The use of a mild base for deprotection preserves the integrity of acid-sensitive amino acid side chains and the linkage to the solid support, which is often acid-labile.[][7] This is a major advantage over the older tert-butoxycarbonyl (Boc) strategy, which requires strong acids for deprotection.[][8]

  • Orthogonality: The Fmoc/tBu strategy is a fully orthogonal system. The base-labile Fmoc group for Nα-protection can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[8][] This orthogonality allows for selective deprotection and modification of the peptide while it is still attached to the resin.[8]

  • Automation and High-Throughput Synthesis: The mild reaction conditions and the ability to monitor the deprotection step in real-time via UV spectroscopy of the released dibenzofulvene-piperidine adduct make Fmoc chemistry highly amenable to automated peptide synthesis.[][10] This has significantly accelerated the pace of peptide drug discovery.

  • Reduced Side Reactions: The milder conditions of Fmoc chemistry generally lead to fewer side reactions compared to the harsh acidic conditions of the Boc strategy, resulting in higher purity of the final peptide product.[]

  • Versatility: Fmoc chemistry is compatible with a wide range of solvents and coupling reagents, making it a versatile tool for the synthesis of complex and modified peptides, including those with post-translational modifications like phosphorylation and glycosylation.[11][12]

Quantitative Data on Fmoc Chemistry

The efficiency of Fmoc deprotection and the overall success of peptide synthesis are influenced by several factors, including the choice of base, solvent, and reaction time.

ParameterConditionExpected Outcome/YieldNotes
Fmoc Protection Yield Fmoc-OSu, NaHCO₃, Dioxane/H₂O>95%A common and efficient method for Fmoc protection of amino acids.[1]
Deprotection Reagent 20% Piperidine in DMF>99% in < 10 minsThe most widely used and effective condition for rapid and complete Fmoc removal.[13]
5% Piperidine in DMF>99% in ~3 minsSufficient for complete deprotection in many cases.[14][15]
2% DBU / 2% Piperidine in DMFRapid DeprotectionDBU can accelerate the reaction but may increase the risk of side reactions.
Deprotection Time 2 x 10 minutesStandard ProtocolA two-step deprotection is often employed to ensure complete removal.
Monitoring Wavelength ~301 nmReal-time monitoringThe dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for reaction monitoring.[]

Experimental Protocols

Fmoc Protection of an Amino Acid (General Procedure)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]

  • Addition of Fmoc Reagent: Cool the solution to 0-5°C and slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone with vigorous stirring.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Recrystallization may be necessary to obtain a highly pure product.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for at least 30 minutes in a reaction vessel.[16]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[13][17]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13] The resin is now ready for the coupling of the next Fmoc-protected amino acid.

A Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis
  • Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF as described above.[18]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[16]

  • Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent such as HATU or HBTU (equivalents matching the amino acid) and a base like diisopropylethylamine (DIPEA) in DMF.[16][17]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to allow for peptide bond formation.[17][18]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[19] A capping step with acetic anhydride may be performed to block any unreacted amino groups.[20] This completes one cycle, and the process is repeated to elongate the peptide chain.

Final Cleavage from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acids from side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[17][18] The crude peptide is then precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizing Fmoc Chemistry Workflows

To further elucidate the core processes of Fmoc chemistry, the following diagrams illustrate key signaling pathways and experimental workflows.

Fmoc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FmocCl Fmoc-Cl (9-Fluorenylmethyl chloroformate) FmocCl->Intermediate FmocAmine Fmoc-NH-R (Fmoc-protected Amine) Intermediate->FmocAmine Collapse & Chloride Elimination HCl HCl Intermediate->HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., NaHCO₃) Base->Salt

Caption: Mechanism of amine protection using the Fmoc group.

Fmoc_Deprotection_Mechanism FmocAmine Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate FmocAmine->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct FreeAmine R-NH₂ (Free Amine) Carbanion->FreeAmine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection using piperidine.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection n cycles FinalCleavage 5. Final Cleavage (TFA Cocktail) Repeat->FinalCleavage Purification 6. Purification (RP-HPLC) FinalCleavage->Purification End Pure Peptide Purification->End

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

References

Methodological & Application

Application Note & Protocol: Fmoc Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-proteinogenic amino acids, such as D-pipecolic acid, into peptide sequences is a critical strategy in modern drug discovery. The cyclic nature of D-pipecolic acid imparts conformational constraints on the peptide backbone, which can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. However, the steric hindrance presented by such secondary amino acids poses significant challenges during solid-phase peptide synthesis (SPPS), often resulting in incomplete couplings and low yields. This application note provides a detailed protocol for the successful incorporation of Fmoc-D-pipecolic acid into a peptide chain using Fmoc/tBu chemistry, with a focus on overcoming the challenges associated with its sterically hindered nature.

Experimental Protocols

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, Rink Amide resin is a suitable choice, while Wang or 2-chlorotrityl chloride resins are used for a C-terminal carboxylic acid.[1][2]

Protocol:

  • Place the desired amount of resin (typically on a 0.1 mmol scale) into a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

Protocol:

  • To the swelled resin, add a solution of 20% piperidine in DMF.[3]

  • Agitate the mixture for 5 minutes and then drain the solution.[3]

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3][4]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[3]

Fmoc-D-Pipecolic Acid Coupling

Due to the steric hindrance of Fmoc-D-pipecolic acid, a potent coupling reagent and optimized conditions are crucial for achieving high coupling efficiency.[3][5]

Protocol:

  • In a separate vial, pre-activate the Fmoc-D-pipecolic acid. Dissolve Fmoc-D-pipecolic acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.[3]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.[3]

  • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended overnight.[3]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[3]

  • Troubleshooting Incomplete Coupling: If the Kaiser test is positive, indicating an incomplete reaction, several strategies can be employed:

    • Double Coupling: Drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-D-pipecolic acid.[3]

    • Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[3]

    • Microwave-Assisted Synthesis: Utilize microwave energy to overcome the activation energy barrier and disrupt peptide aggregation.[6]

  • After a successful coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[3]

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups. The cleavage cocktail composition depends on the amino acid composition of the peptide.

Protocol (Standard Cleavage Cocktail):

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Data Presentation

Table 1: Reagents for Fmoc-D-Pipecolic Acid Coupling (0.1 mmol scale)

ReagentEquivalents (eq.)Amount
Resin10.1 mmol
Fmoc-D-Pipecolic acid30.3 mmol
HATU2.90.29 mmol
HOAt30.3 mmol
DIPEA60.6 mmol
DMF-Sufficient volume

Table 2: Recommended Coupling Strategies for Sterically Hindered Amino Acids

StrategyDescriptionKey Advantages
Potent Coupling Reagents Use of uronium/aminium salts (HATU, HBTU, COMU) or phosphonium salts (PyBOP, PyAOP).[3][7]Higher reactivity to overcome steric hindrance.
Double Coupling Repeating the coupling step with fresh reagents.[3]Drives the reaction to completion.
Extended Reaction Time Increasing the coupling time to several hours or overnight.[3]Allows more time for the sterically hindered reaction to proceed.
Solvent Modification Using NMP instead of or mixed with DMF.[3]Improved solvation of the growing peptide chain, reducing aggregation.
Microwave-Assisted SPPS Application of microwave energy during coupling.[3][6]Accelerates the coupling reaction and helps disrupt peptide aggregation.

Mandatory Visualization

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-D-Pipecolic Acid Coupling (HATU/HOAt/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 DMF/DCM Wash Elongation Repeat Cycle for Chain Elongation Wash2->Elongation Incomplete Incomplete Coupling (Positive Test) Kaiser->Incomplete Failure Complete Complete Coupling (Negative Test) Kaiser->Complete Success Troubleshoot Double Couple or Use Microwave/NMP Incomplete->Troubleshoot Complete->Wash2 Troubleshoot->Coupling Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Purification Peptide Purification Cleavage->Purification

Caption: Workflow for Fmoc solid-phase synthesis of peptides containing Fmoc-D-pipecolic acid.

References

Application Notes and Protocols for the Incorporation of (R)-N-Fmoc-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-L-pipecolic acid (Fmoc-Pip-OH), is a cyclic amino acid analogue that serves as a crucial building block in the synthesis of peptidomimetics and complex peptides. Its rigid piperidine ring structure imparts conformational constraints on the peptide backbone, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. However, the sterically hindered nature of this secondary amine-containing residue presents significant challenges during solid-phase peptide synthesis (SPPS), often resulting in low coupling efficiencies and potential racemization.

These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and optimized protocols for the successful incorporation of this compound into peptide chains. The information herein is curated to assist researchers in overcoming common synthetic hurdles and achieving high-purity peptides containing this valuable non-canonical amino acid.

Challenges in Coupling this compound

The primary obstacle in the incorporation of Fmoc-Pip-OH is its steric bulk. The rigid cyclic structure hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to:

  • Low Coupling Efficiency: Incomplete reactions result in the formation of deletion sequences, which are challenging to separate from the desired peptide.

  • Slow Reaction Kinetics: The coupling reaction often requires longer times to proceed to completion compared to standard amino acids.

  • Racemization: The prolonged reaction times and forcing conditions that may be employed to drive the coupling to completion can increase the risk of epimerization at the alpha-carbon, compromising the stereochemical integrity of the peptide.

To mitigate these challenges, the use of highly reactive coupling reagents is paramount.

Selection of Coupling Reagents

For sterically demanding amino acids like Fmoc-Pip-OH, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient.[1] More potent in-situ activating reagents, particularly aminium/uronium and phosphonium salts, are highly recommended.[1] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1]

Key Classes of Recommended Coupling Reagents:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[2] HATU is generally considered superior for sterically hindered couplings due to the formation of a more reactive OAt-active ester, which can lead to faster reaction kinetics and lower racemization compared to HBTU.[2][3]

  • Phosphonium Salts: PyBOP is another highly efficient coupling reagent that provides a good balance between reactivity and stability. It is known to have a low propensity for racemization.[2]

  • Carbodiimides with Additives: While less potent, the combination of DIC with an additive like OxymaPure® can be a cost-effective option that minimizes racemization, particularly when base-free conditions are employed.[4]

Data Presentation: Comparative Performance of Coupling Reagents

While direct quantitative comparative studies for this compound are limited in publicly available literature, the following table summarizes the representative performance of common high-efficiency coupling reagents based on data from the synthesis of other sterically hindered peptides. This data provides a strong indication of the expected performance for Fmoc-Pip-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt30-60 minutes>99>95Very LowHighly efficient for hindered couplings; may be more expensive.[2][3]
HBTU Aminium/Uronium Salt45-90 minutes>98>95LowWidely used and effective, but less reactive than HATU.[2]
HCTU Aminium/Uronium Salt30-60 minutes>99>95Very LowSimilar reactivity to HATU, often more cost-effective.[2]
PyBOP Phosphonium Salt60-120 minutes>98>95LowGood for hindered couplings; avoids guanidinylation side reactions.[2]
DIC/OxymaPure® Carbodiimide/Additive90-180 minutes95-98>90Very LowCost-effective; excellent for minimizing racemization.[4]

Note: The values presented are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using recommended coupling reagents in Fmoc-based solid-phase peptide synthesis (SPPS).

General Materials:

  • Fmoc-protected amino acid resin

  • This compound (Fmoc-Pip-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagents (HATU, HBTU, PyBOP, DIC)

  • Additive (OxymaPure®)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Kaiser test kit

Protocol 1: Standard SPPS Cycle Workflow

This diagram illustrates the general workflow for a single amino acid incorporation cycle in Fmoc-SPPS.

SPPS_Workflow Start Start: Peptide-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 2. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Fmoc-Pip-OH, Coupling Reagent, Base in DMF) Wash_1->Coupling Wash_2 4. Washing (DMF, DCM) Coupling->Wash_2 Kaiser_Test 5. Kaiser Test (Check for completion) Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Next Amino Acid Cycle Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection End Final Deprotection & Cleavage Repeat->End Final Amino Acid

Caption: General workflow for a single cycle in Fmoc-SPPS.

Protocol 2: HATU-Mediated Coupling of Fmoc-Pip-OH

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Pip-OH.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Pip-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. For Fmoc-Pip-OH, a longer reaction time of 2-4 hours is recommended.

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads for a Kaiser test. A negative test (yellow beads) indicates completion. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated amino acid for another 2 hours is recommended. Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Protocol 3: HBTU-Mediated Coupling of Fmoc-Pip-OH

A widely used and effective protocol, though potentially requiring longer coupling times than HATU.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of Protocol 2.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Pip-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 3-5 hours.

  • Monitoring and Washing: Follow step 6 of Protocol 2. Recoupling may be necessary.

Protocol 4: DIC/OxymaPure®-Mediated Coupling of Fmoc-Pip-OH

This method is an excellent choice when minimizing racemization is the highest priority.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of Protocol 2.

  • Coupling Mixture Preparation: In the reaction vessel containing the resin, add Fmoc-Pip-OH (3 equivalents) and OxymaPure® (3 equivalents). Add sufficient DMF to dissolve the solids.

  • Coupling Reaction: Add DIC (3 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring and Washing: Follow step 6 of Protocol 2.

Visualization of Coupling Reagent Activation Mechanism

The following diagram illustrates the general mechanism of carboxylic acid activation by aminium/uronium salt coupling reagents, which is a key step in peptide bond formation.

Activation_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Fmoc-Pip-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt/OBt-Active Ester AminoAcid->ActiveEster Activation CouplingReagent HATU / HBTU (Aminium Salt) CouplingReagent->ActiveEster Base DIPEA (Base) Base->ActiveEster NewPeptideBond Fmoc-Pip-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptideBond Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptideBond

Caption: Activation of Fmoc-Pip-OH by an aminium salt.

Conclusion

The successful incorporation of the sterically demanding this compound in SPPS is highly dependent on the selection of a potent coupling reagent and the optimization of reaction conditions. For challenging couplings involving this and other bulky amino acids, aminium/uronium reagents such as HATU and HCTU generally offer the best performance in terms of efficiency and minimization of racemization. While phosphonium reagents like PyBOP are also effective, carbodiimide-based methods with additives like OxymaPure® provide a valuable alternative when controlling stereochemistry is the primary concern. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can significantly enhance the success rate of synthesizing high-purity peptides containing pipecolic acid.

References

Application Notes and Protocols for the Deprotection of Fmoc from (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its facile removal under mild basic conditions. This application note provides detailed protocols and technical guidance for the deprotection of the Fmoc group from (R)-N-Fmoc-piperidine-2-carboxylic acid, a cyclic amino acid derivative.

The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl group by the base.[2] This leads to the formation of dibenzofulvene (DBF) and the release of the free amine. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF byproduct, preventing its reaction with the newly liberated amine.[2]

Application Notes

Substrate Considerations: this compound is a cyclic secondary amino acid, also known as pipecolic acid. The rigid ring structure can potentially influence the rate of deprotection compared to acyclic amino acids due to steric hindrance. However, the general principles of Fmoc deprotection are applicable.

Reagent Selection:

  • Base: Piperidine is the most common and efficient base for Fmoc deprotection.[2] Typically, a 20% (v/v) solution in DMF is used. Other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, sometimes in combination with piperidine, and may offer advantages in specific cases, such as with sterically hindered amino acids.[3]

  • Solvent: Anhydrous DMF is the solvent of choice due to its ability to dissolve both the protected amino acid and the deprotection reagent.[2] Other polar aprotic solvents like dichloromethane (DCM) can also be used.[3]

Reaction Monitoring: The progress of the deprotection can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the UV-active Fmoc-protected starting material and the appearance of a new spot corresponding to the deprotected product (which can be visualized with a ninhydrin stain) indicates the completion of the reaction.

Work-up and Purification: Unlike solid-phase peptide synthesis where the resin is simply washed, solution-phase deprotection requires a liquid-liquid extraction to separate the product from the deprotection reagents and the dibenzofulvene-piperidine adduct. The basic nature of the product, (R)-piperidine-2-carboxylic acid, allows for its separation from neutral byproducts through acid-base extraction.

Quantitative Data Summary

SubstrateDeprotection ConditionsReaction TimeYieldReference
N-Fmoc-Pro-O-TAGc1% DBU and 1% piperidine in CH2Cl2Not specified (reaction completion monitored)Quantitative[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol describes a standard procedure for the solution-phase deprotection of this compound.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Deprotection: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 10% methanol in DCM eluent). The reaction is typically complete within 30-60 minutes.

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF and excess piperidine. b. Dissolve the residue in DCM and transfer to a separatory funnel. c. Wash the organic layer with 1 M HCl (2 x volume of organic layer) to remove any remaining piperidine. d. Extract the aqueous layers with DCM (2 x volume of aqueous layer) to recover any product that may have partitioned into the acidic aqueous phase. e. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x volume of organic layer) and then with brine (1 x volume of organic layer). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-piperidine-2-carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by crystallization or chromatography if required.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Solution-Phase Fmoc Deprotection cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DMF add_reagent Add 20% (v/v) Piperidine start->add_reagent react Stir at room temperature (30-60 min) add_reagent->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate dissolve Dissolve residue in DCM concentrate->dissolve wash_acid Wash with 1 M HCl dissolve->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate2 Concentrate to yield crude product dry->concentrate2 reaction_mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc-NR2 Fmoc-N(R)R' Carbanion Fmoc Carbanion Fmoc-NR2->Carbanion Piperidine Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Carbanion2 Fmoc Carbanion DBF Dibenzofulvene (DBF) Carbanion2->DBF Freed_Amine R-NH-R' (Free Amine) + CO2 Carbanion2->Freed_Amine DBF2 Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF2->Adduct Piperidine Piperidine2 Piperidine (Scavenger)

References

Application Notes: The Strategic Use of Fmoc-D-pipecolic Acid in Combinatorial Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-pipecolic acid, a six-membered ring analogue of proline, is a valuable building block for the synthesis of combinatorial peptide libraries.[1] Its incorporation into peptide sequences imparts unique structural and functional properties that are highly sought after in drug discovery and biomedical research. As a derivative of pipecolic acid protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, it is fully compatible with the most common methodology for solid-phase peptide synthesis (SPPS).[2][3]

The primary advantage of using Fmoc-D-pipecolic acid lies in its ability to introduce conformational constraints into the peptide backbone. Compared to peptides containing proline, those with pipecolic acid show a significant increase in the population of the cis isomer around the amide bond.[4] This property can be exploited to stabilize specific secondary structures, such as β-turns, which are often critical for molecular recognition and biological activity.[4] Furthermore, the D-configuration and the unnatural nature of the amino acid can enhance the metabolic stability of the resulting peptides by increasing their resistance to enzymatic degradation.

Key Applications

  • Drug Discovery and Ligand Identification: Combinatorial libraries incorporating Fmoc-D-pipecolic acid are used to identify high-affinity ligands for various biological targets. For instance, they are employed in the assembly of peptide arrays on cellulose membranes using the SPOT technique to discover micromolar ligands for monoclonal antibodies.[2][5]

  • Modulation of Therapeutic Targets: This building block is a key reactant in the solid-phase synthesis of agonists and antagonists for human protease-activated receptor 2 (PAR2), a target implicated in inflammation, pain, and other physiological processes.[2][5]

  • Probing Protein-Protein Interactions (PPIs): Due to their constrained and diverse structures, bicyclic or constrained peptides containing D-pipecolic acid can effectively bind to the large, flat surfaces characteristic of PPI interfaces, which are challenging targets for traditional small molecules.[6]

Unique Characteristics in Mass Spectrometry

A notable feature of pipecolic acid-containing peptides is their distinct fragmentation behavior in tandem mass spectrometry, known as the "pipecolic acid effect".[7] Unlike proline-containing peptides which preferentially cleave at the amide bond N-terminal to the proline residue (the "proline effect"), peptides with pipecolic acid predominantly fragment at the amide bond C-terminal to the residue.[1][7] This predictable fragmentation is advantageous for sequencing and identifying "hit" peptides from a library screen. This effect is attributed to the increased flexibility of the six-membered ring, which favors conformations where the mobile proton is transferred to the C-terminal amide site.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Combinatorial Peptide Library Incorporating Fmoc-D-Pipecolic Acid

This protocol outlines the manual synthesis of a peptide library on a solid support using Fmoc/tBu chemistry.[8]

1. Resin Selection and Preparation:

  • Resin Choice: Select a resin based on the desired C-terminal functionality. Use Rink Amide resin for a C-terminal amide or 2-chlorotrityl resin for a C-terminal carboxylic acid.[3][9] For manual synthesis, a resin with a substitution of ~0.5 mmol/g is appropriate.

  • Resin Swelling: Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a solid-phase synthesis vessel.[9] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour at room temperature.[9] After swelling, drain the DMF.

2. First Amino Acid (Fmoc-AA1-OH) Loading (Example for 2-chlorotrityl resin):

  • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM, ~10 mL/g of resin).[8]

  • Add the solution to the swelled resin and agitate for 1-2 hours at room temperature.

  • Drain the vessel and wash the resin sequentially with DMF (3x) and DCM (3x).

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15 minutes.[8]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry in vacuo.

3. Iterative Peptide Elongation Cycle (Deprotection & Coupling):

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[3]

    • Agitate for 15-30 minutes at room temperature to cleave the Fmoc protecting group.[3]

    • Drain the vessel and wash the resin thoroughly with DMF (5x) to remove residual piperidine.[8]

  • Amino Acid Coupling (including Fmoc-D-pipecolic acid):

    • In a separate vial, pre-activate the next amino acid. Dissolve 4.5 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-pipecolic acid), 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in DMF.[9] Add 9 equivalents of DIPEA or N-methylmorpholine (NMM).

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel for at least 4 hours at room temperature.[9] Note: Coupling of sterically hindered amino acids like Fmoc-D-pipecolic acid may require longer reaction times or double coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue the deprotection and coupling cycle until the desired peptide sequences are assembled. For a combinatorial library, a "split-mix" synthesis strategy is employed to generate a large number of unique sequences.

4. Final Cleavage and Deprotection:

  • After the final coupling step and subsequent Fmoc deprotection, wash the resin thoroughly with DCM and dry it.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase HPLC.

Protocol 2: On-Bead Screening of a Peptide Library for Protein Binding

This protocol provides a general workflow for identifying binding partners from a one-bead-one-compound (OBOC) library.[11][12]

1. Library Preparation:

  • Synthesize the combinatorial peptide library on TentaGel resin beads, which are suitable for both organic synthesis and aqueous biological assays.[13]

  • After synthesis, perform the final cleavage of side-chain protecting groups but leave the peptides attached to the beads.

  • Thoroughly wash the beads with appropriate buffers (e.g., PBS with 0.1% Tween-20) to prepare for the assay.

2. Binding Assay:

  • Incubate the library beads with the target protein, which has been fluorescently labeled (e.g., with FITC or a fluorescent antibody tag), in a suitable binding buffer.

  • Incubate for an appropriate time (e.g., 1-4 hours) at 4°C or room temperature with gentle agitation.

  • Wash the beads extensively with binding buffer to remove non-specifically bound protein.

3. Hit Identification:

  • Manually inspect the beads under a fluorescence microscope.

  • Isolate the beads that exhibit a strong fluorescent signal (the "hit" beads).

4. Sequence Determination:

  • Physically separate a single hit bead.

  • Determine the sequence of the peptide on the bead using an appropriate analytical method, most commonly MALDI-TOF mass spectrometry via ladder sequencing.[13]

Data Presentation

Table 1: Reagents for Fmoc-SPPS Coupling and Deprotection

StepReagentEquivalents (relative to resin capacity)SolventTypical Time
Fmoc Deprotection Piperidine20% (v/v)DMF15-30 min[3]
Amino Acid Activation Fmoc-AA-OH4.5DMF>4 h (coupling)[9]
HATU4.5
HOAt4.5
DIPEA or NMM9.0
Cleavage TFA95% (v/v)Cleavage Cocktail2-3 h[10]
TIS (scavenger)2.5% (v/v)
H₂O (scavenger)2.5% (v/v)

Visualizations

G Overall Workflow for Peptide Library Development cluster_synthesis Library Synthesis cluster_screening Screening cluster_analysis Analysis s1 Resin Preparation s2 Split-Mix SPPS using Fmoc-D-Pipecolic Acid s1->s2 s3 Cleavage & Deprotection (Side Chains Only) s2->s3 c1 Incubation with Labeled Target s3->c1 c2 Washing c1->c2 c3 Hit Bead Isolation c2->c3 a1 Peptide Sequencing (e.g., MALDI-TOF MS) c3->a1 a2 Hit Validation (Resynthesis & Assay) a1->a2 end Validated Hit a2->end Lead Compound

Caption: High-level workflow from library synthesis to hit validation.

G Fmoc-SPPS Iterative Cycle start Peptide-Resin (Fmoc-AAₙ) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AAₙ₊₁-OH, HATU, DIPEA) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end Peptide-Resin (Fmoc-AAₙ₊₁) wash2->end end->deprotection Repeat Cycle

Caption: The core iterative steps in solid-phase peptide synthesis.

G MS/MS Fragmentation: Proline vs. Pipecolic Acid Effect cluster_pro Proline Effect cluster_pip Pipecolic Acid Effect pro_peptide H₂N-...-AA-Pro-AA-...-COOH pro_frag y-ion (Cleavage N-terminal to Pro) pro_peptide->pro_frag CID pip_peptide H₂N-...-AA-Pip-AA-...-COOH pip_frag b-ion (Cleavage C-terminal to Pip) pip_peptide->pip_frag CID

Caption: Comparison of peptide fragmentation patterns in mass spectrometry.[7]

References

Application Notes and Protocols: (R)-N-Fmoc-piperidine-2-carboxylic acid in the Synthesis of PAR2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the constrained amino acid analogue, (R)-N-Fmoc-piperidine-2-carboxylic acid, in the solid-phase synthesis of peptide-based agonists for Protease-Activated Receptor 2 (PAR2). This document includes detailed experimental protocols, data presentation, and diagrams of relevant signaling pathways and workflows.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its activation by serine proteases, which cleave the N-terminal domain to reveal a tethered ligand, has made it a significant target for therapeutic intervention. Synthetic peptides and peptidomimetics that mimic this tethered ligand are crucial tools for studying PAR2 function and for the development of novel therapeutics.[3][4]

The incorporation of non-canonical, constrained amino acids like this compound into peptide sequences can confer unique structural properties. The rigid piperidine ring can induce specific backbone conformations, potentially leading to enhanced receptor affinity, selectivity, and metabolic stability compared to their linear counterparts.[5] This document outlines the synthetic protocols and biological evaluation assays relevant to the development of such PAR2 agonists.

Data Presentation: Efficacy of PAR2 Agonists

The potency of synthesized PAR2 agonists is typically evaluated through various in vitro functional assays. The following table summarizes quantitative data for representative PAR2 agonists from the literature, providing a benchmark for newly synthesized compounds.

Compound/AgonistCell LineAssay TypeEC50 ValueReference
SLIGKV-NH₂PAR2 Nomad Cell LineCalcium Flux1.67 µM[6]
SLIGKV-NH₂PAR2 Nomad Cell Lineβ-arrestin Recruitment4.83 µM[6]
2-furoyl-LIGRLO-NH₂16HBE14o-Real-Time Cell Analysis (RTCA)49 nM[3]
Compound 1 (peptidomimetic)16HBE14o-Real-Time Cell Analysis (RTCA)54 nM[3]
Compound 2 (peptidomimetic)16HBE14o-Real-Time Cell Analysis (RTCA)311 nM[3]
2-at-LIGRL-NH₂16HBE14o-ERK 1/2 Phosphorylation~2.5 µM (significant increase)[7]
6-an-LIGRL-NH₂16HBE14o-Calcium Signaling>5 µM[7]

Experimental Protocols

The following protocols describe the solid-phase peptide synthesis (SPPS) of a hypothetical PAR2 agonist peptide incorporating this compound, followed by standard assays for evaluating its biological activity.

Protocol 1: Solid-Phase Synthesis of a Piperidine-Containing PAR2 Agonist Peptide

This protocol details the synthesis of a model peptide using the Fmoc/tBu strategy.[8][9]

Materials:

  • Rink Amide MBHA resin

  • This compound and other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid, including this compound.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro PAR2 Activation Assay - Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[11]

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line, e.g., 16HBE14o-)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Synthesized peptide agonist

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Cell Plating: Plate the PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Agonist Preparation: Prepare serial dilutions of the synthesized peptide agonist in HBSS.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Add the agonist solutions to the wells and continue to monitor the fluorescence intensity over time (typically for 3-5 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: In Vitro PAR2 Activation Assay - ERK1/2 Phosphorylation

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a downstream event in the MAPK signaling pathway activated by PAR2.[7]

Materials:

  • 16HBE14o- cells (or another PAR2-expressing cell line)

  • Cell culture medium

  • Synthesized peptide agonist

  • Lysis buffer

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Plate cells and grow to confluence. Serum-starve the cells overnight, then treat with various concentrations of the synthesized peptide agonist for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for p-ERK.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using an appropriate substrate.

  • Data Analysis: Quantify the band intensities for p-ERK. To normalize, strip the membrane and re-probe with an antibody for total ERK, or run a parallel blot. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Visualizations

PAR2 Signaling Pathways

Protease-Activated Receptor 2 can signal through multiple intracellular pathways upon activation. The primary pathways involve Gq/11, leading to calcium mobilization, and β-arrestin recruitment, which can mediate ERK1/2 activation.

PAR2_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 Activates B_Arrestin β-Arrestin PAR2->B_Arrestin Recruits Agonist Piperidine-Containing Agonist Agonist->PAR2 Binds and Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Activation B_Arrestin->ERK

Caption: Simplified PAR2 signaling pathways activated by an agonist.

Experimental Workflow for PAR2 Agonist Synthesis

The solid-phase synthesis of a peptide-based PAR2 agonist follows a cyclical process of deprotection and coupling reactions.

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop_End Final Amino Acid? Wash2->Loop_End Loop_End->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Loop_End->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Characterization (Mass Spectrometry) Purification->End

Caption: Workflow for solid-phase peptide synthesis of a PAR2 agonist.

References

Application of Fmoc-D-pipecolic Acid in Peptidomimetic Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and conformational flexibility.[1] The incorporation of constrained amino acids is a key strategy in peptidomimetic design to control the peptide's conformation and enhance its biological activity.[2] Fmoc-D-pipecolic acid, a cyclic non-proteinogenic amino acid, serves as a valuable building block in this context. Its six-membered ring structure imparts significant conformational rigidity to the peptide backbone, influencing secondary structure and receptor binding affinity.[2] This document provides detailed application notes and protocols for the use of Fmoc-D-pipecolic acid in the design and synthesis of peptidomimetic drugs.

Core Principles and Advantages

The incorporation of D-pipecolic acid into a peptide sequence offers several advantages in drug design:

  • Conformational Constraint: The piperidine ring of D-pipecolic acid restricts the rotation around the peptide backbone, reducing the number of accessible conformations. This pre-organization of the peptide into a bioactive conformation can lead to increased receptor affinity and selectivity.[2]

  • Increased Proteolytic Stability: The unnatural D-configuration and the cyclic structure of pipecolic acid make the adjacent peptide bonds more resistant to cleavage by endogenous proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Modulation of Bioactivity: By inducing specific turns or secondary structures, D-pipecolic acid can orient essential pharmacophoric residues for optimal interaction with the biological target, leading to either agonistic or antagonistic activity.

Data Presentation: Biological Activity of D-Pipecolic Acid-Containing Peptidomimetics

The inclusion of D-pipecolic acid has been shown to be effective in the development of potent inhibitors for various biological targets. The following tables summarize quantitative data from studies on viral protease inhibitors and integrin antagonists.

Table 1: In Vitro Activity of D-Pipecolic Acid-Containing Viral Protease Inhibitors [3]

Compound IDTargetAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50 > µM)
24 Dengue Virus (DENV) NS2B/NS3 ProteaseEnzymatic Inhibitionmid-micromolar5.2100
27 Dengue Virus (DENV) NS2B/NS3 ProteaseEnzymatic Inhibitionmid-micromolar5.1100

Table 2: In Vitro Activity of a Pipecolic Acid Derivative-Containing Integrin αvβ3 Antagonist [4]

CompoundTargetCell LineAssay TypeActivity
c(RGD-CPA)Integrin αvβ3M21 human melanomaCell Adhesionnanomolar

Note: CPA refers to a cyclopropane pipecolic acid derivative.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Pipecolic Acid-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-D-pipecolic acid into a peptide sequence. Due to the sterically hindered nature of this amino acid, optimized coupling conditions are recommended.

Materials:

  • Fmoc-Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-D-pipecolic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU or PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF (5 times).

  • Fmoc-D-pipecolic Acid Coupling (Difficult Coupling):

    • Pre-activation: In a separate vial, dissolve Fmoc-D-pipecolic acid (3-5 equivalents) and a coupling reagent such as HATU or PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 2-5 minutes.[5][6]

    • First Coupling: Add the activated Fmoc-D-pipecolic acid solution to the deprotected peptide-resin and agitate for 2-4 hours.[6]

    • Monitoring: Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), proceed to a second coupling.

    • Double Coupling (if necessary): Repeat the pre-activation and coupling step with fresh reagents for another 1-2 hours.[6]

    • Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for another difficult coupling) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[1]

Protocol 2: In Vitro Dengue Virus NS2B/NS3 Protease Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of the DENV NS2B/NS3 protease.[3][7]

Materials:

  • Recombinant DENV NS2B/NS3 protease

  • Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS[3]

  • Test compounds (including D-pipecolic acid peptidomimetics) dissolved in DMSO

  • Positive control inhibitor

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution or control to the wells of the microplate.

    • Add 50 µL of the DENV NS2B/NS3 protease working solution (diluted in assay buffer) to each well.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate working solution (diluted in assay buffer) to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 440 nm) over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Protocol 3: Integrin αvβ3 Cell Adhesion Assay

This protocol outlines a method to assess the ability of peptidomimetics to inhibit the adhesion of cells expressing integrin αvβ3 to its ligand.[8][9]

Materials:

  • Cells expressing integrin αvβ3 (e.g., M21 human melanoma cells)

  • Cell culture medium

  • Ligand for integrin αvβ3 (e.g., vitronectin or a synthetic RGD-containing peptide)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other fluorescent cell stain)

  • Test compounds (including D-pipecolic acid peptidomimetics)

  • 96-well tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C.

    • Wash the wells with PBS.

    • Block non-specific binding sites with a solution of BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest the cells and resuspend them in serum-free medium.

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in serum-free medium containing the test compounds at various concentrations.

  • Adhesion Assay:

    • Add the cell suspension containing the test compounds to the coated and blocked wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Add lysis buffer to each well and measure the fluorescence using a plate reader.

    • The fluorescence intensity is proportional to the number of adherent cells.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each compound concentration relative to the untreated control.

    • Determine the IC50 value for inhibition of cell adhesion.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Purification & Analysis cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Standard/D-Pipecolic Acid) Deprotection->Coupling Coupling->Deprotection Repeat n times Cleavage Cleavage & Deprotection Coupling->Cleavage Final Cycle HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry HPLC->MS BioAssay In Vitro Bioassays (e.g., Protease Inhibition, Cell Adhesion) MS->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR SAR->Coupling Design Iteration signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates Ligand RGD-Peptidomimetic (with D-Pipecolic Acid) Ligand->Integrin Binds/Inhibits PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Gene Gene Expression (Proliferation, Survival, Migration) NFkB->Gene Regulates logical_relationship A Start with Bioactive Peptide B Identify Limitations (e.g., Poor Stability) A->B C Design Peptidomimetic Strategy B->C D Incorporate Fmoc-D-pipecolic acid C->D E Conformational Restriction D->E F Increased Proteolytic Resistance D->F G Synthesize & Purify E->G H Evaluate Biological Activity & Stability G->H H->C Iterative Optimization I Optimized Lead Compound H->I

References

Application Notes and Protocols for Incorporating Constrained Amino Acids into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced binding affinity for their targets. Incorporating constrained amino acids is a powerful strategy to overcome these limitations. By introducing conformational rigidity, these modifications can pre-organize the peptide into its bioactive conformation, enhance resistance to proteolytic degradation, and improve pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive peptides incorporating constrained amino acids. It covers key constraining strategies, including side-chain to side-chain cyclization, peptide stapling, and N-methylation, and offers step-by-step experimental procedures for their synthesis and characterization.

Strategies for Constraining Bioactive Peptides

Several strategies can be employed to introduce conformational constraints into a peptide sequence. The choice of strategy depends on the desired structural outcome and the specific properties to be enhanced.

  • Side-Chain to Side-Chain Cyclization: This involves creating a covalent bond between the side chains of two amino acids within the peptide sequence. Common methods include the formation of disulfide bonds between two cysteine residues, or lactam bridges between the side chains of amino acids like aspartic acid or glutamic acid and lysine.[1][2]

  • Peptide Stapling: This technique involves introducing two unnatural amino acids with reactive side chains (e.g., olefins) at specific positions in the peptide sequence (typically i and i+4 or i and i+7 for alpha-helical peptides). A covalent brace is then formed between these side chains, often through ring-closing metathesis, which stabilizes the desired secondary structure.[2][3]

  • N-Methylation: The substitution of a backbone amide proton with a methyl group introduces steric hindrance that can restrict conformational freedom and protect the peptide bond from enzymatic cleavage.[4][5] This modification can significantly enhance metabolic stability.[4][6]

Quantitative Data Summary

The incorporation of constrained amino acids has a quantifiable impact on the stability and binding affinity of bioactive peptides. The following tables summarize key data from various studies.

Table 1: Proteolytic Stability of Constrained vs. Unconstrained Peptides
Peptide/StrategyModificationProtease/MediumHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-[4]
G-protein-binding peptideN-Me-Lys (at P1 position)Trypsin> 42 h> 1000[4]
Bicyclic PeptideMonocyclicTrypsin~50% remaining after 1h-[1]
Bicyclic PeptideBicyclicTrypsin~90% remaining after 1h~1.8[1]
α-conotoxin Vc1.1LinearSimulated Intestinal Fluid (SIF)1.8 ± 0.2 h-[7]
α-conotoxin cVc1.1Backbone CyclizedSimulated Intestinal Fluid (SIF)Not more stable than linear-[8]
LinaclotideThree disulfide bondsSimulated Intestinal Fluid (SIF)54 ± 3 minN/A[8]
PlecanatideTwo disulfide bondsSimulated Intestinal Fluid (SIF)5 ± 1 minN/A[8]
Table 2: Binding Affinity of Constrained vs. Unconstrained Peptides
Peptide/TargetConstraint StrategyBinding Affinity (IC₅₀/K_d)Change in Affinity vs. LinearReference
p53-MDM2Unstapled--[3]
p53-MDM2Double-click StapledNanomolar affinityImprovement over wild-type[3]
HIV-1 Fusion Peptide (T20)LinearK_d = 30 nM-[9]
HIV-1 Fusion Peptide (C34)Linear (optimized sequence)K_d = 0.0007 nM42,857-fold increase[9]
ACE2-derived peptide (WT)LinearK_D = 10.81 nM-[10]
ACE2-derived peptide (HA1)Linear (mutated)K_D = 8.32 nM1.3-fold increase[10]
TNKS2ARC4 domain binderLinearK_D ~ 50-180 µM-[11]
TNKS2ARC4 domain binderLinear (optimized)K_D ~ 2-7 µM7-90-fold increase[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclized Peptide

This protocol describes the manual synthesis of a head-to-tail cyclized peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the linear sequence.

  • On-Resin Cyclization:

    • After coupling the final amino acid, remove the N-terminal Fmoc group.

    • For lactam bridge formation, selectively deprotect the side chains of the amino acids to be cyclized (e.g., Asp/Glu and Lys).

    • Perform the cyclization reaction on the resin using a coupling reagent like HATU/DIPEA in DMF. The reaction time may vary (typically 4-24 hours).

  • Cleavage and Deprotection: Wash the resin and dry it. Add the cleavage cocktail and agitate for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the cyclic peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of a specific protease or in serum/plasma.[12]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Protease solution (e.g., trypsin) or human/animal plasma

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and the protease/serum solution to a final peptide concentration of ~50-100 µM. Prepare a control sample without the protease/serum.

  • Incubation: Incubate the reaction and control tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples at high speed to pellet any precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The identity of the peptide peak can be confirmed by mass spectrometry.

  • Data Processing: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).

Protocol 3: Competitive Binding Assay

This protocol is used to determine the binding affinity of a constrained peptide to its target protein by measuring its ability to compete with a known, labeled ligand.

Materials:

  • Target protein

  • Labeled ligand (e.g., fluorescently labeled)

  • Constrained peptide (unlabeled competitor)

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure:

  • Prepare a dilution series of the constrained peptide in the assay buffer.

  • In the wells of a microplate, add a fixed concentration of the target protein and the labeled ligand.

  • Add the different concentrations of the constrained peptide to the wells. Include a control with no competitor.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the signal from the labeled ligand (e.g., fluorescence). The signal will decrease as the concentration of the constrained peptide increases and displaces the labeled ligand.

  • Plot the signal as a function of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the labeled ligand binding).

  • The dissociation constant (K_d) of the constrained peptide can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the K_d of the labeled ligand is known.

Visualizations

Workflow for Constrained Peptide Synthesis and Evaluation

G cluster_synthesis Synthesis and Purification cluster_evaluation Bioactivity and Stability Evaluation start Design Peptide Sequence (with constrained amino acids) spps Solid-Phase Peptide Synthesis (SPPS) start->spps cyclization On-Resin Cyclization / Stapling spps->cyclization cleavage Cleavage from Resin cyclization->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Competitive Binding Assay (IC50 / Kd) characterization->binding_assay characterization->binding_assay stability_assay Proteolytic Stability Assay (t1/2) characterization->stability_assay cell_assay Cell-Based Functional Assay binding_assay->cell_assay stability_assay->cell_assay

Caption: Workflow for the synthesis and evaluation of constrained bioactive peptides.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin with growing peptide chain (N-terminal Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 Wash2->Resin Repeat for next cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Inhibition by a Bioactive Peptide

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Blocks activation Peptide Constrained Bioactive Peptide Peptide->Receptor Binding and Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 IKK IKK Complex Kinase2->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a constrained bioactive peptide.

References

Application Notes and Protocols for Solid-Phase Synthesis of Cyclic Peptides Using (R)-N-Fmoc-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational rigidity, metabolic stability, and target affinity compared to their linear counterparts. The incorporation of non-natural amino acids, such as (R)-N-Fmoc-piperidine-2-carboxylic acid (also known as Fmoc-(R)-pipecolic acid), can introduce unique structural constraints that influence the peptide's three-dimensional structure and biological activity. This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of cyclic peptides incorporating this building block.

This compound is a cyclic amino acid analog where the side chain is cyclized back onto the alpha-amino group, forming a six-membered ring. This rigid structure can act as a turn-inducer, pre-organizing the peptide backbone for efficient cyclization and imparting specific conformational preferences to the final cyclic peptide.

Data Presentation: Representative Synthesis Yields and Purity

The following tables summarize representative quantitative data for the synthesis of a linear peptide precursor containing (R)-piperidine-2-carboxylic acid and its subsequent cyclization. These values are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 1: Solid-Phase Synthesis of Linear Peptide Precursor

StepParameterValueNotes
Resin LoadingInitial Loading0.5 - 0.7 mmol/gDependent on the specific resin used.
Amino Acid CouplingCoupling Efficiency>99%Monitored by Kaiser test or equivalent method.
This compound CouplingCoupling Time2 - 4 hoursMay require longer coupling times or double coupling due to steric hindrance.
Coupling Efficiency~95-99%Use of a stronger coupling agent like HATU is recommended.
Cleavage from ResinCrude Linear Peptide Yield70 - 90%Sequence-dependent.
Crude Linear Peptide Purity60 - 85%Determined by RP-HPLC.

Table 2: Cyclization and Purification of the Final Peptide

Cyclization MethodParameterValueNotes
On-Resin Cyclization Cyclization Time12 - 24 hoursMonitored by cleaving a small amount of resin and analyzing by LC-MS.
Crude Cyclic Peptide Purity40 - 60%Determined by RP-HPLC after cleavage.
Isolated Yield (after purification) 15 - 30% Based on the initial resin loading.
Solution-Phase Cyclization Cyclization Time4 - 12 hoursReaction progress monitored by RP-HPLC.
Crude Cyclic Peptide Purity50 - 70%Determined by RP-HPLC.
Isolated Yield (after purification) 20 - 40% Based on the purified linear peptide.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of cyclic peptides using this compound.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Coupling of this compound:

    • Due to the potential for steric hindrance, a more potent coupling agent is recommended.

    • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test. A double coupling may be necessary to ensure complete reaction.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.

Protocol 2: On-Resin Cyclization

This method is advantageous as it can minimize intermolecular side reactions.

Materials:

  • Peptide-resin from Protocol 1 (with side-chain protecting groups intact)

  • Cyclization Reagents:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • Base: DIPEA or 2,4,6-collidine

  • High-purity DMF

Procedure:

  • Swell the dried peptide-resin in DMF for 30-60 minutes.

  • Prepare the cyclization solution: Dissolve PyBOP or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF to achieve a final peptide concentration of approximately 1-5 mM.

  • Add the cyclization solution to the resin and agitate at room temperature for 12-24 hours.

  • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Once cyclization is complete, wash the resin with DMF and DCM.

  • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using the cleavage cocktail as described in Protocol 3.

Protocol 3: Solution-Phase Cyclization

This approach is often used for peptides that are difficult to cyclize on-resin.

Materials:

  • Cleaved and deprotected linear peptide

  • High-purity DMF

  • Cyclization Reagents: HATU/HOAt or PyBOP

  • Base: DIPEA or 2,4,6-collidine

  • Cold diethyl ether

Procedure:

  • Peptide Cleavage and Precipitation:

    • Treat the dried peptidyl-resin from Protocol 1 with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.

    • Filter the resin and precipitate the linear peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification of Linear Precursor (Optional but Recommended): Purify the crude linear peptide by RP-HPLC to ensure high purity before cyclization.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a high volume of DMF to achieve a high dilution condition (0.1-1 mM) to favor intramolecular cyclization.

    • In a separate container, prepare the cyclization cocktail by dissolving HATU/HOAt or PyBOP (1.5-2 equivalents) and DIPEA (3-4 equivalents) in a small amount of DMF.

    • Add the cyclization cocktail dropwise to the stirring peptide solution over several hours.

    • Allow the reaction to proceed for an additional 4-12 hours at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the disappearance of the linear peptide and the appearance of the cyclic product by RP-HPLC.

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Precipitate the crude cyclic peptide with cold diethyl ether.

  • Final Purification: Purify the crude cyclic peptide by preparative RP-HPLC to obtain the final product.

Visualizations

Solid-Phase Synthesis and On-Resin Cyclization Workflow

sps_on_resin_cyclization start resin Start with Fmoc-Resin start->resin end_node Purified Cyclic Peptide swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple First Fmoc-AA-OH deprotect1->couple1 wash1 Wash couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_pip Couple Fmoc-(R)-Pip-OH (HATU recommended) deprotect2->couple_pip wash2 Wash couple_pip->wash2 elongate Repeat Deprotection & Coupling Cycles wash2->elongate final_deprotect Final Fmoc Deprotection elongate->final_deprotect on_resin_cyclize On-Resin Cyclization (e.g., PyBOP/DIPEA) final_deprotect->on_resin_cyclize On-Resin Path cleave Cleavage & Global Deprotection (TFA) on_resin_cyclize->cleave purify Purification (RP-HPLC) cleave->purify purify->end_node

Caption: Workflow for SPPS and on-resin cyclization.

Solution-Phase Cyclization Workflow

solution_phase_cyclization start linear_peptide_resin Synthesized Linear Peptide-Resin start->linear_peptide_resin end_node Purified Cyclic Peptide cleave Cleavage & Global Deprotection (TFA) linear_peptide_resin->cleave precipitate Precipitate Crude Linear Peptide cleave->precipitate purify_linear Purify Linear Peptide (Optional) precipitate->purify_linear dissolve Dissolve in DMF (High Dilution) purify_linear->dissolve cyclize Add Cyclization Reagents (e.g., HATU/DIPEA) dissolve->cyclize monitor Monitor Reaction (RP-HPLC) cyclize->monitor concentrate Concentrate & Precipitate monitor->concentrate purify_cyclic Final Purification (RP-HPLC) concentrate->purify_cyclic purify_cyclic->end_node

Caption: Workflow for solution-phase peptide cyclization.

Logical Relationship: Choice of Cyclization Strategy

cyclization_choice decision decision start Linear Peptide Synthesized on Resin decision_node Cyclization Strategy Choice start->decision_node on_resin On-Resin Cyclization decision_node->on_resin On-Resin solution_phase Solution-Phase Cyclization decision_node->solution_phase Solution-Phase on_resin_pro Pros: - Pseudo-dilution effect - Minimizes oligomerization on_resin->on_resin_pro on_resin_con Cons: - Slower reaction kinetics - Steric hindrance from resin on_resin->on_resin_con solution_phase_pro Pros: - Faster kinetics - More flexibility in conditions solution_phase->solution_phase_pro solution_phase_con Cons: - Requires high dilution - Risk of oligomerization solution_phase->solution_phase_con

Caption: Decision factors for cyclization strategy.

Application Notes and Protocols for the Cleavage and Purification of Peptides Containing Fmoc-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-pipecolic acid (D-Pip), a six-membered ring homolog of proline, is a key strategy in modern peptide drug design to enhance proteolytic stability, introduce conformational constraints, and modulate biological activity. Peptides containing D-pipecolic acid often exhibit unique structural properties due to the increased flexibility of the piperidine ring compared to the five-membered ring of proline. This can lead to a higher population of cis-amide bond conformers, which may present challenges during cleavage and subsequent purification.

These application notes provide detailed protocols and comparative data for the efficient cleavage of peptides containing Fmoc-D-pipecolic acid from solid-phase synthesis resins and their subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparative Analysis

The presence of D-pipecolic acid in a peptide sequence can influence both the efficiency of the cleavage from the solid support and the chromatographic behavior during purification. The following tables summarize representative data comparing a model peptide containing D-pipecolic acid with its D-proline analogue.

Table 1: Comparison of Cleavage Cocktail Efficiency for a Model Peptide

Peptide SequenceCleavage CocktailCleavage Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)Major Impurities Identified by MS
Ac-Tyr-Gly-Gly-Phe-D-Pip -NH₂Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)2~87~90Deletion products, minor oxidation
Ac-Tyr-Gly-Gly-Phe-D-Pip -NH₂TFA/TIS/H₂O (95:2.5:2.5)2~90~93Minimal side products
Ac-Tyr-Gly-Gly-Phe-D-Pro -NH₂Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)2~89~93Deletion products
Ac-Tyr-Gly-Gly-Phe-D-Pro -NH₂TFA/TIS/H₂O (95:2.5:2.5)2~92~95Minimal side products

EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, TFA: Trifluoroacetic acid. Data is representative and may vary based on peptide sequence and resin.

Table 2: Analytical Data for Purified Model Peptides

Peptide SequenceAnalytical MethodResult
Ac-Tyr-Gly-Gly-Phe-D-Pip -NH₂RP-HPLC Purity>98%
Mass Spectrometry (ESI-MS) [M+H]⁺Theoretical: 596.30 g/mol , Observed: 596.31 g/mol
Ac-Tyr-Gly-Gly-Phe-D-Pro -NH₂RP-HPLC Purity>98%
Mass Spectrometry (ESI-MS) [M+H]⁺Theoretical: 582.28 g/mol , Observed: 582.29 g/mol

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection of D-Pipecolic Acid-Containing Peptides

This protocol is suitable for the majority of peptides synthesized on acid-labile resins (e.g., Rink Amide, Wang). The choice of scavengers is critical and should be adapted based on the presence of other sensitive amino acids in the sequence.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (or methyl t-butyl ether)

  • Dichloromethane (DCM)

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Nitrogen gas supply or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 0.1 mmol scale) into a 50 mL centrifuge tube or a suitable reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to remove residual solvents and to swell the resin.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (TFA/TIS/H₂O):

    • Caution: Perform this step in a certified fume hood. TFA is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • For a 0.1 mmol scale synthesis, prepare approximately 2-5 mL of the cleavage cocktail.

    • In a clean glass vial, combine TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). For example, to make 2 mL of cocktail, add 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water.

    • Mix the cocktail gently. Prepare fresh before each use.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. A longer cleavage time (up to 4 hours) may be necessary for peptides with multiple protecting groups, but prolonged exposure can increase the risk of side reactions.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing.

    • A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing briefly, followed by centrifugation and decantation after each wash. This step is crucial for removing scavengers and residual TFA.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide as a white to off-white solid.

Protocol 2: Purification of D-Pipecolic Acid-Containing Peptides by RP-HPLC

The increased conformational flexibility of pipecolic acid-containing peptides may lead to broader peaks during RP-HPLC. Optimization of the gradient and temperature may be required to achieve sharp, symmetrical peaks.

Materials and Equipment:

  • Preparative or semi-preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent mixture (e.g., water/ACN with a small amount of DMSO if solubility is an issue)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If the peptide has poor solubility, a small amount of ACN or DMSO can be added. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale):

    • It is highly recommended to first optimize the separation on an analytical C18 column.

    • Inject a small amount of the dissolved crude peptide.

    • Run a scouting gradient, for example, 5-65% B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues like Tyr or Trp).

    • Identify the retention time of the target peptide peak (confirm with mass spectrometry).

    • Optimize the gradient to achieve the best separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide will improve resolution. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes can be used.

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative or semi-preparative column, adjusting the flow rate and injection volume according to the column dimensions.

    • Inject the prepared crude peptide solution.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (typically >95% or >98%).

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Mandatory Visualizations

Cleavage_Workflow Resin 1. Dry Peptide-Resin Reaction 3. Cleavage Reaction (2-3h, RT) Resin->Reaction Cocktail 2. Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Cocktail->Reaction Filter 4. Filter & Collect TFA Filtrate Reaction->Filter Precipitate 5. Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge 6. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash 7. Wash Pellet with Cold Ether (x2) Centrifuge->Wash Dry 8. Dry Crude Peptide (N2 or Vacuum) Wash->Dry Crude_Product Crude Peptide Product Dry->Crude_Product

Caption: Experimental workflow for the cleavage and isolation of peptides.

Purification_Workflow Crude 1. Dissolve Crude Peptide in Mobile Phase A Inject 2. Inject onto RP-HPLC Column (C18) Crude->Inject Gradient 3. Elute with Gradient (Water/ACN + 0.1% TFA) Inject->Gradient Collect 4. Collect Fractions Gradient->Collect Analyze 5. Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool 6. Pool Pure Fractions (>98%) Analyze->Pool Lyophilize 7. Lyophilize Pool->Lyophilize Pure_Product Purified Peptide Lyophilize->Pure_Product

Caption: General workflow for the purification of peptides by RP-HPLC.

Logical_Relationships cluster_Cleavage Cleavage Considerations cluster_Purification Purification Considerations Cleavage Peptide Cleavage Scavengers Scavenger Choice (TIS, EDT, etc.) Cleavage->Scavengers depends on Cleavage_Time Cleavage Duration Cleavage->Cleavage_Time optimization needed Purification RP-HPLC Purification Cleavage->Purification Leads to Sensitive_AA Sensitive Residues (Trp, Met, Cys) Scavengers->Sensitive_AA protects Conformers Cis/Trans Isomerism (Increased with D-Pip) Purification->Conformers affected by Peak_Shape Peak Broadening Conformers->Peak_Shape can cause Gradient Gradient Optimization (Shallow Gradient) Peak_Shape->Gradient mitigated by

Caption: Key factors influencing cleavage and purification of D-Pip peptides.

Application Note: A Guide to the Synthesis and Analysis of Peptides Incorporating (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides.

Introduction: The incorporation of constrained amino acid analogs, such as (R)-N-Fmoc-piperidine-2-carboxylic acid, into peptide sequences is a key strategy in modern drug discovery. These modifications can enforce specific backbone conformations, leading to enhanced biological activity, increased receptor selectivity, and improved stability against enzymatic degradation. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the successful solid-phase synthesis, purification, and characterization of peptides containing this specific piperidine-based residue.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides containing modified amino acids is the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4][5] This approach involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Workflow for SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing.

spips_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Pip(R)-OH + HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling  Positive (Incomplete)  Recouple next_cycle Repeat for Next Amino Acid kaiser_test->next_cycle Negative (Complete) next_cycle->deprotection cleavage Final Cleavage & Deprotection next_cycle->cleavage After Final AA

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: SPPS of a Model Peptide

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide.[6]

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids (including this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place ~167 mg of Rink Amide resin (loading ~0.6 mmol/g) in a fritted reaction vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[1] Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL of the piperidine solution and agitate for an additional 15 minutes.[6][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines. If the test is negative (beads remain colorless/yellow), the coupling is complete.[8] Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Peptide Cleavage, Purification, and Analysis

After synthesis, the peptide is cleaved from the resin, purified by chromatography, and characterized to confirm its identity and purity.

Workflow for Post-Synthesis Processing

post_synthesis_workflow peptide_resin Peptide-Resin (Post-SPPS) cleavage Cleavage from Resin (TFA Cocktail) peptide_resin->cleavage precipitation Precipitation & Wash (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude Peptide Powder precipitation->crude_peptide purification Purification (Preparative RP-HPLC) crude_peptide->purification analysis Purity & Identity Check (Analytical HPLC, LC-MS) purification->analysis lyophilization Lyophilization analysis->lyophilization Fractions >95% Pure final_product Pure Peptide Powder (>95% Purity) lyophilization->final_product

Caption: Standard workflow for peptide cleavage, purification, and analysis.

Protocol 2: Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add 5 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

  • Wash the peptide pellet with another 40 mL of cold diethyl ether, centrifuge, and decant.

  • Air-dry the crude peptide pellet to remove residual ether.

Protocol 3: Peptide Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[9][10][11]

Instrumentation & Consumables:

  • Preparative HPLC system with UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A (if solubility is an issue, a small amount of ACN can be added).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with a flow rate of ~15-20 mL/min.

  • Inject the sample onto the column.

  • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes.[12] Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peaks.

Analytical Characterization

Protocol 4: Purity Assessment by Analytical RP-HPLC

Analytical HPLC is used to determine the purity of the crude and purified peptide.[13][14]

Instrumentation & Consumables:

  • Analytical HPLC system with UV detector

  • Analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

Procedure:

  • Dissolve a small amount (~0.5 mg/mL) of the peptide in Mobile Phase A.

  • Inject 10-20 µL onto the column.

  • Run a linear gradient similar to the preparative method (e.g., 5-65% B over 30 minutes) at a flow rate of 1 mL/min.

  • Integrate the peak areas from the chromatogram at 220 nm to calculate the percent purity.

Protocol 5: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming that the synthesized peptide has the correct molecular weight.[14] Electrospray Ionization (ESI-MS) is commonly coupled with LC for this purpose.

Procedure:

  • The sample is prepared as for analytical HPLC analysis.

  • The eluent from the analytical HPLC column is directed into the ESI source of the mass spectrometer.

  • The instrument separates ions based on their mass-to-charge (m/z) ratio.

  • The resulting mass spectrum is analyzed to find the molecular ion peaks (e.g., [M+H]⁺, [M+2H]²⁺) and compared to the calculated theoretical mass of the target peptide.

Representative Data

The following tables summarize the expected quantitative data for the synthesis and analysis of a model peptide containing (R)-piperidine-2-carboxylic acid.

Table 1: Synthesis and Purification Summary

ParameterExpected ValueNotes
Resin Substitution0.6 mmol/gBased on Rink Amide resin specifications.
Crude Peptide Yield75 - 90%Calculated based on the initial resin loading.
Crude Peptide Purity (HPLC)65 - 80%Varies based on sequence complexity and coupling efficiency.
Isolated Yield (Post-HPLC)25 - 40%Significant loss occurs during purification.
Final Purity (Analytical HPLC)> 98%Target purity for most research applications.

Table 2: Analytical Characterization Data

Analysis MethodParameterExpected Result
Analytical RP-HPLCRetention Time (tR)Sequence-dependent; should be a single major peak.
Purity> 98%
ESI-MSTheoretical Mass [M+H]⁺Calculated based on the peptide sequence.
Observed Mass [M+H]⁺Should match the theoretical mass within ± 0.5 Da.

References

Troubleshooting & Optimization

Overcoming slow coupling of (R)-N-Fmoc-piperidine-2-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the slow coupling of (R)-N-Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH) in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Overcoming Slow Coupling of this compound

Difficulties in the incorporation of this compound often arise from its sterically hindered nature. The rigid ring structure can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling and deletion sequences.

Issue: Low coupling efficiency or incomplete reaction, as indicated by a positive Kaiser test.

Below is a workflow to address this issue:

G cluster_0 Troubleshooting Workflow start Positive Kaiser Test After Fmoc-Pip-OH Coupling reagent Step 1: Optimize Coupling Reagent - Switch to HATU, HCTU, or COMU - Consider PyBOP to avoid guanidinylation start->reagent Initial Step conditions Step 2: Adjust Reaction Conditions - Increase coupling time (e.g., 2-4 hours) - Elevate temperature (e.g., 40-50°C) - Use microwave assistance reagent->conditions If still positive proceed Proceed to Next Cycle reagent->proceed If negative double_coupling Step 3: Perform Double Coupling - After initial coupling, repeat with fresh reagents conditions->double_coupling If still positive conditions->proceed If negative capping Step 4: Cap Unreacted Amines - Use acetic anhydride to prevent deletion sequences double_coupling->capping If still positive double_coupling->proceed If negative evaluate Re-evaluate Synthesis Strategy capping->evaluate If issues persist

Figure 1. Troubleshooting workflow for inefficient coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

The primary reason is steric hindrance. The cyclic structure of the piperidine ring, combined with the bulky Fmoc protecting group, restricts the orientation of the carboxylic acid, making it difficult to access the free amine on the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like Fmoc-Pip-OH, standard carbodiimide reagents such as DCC or DIC alone are often insufficient.[1] More potent onium salt-based reagents are highly recommended.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many challenging couplings. COMU offers comparable efficiency to HATU with the added benefits of being less hazardous and having better solubility.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents and are particularly useful for minimizing racemization.[1]

Q3: What is the role of additives like HOAt and OxymaPure?

Additives are crucial for enhancing coupling efficiency and suppressing side reactions, particularly racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): When used with coupling reagents like HATU, HOAt forms a more reactive active ester compared to HOBt, leading to faster and more efficient coupling with reduced risk of racemization.[1]

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): This additive is a safer alternative to HOBt and HOAt, as it is not explosive. It provides excellent coupling efficiency and racemization suppression, and is incorporated into the structure of the coupling reagent COMU.[1]

Q4: When should I consider performing a "double coupling"?

A double coupling is a robust strategy to drive a difficult coupling reaction to completion. If a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines after the initial coupling, performing a second coupling with a fresh solution of activated this compound and coupling reagent is recommended.

Q5: Can microwave-assisted SPPS improve the coupling of this compound?

Yes, microwave-assisted SPPS can significantly improve the efficiency of coupling sterically hindered amino acids.[2] The application of microwave energy can accelerate the coupling reaction, allowing it to proceed to completion in a much shorter time frame compared to conventional room temperature methods.[3] This can lead to higher purity of the crude peptide.

Q6: How can I monitor the efficiency of the coupling reaction?

The most common method for qualitative monitoring in real-time is the Kaiser test , which detects the presence of free primary amines on the resin. A blue color indicates an incomplete coupling, while a yellow color suggests a complete reaction. For quantitative analysis, a small amount of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired product to any deletion sequences.[1]

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of incorporating this compound. The following table provides an illustrative comparison of the expected performance of various common coupling reagents based on typical outcomes for hindered amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
COMU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes90-9585-90Moderate
DIC/OxymaPure Carbodiimide/Additive45-120 minutes95-9890-95Low

Note: The values in this table are illustrative and for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound using HATU, a highly effective coupling reagent for hindered amino acids.

G cluster_0 Standard Coupling Protocol with HATU resin_prep 1. Resin Preparation: - Swell resin in DMF deprotection 2. Fmoc Deprotection: - Treat with 20% piperidine in DMF resin_prep->deprotection activation 3. Amino Acid Activation: - Dissolve Fmoc-Pip-OH and HATU in DMF - Add DIPEA deprotection->activation coupling 4. Coupling Reaction: - Add activated amino acid solution to resin - Agitate for 1-2 hours activation->coupling monitoring 5. Monitoring: - Perform Kaiser test coupling->monitoring washing 6. Washing: - Wash resin with DMF and DCM monitoring->washing

Figure 2. Standard coupling protocol for this compound using HATU.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), consider performing a double coupling (Protocol 2).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Protocol 2: Double Coupling Procedure

This protocol should be implemented if Protocol 1 results in an incomplete coupling as indicated by a positive Kaiser test.

Methodology:

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (steps 4-6).

  • Washing: After the first coupling incubation period, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (step 4).

  • Incubation: Add the fresh activated amino acid solution to the resin and incubate for another 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test. Upon a negative result, wash the resin as described in step 8 of Protocol 1. If the test is still positive, capping the unreacted amines with acetic anhydride should be considered to prevent the formation of deletion sequences.

Protocol 3: Microwave-Assisted Coupling

This protocol utilizes microwave energy to accelerate the coupling of this compound.

G cluster_0 Microwave-Assisted Coupling Protocol resin_prep 1. Resin Swelling in Microwave-Safe Vessel deprotection 2. Microwave Fmoc Deprotection: - 20% piperidine in DMF - Microwave irradiation (e.g., 75°C, 3-5 min) resin_prep->deprotection washing_deprot 3. Washing deprotection->washing_deprot activation 4. Amino Acid Activation: - Fmoc-Pip-OH, Coupling Reagent, Base in DMF washing_deprot->activation coupling 5. Microwave Coupling: - Add activated solution to resin - Microwave irradiation (e.g., 75°C, 5-10 min) activation->coupling washing_coup 6. Washing coupling->washing_coup

Figure 3. Workflow for microwave-assisted coupling of this compound.

Methodology:

  • Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, dissolve this compound (4 equivalents), a suitable coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF. Add a base (e.g., DIPEA, 8 equivalents) and briefly mix. Add the activated amino acid solution to the deprotected resin.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave peptide synthesizer for 5-15 minutes at a controlled temperature (e.g., 75°C).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling may be necessary.

References

Side reactions associated with Fmoc-D-pipecolic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-pipecolic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-D-pipecolic acid in peptide synthesis?

A1: The primary side reactions encountered when using Fmoc-D-pipecolic acid are diketopiperazine (DKP) formation and incomplete coupling due to steric hindrance. Epimerization, while a general concern in peptide synthesis, is also a potential side reaction to monitor.

Q2: Why is diketopiperazine (DKP) formation a significant issue with Fmoc-D-pipecolic acid?

A2: Similar to proline, pipecolic acid is a secondary amino acid. When it is the second amino acid in the peptide sequence (at the dipeptide stage), the N-terminal amine, after Fmoc deprotection, can readily attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This side reaction is particularly prevalent in Fmoc-based synthesis.

Q3: How can I minimize diketopiperazine (DKP) formation?

A3: Several strategies can be employed to minimize DKP formation:

  • Resin Choice: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended when D-pipecolic acid is one of the first two amino acids.[1] The bulky trityl group physically obstructs the N-terminal amine from attacking the resin linkage.

  • Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide unit that includes D-pipecolic acid can bypass the problematic dipeptide-resin intermediate stage.[1]

  • Modified Deprotection Conditions: Using alternative Fmoc deprotection reagents to the standard 20% piperidine in DMF can significantly reduce DKP formation. A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective.

Q4: What causes incomplete coupling of Fmoc-D-pipecolic acid, and how can I improve coupling efficiency?

A4: The rigid, cyclic structure of pipecolic acid presents significant steric hindrance, which can slow down or prevent complete coupling to the N-terminal amine of the growing peptide chain. To improve coupling efficiency:

  • Use Potent Coupling Reagents: Standard coupling reagents may be insufficient. More potent activating agents like HATU, HCTU, or PyBOP are recommended for coupling sterically hindered amino acids.

  • Optimize Reaction Conditions: Increasing the coupling time (e.g., to 4 hours or overnight) and performing a double coupling (reacting the resin with a fresh solution of activated amino acid) can help drive the reaction to completion.

  • Solvent Choice: Using a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can help reduce peptide aggregation and improve reaction kinetics.

Q5: Is epimerization a major concern with Fmoc-D-pipecolic acid?

A5: Epimerization is a potential side reaction for all amino acids during peptide synthesis, where the D-amino acid can convert to its L-form. While not as commonly reported as DKP formation for pipecolic acid, it is crucial to be aware of this possibility, especially during prolonged activation times or when using certain bases. Using additives like HOBt or Oxyma during coupling can help suppress epimerization.

Troubleshooting Guides

Problem 1: Low yield of the final peptide and identification of a major impurity with a mass corresponding to the peptide lacking the first two amino acids.

Possible Cause: Diketopiperazine (DKP) formation at the dipeptide stage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DKP formation.

Experimental Protocol: Quantification of DKP Formation by HPLC

  • Sample Preparation: After the coupling of the third amino acid, a small aliquot of the resin is washed and dried. The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC Analysis: The cleaved peptide solution is analyzed by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV at 220 nm.

  • Data Interpretation: Compare the chromatogram of the synthesized peptide with a standard of the expected full-length peptide. The DKP by-product will not be resin-bound and thus absent in the cleaved sample. The presence of a major peak corresponding to the peptide sequence starting from the third amino acid is indicative of DKP formation. The relative peak areas can be used to estimate the extent of this side reaction.

Problem 2: Incomplete coupling of Fmoc-D-pipecolic acid, confirmed by a positive colorimetric test (e.g., Isatin test).

Possible Cause: Steric hindrance of the Fmoc-D-pipecolic acid.

Troubleshooting Workflow:

References

Technical Support Center: Managing Diketopiperazine Formation in Peptides with N-Terminal Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting diketopiperazine (DKP) formation in peptides featuring N-terminal pipecolic acid.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with N-terminal pipecolic acid?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur in peptides, particularly at the dipeptide stage. This reaction leads to the cleavage of the N-terminal dipeptide from the main peptide sequence, resulting in a cyclic dipeptide byproduct and a truncated target peptide. This significantly reduces the yield of the desired full-length peptide. Peptides with an N-terminal pipecolic acid, a six-membered ring homolog of proline, are susceptible to this side reaction, much like proline-containing peptides. The secondary amine of pipecolic acid can readily attack the carbonyl group of the peptide bond linking the second and third amino acids, initiating the cyclization process.

Q2: How does N-terminal pipecolic acid compare to proline in terms of DKP formation?

A2: Both proline and pipecolic acid at the N-terminus of a dipeptidyl resin are prone to DKP formation due to their secondary amine structure, which facilitates the necessary cis-amide bond conformation for cyclization. While direct quantitative comparisons of the rate of DKP formation are not extensively documented in readily available literature, a practical synthesis guide suggests that both amino acids are problematic in this regard.[1] It is therefore recommended to employ similar preventative strategies for both. Interestingly, the substitution of proline with pipecolic acid has been shown to eliminate the "proline effect" observed in mass spectrometry, indicating a difference in their fragmentation behavior which may stem from subtle conformational differences.[2]

Q3: What are the key factors that influence DKP formation in peptides with N-terminal pipecolic acid?

A3: Several factors can promote DKP formation:

  • Resin Choice: Resins with linkers that are more susceptible to nucleophilic attack, such as Wang resin, can exacerbate DKP formation.

  • Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze the cyclization reaction.

  • Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.

  • Steric Hindrance: The steric bulk of the amino acids involved can influence the rate of cyclization.

Q4: What are the most effective strategies to prevent DKP formation with N-terminal pipecolic acid?

A4: The most effective strategies include:

  • Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) resin can significantly inhibit DKP formation due to the steric hindrance provided by the trityl group.[1]

  • Dipeptide Coupling: Introducing the first two amino acids (including pipecolic acid) as a pre-formed dipeptide unit can bypass the vulnerable dipeptidyl-resin intermediate.

  • Optimized Deprotection: Using milder deprotection conditions or alternative reagents to piperidine can reduce the extent of DKP formation.

  • In Situ Neutralization: Performing the neutralization step immediately followed by the coupling of the next amino acid minimizes the time the free N-terminal amine is available to initiate cyclization.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low yield of the full-length peptide and presence of a major peak corresponding to the truncated peptide in HPLC/MS analysis. High level of DKP formation leading to cleavage of the N-terminal dipeptide.1. Switch to a more sterically hindered resin: If using Wang resin, switch to 2-chlorotrityl chloride (2-CTC) resin.[1] 2. Employ a dipeptide coupling strategy: Synthesize the Fmoc-Xaa-Pip-OH dipeptide separately and couple it to the resin. 3. Optimize Fmoc deprotection: Reduce the deprotection time or use a milder base.
Multiple unidentified peaks in the crude HPLC profile. A combination of DKP formation and other side reactions.1. Analyze the crude product by MS: Identify the masses of the major impurities to diagnose the side reactions. 2. Review the synthesis protocol: Ensure all reagents are fresh and appropriate for the sequence. 3. Perform a test cleavage: Cleave a small amount of resin after the problematic coupling step to analyze the intermediates.[3]
Difficulty in purifying the target peptide from a closely eluting impurity. The impurity may be the diketopiperazine byproduct or a related species.1. Optimize the HPLC gradient: A shallower gradient may improve the separation. 2. Use a different stationary phase: Consider a different column chemistry if baseline separation cannot be achieved. 3. Characterize the impurity by MS/MS: Confirm the identity of the co-eluting species.

Data Presentation

While specific comparative data for pipecolic acid versus proline is limited, the following table summarizes the impact of different resins on DKP formation for proline-containing dipeptides, which can be extrapolated to pipecolic acid.

Dipeptide SequenceResin TypeDKP Formation (%)Reference
Fmoc-Pro-Ala-ResinWangHigh (exact % not specified)Implied by recommendations in[1]
Fmoc-Pro-Ala-Resin2-Chlorotrityl ChlorideSignificantly reduced[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide with N-Terminal Pipecolic Acid using 2-Chlorotrityl Chloride Resin

This protocol is designed to minimize DKP formation.

1. Resin Swelling and First Amino Acid Loading (Fmoc-Xaa-OH):

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
  • Drain the DCM.
  • Dissolve Fmoc-Xaa-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM (10 mL).
  • Add the solution to the resin and shake for 1-2 hours.
  • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
  • Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine in DMF treatment for 10 minutes.
  • Wash the resin with DMF (5 x 10 mL).

3. Coupling of Fmoc-Pipecolic Acid (Fmoc-Pip-OH):

  • Dissolve Fmoc-Pip-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF (10 mL).
  • Add the coupling solution to the resin and shake for 2 hours.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and shake for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[3]

Protocol 2: Analysis of Diketopiperazine Formation by HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 220 nm.
  • Injection Volume: 20 µL.

3. Quantification:

  • The percentage of DKP can be estimated by integrating the peak areas of the DKP and the target peptide. For accurate quantification, a calibration curve with a synthesized DKP standard is required.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation Dipeptidyl_Resin Dipeptidyl-Resin (N-terminal Pipecolic Acid) Free_Amine Free N-terminal Amine (after Fmoc deprotection) Dipeptidyl_Resin->Free_Amine Base (e.g., Piperidine) Cyclization Intramolecular Nucleophilic Attack Free_Amine->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Cleavage Peptide Bond Cleavage Tetrahedral_Intermediate->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Release Truncated_Peptide Truncated Peptide-Resin Cleavage->Truncated_Peptide

Caption: Mechanism of Diketopiperazine (DKP) formation from a dipeptidyl-resin with N-terminal pipecolic acid.

Experimental Workflow for Peptide Synthesis and DKP Analysis

Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin_Prep Resin Swelling & First AA Loading Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat for Sequence Elongation Coupling->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin Repeat->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide HPLC_Analysis HPLC Analysis Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry HPLC_Analysis->MS_Analysis Peak Identification Quantification DKP Quantification HPLC_Analysis->Quantification Peak Integration

Caption: Workflow for solid-phase peptide synthesis and subsequent analysis of diketopiperazine formation.

Troubleshooting Logic for Low Peptide Yield

Troubleshooting Start Low Yield of Full-Length Peptide Check_Crude Analyze Crude by HPLC/MS Start->Check_Crude DKP_Detected DKP Formation Confirmed? Check_Crude->DKP_Detected Implement_Prevention Implement Preventative Strategies: - Use 2-CTC Resin - Dipeptide Coupling - Optimize Deprotection DKP_Detected->Implement_Prevention Yes Other_Issues Investigate Other Synthesis Issues: - Incomplete Coupling - Aggregation DKP_Detected->Other_Issues No Re_Synthesize Re-synthesize Peptide Implement_Prevention->Re_Synthesize Other_Issues->Re_Synthesize

Caption: A decision tree for troubleshooting low peptide yield suspected to be caused by DKP formation.

References

Technical Support Center: Optimizing Fmoc Deprotection for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fmoc deprotection conditions, particularly for sterically hindered amino acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Issue 1: Incomplete Fmoc Deprotection Detected by Monitoring Methods

Symptoms:

  • A negative or weak colorimetric result from a Kaiser test (yellow or faint blue beads)[1][2]

  • A reddish-brown color for N-terminal proline in a Kaiser test, which can be misinterpreted if not expected[2]

  • Low or slow release of the dibenzofulvene (DBF)-piperidine adduct observed by UV-Vis spectrophotometry (around 301 nm)[1][2][3]

  • Presence of a peptide species with a mass increase of 222.24 Da (the mass of the Fmoc group) in HPLC-MS analysis of a cleaved peptide sample[3]

Possible Causes and Solutions:

CauseRecommended Action
Degraded Deprotection Reagent Use fresh, high-quality piperidine for the deprotection solution. Piperidine can degrade over time.[1]
Incorrect Reagent Concentration Ensure the deprotection solution is prepared correctly, with the standard being 20% piperidine in DMF.[1]
Insufficient Deprotection Time For difficult sequences, especially those containing hindered amino acids, extend the deprotection time or perform a second deprotection with a fresh solution.[2][4]
Low Reaction Temperature Ensure the synthesis is performed at a consistent ambient temperature, as lower temperatures can slow down the reaction. For particularly difficult sequences, consider elevating the temperature (e.g., 40-50°C).[1]
Steric Hindrance Bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base.[1][4] Consider using a stronger, less sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common alternative is a solution of 2% DBU in DMF.[1]
Peptide Aggregation Sequences prone to aggregation can limit reagent access.[4][5] Using N-methylpyrrolidone (NMP) as a solvent instead of DMF can sometimes improve solvation and disrupt aggregation.[4]
Poor Resin Swelling Inadequate resin swelling can hinder reagent diffusion.[4][5] Ensure the resin is properly swelled before starting the synthesis.

Troubleshooting Workflow for Incomplete Deprotection

G Troubleshooting Workflow for Incomplete Fmoc Deprotection start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check_reagents Verify Deprotection Reagent (Freshness, Concentration) start->check_reagents extend_time Extend Deprotection Time (e.g., double the standard time) check_reagents->extend_time Reagents OK increase_temp Increase Reaction Temperature (e.g., to 40-50°C) extend_time->increase_temp Still Incomplete success Deprotection Successful extend_time->success Complete stronger_base Use a Stronger Base (e.g., 2% DBU in DMF) increase_temp->stronger_base Still Incomplete increase_temp->success Complete change_solvent Change Solvent (e.g., DMF to NMP) stronger_base->change_solvent Still Incomplete stronger_base->success Complete change_solvent->success Complete failure Deprotection Still Incomplete (Consider sequence redesign) change_solvent->failure Still Incomplete

Caption: A stepwise approach to troubleshooting incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are considered sterically hindered and often cause problems during Fmoc deprotection?

A1: Sterically hindered amino acids have bulky side chains that can impede the approach of the deprotection reagent. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[6]

  • Amino acids with bulky side-chain protecting groups: Arginine(Pbf).[2]

Q2: What are the standard conditions for Fmoc deprotection?

A2: The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] This is typically done in two steps: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 7-10 minutes) with fresh reagent.[6]

Q3: Are there alternative bases to piperidine for Fmoc deprotection?

A3: Yes, several alternative bases can be used, especially for difficult sequences. These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base, often used in a 2% solution in DMF.[1] A cocktail of 2% DBU and 2% piperidine in DMF is also effective for hindered residues like Aib.[6]

  • 4-Methylpiperidine (4-MePip): As effective as piperidine and is not a controlled substance.[1]

  • Piperazine: Can be a good alternative to piperidine, with potential advantages in terms of toxicity and handling.[7]

Q4: How does peptide aggregation affect Fmoc deprotection and how can it be minimized?

A4: As a peptide chain grows, it can fold and form secondary structures, such as β-sheets, leading to aggregation on the solid support.[4] This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[4] To minimize aggregation, you can:

  • Use solvents that are better at disrupting secondary structures, such as N-methylpyrrolidone (NMP).[4]

  • Incorporate chaotropic salts, like guanidinium chloride, at low concentrations.[4]

  • Perform the deprotection at an elevated temperature.[1]

Q5: How can I quantitatively monitor the efficiency of Fmoc deprotection?

A5: UV-Vis spectrophotometry is a common method for quantitative monitoring.[1] The dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance at approximately 301 nm.[1][3] By collecting the effluent from the deprotection step and measuring its absorbance, you can calculate the extent of Fmoc removal using the Beer-Lambert law.[1]

Quantitative Data on Deprotection Conditions

Table 1: Comparison of Deprotection Reagents and Conditions

Deprotection ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20% (v/v)DMF10-20 minStandard reagent, but may be less effective for hindered residues.[8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMF5-15 minA stronger base, effective for difficult sequences. Often used in combination with piperidine.
DBU / Piperidine2% / 2% (v/v)DMF2 x 7 minRecommended for very hindered residues like Aib.[6]
4-Methylpiperidine20% (v/v)DMF10-20 minAn effective alternative to piperidine.[1]
Piperazine10% (w/v)DMF/Ethanol (9:1)Similar to piperidineA viable alternative with different solubility properties.[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.[6]

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 3 minutes.[6]

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for 7-10 minutes.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][6]

Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Amino Acids

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[10]

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[6]

  • Agitation: Agitate the mixture at room temperature for 7 minutes.[6]

  • Repeat: Drain the deprotection solution and add a fresh portion of the DBU/piperidine solution. Agitate for another 7 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[6][10]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[10]

Protocol 3: Kaiser Test for Detection of Free Primary Amines

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[1]

  • Reagent B: 5 g ninhydrin in 100 mL ethanol.[4]

  • Reagent C: 80 g phenol in 20 mL ethanol.[4]

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[8]

  • Add 2-3 drops of each reagent to the test tube.[2][4]

  • Heat the test tube at 100°C for 5 minutes.[2][4]

  • Observe the color:

    • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[1][2]

    • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[1][2]

Visualizations

Fmoc Deprotection Mechanism

G Mechanism of Fmoc Deprotection by a Secondary Amine Fmoc_Peptide Fmoc-NH-Peptide Fmoc protecting group on the N-terminus Intermediate Carbanion Intermediate Unstable Fmoc_Peptide->Intermediate Base abstracts acidic proton Base Secondary Amine (e.g., Piperidine) DBF Dibenzofulvene (DBF) Reactive Intermediate Intermediate->DBF β-elimination Free_Amine H2N-Peptide Deprotected Peptide Intermediate->Free_Amine Release of the free amine Adduct DBF-Amine Adduct Stable DBF->Adduct Trapped by excess base

Caption: The two-step mechanism of Fmoc group removal by a secondary amine.

References

Technical Support Center: HPLC Purification of Peptides Containing (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering in English as per the user's request.

This technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges during the HPLC purification of peptides that include the constrained amino acid analogue, (R)-N-Fmoc-piperidine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific, common issues encountered during the purification process in a direct question-and-answer format.

Question 1: Why am I seeing broad, tailing, or split peaks for my peptide during reverse-phase HPLC?

Answer: Poor peak shape is the most common challenge with these peptides and can stem from several factors related to the unique structure of the piperidine-containing residue.

  • Secondary Interactions: The basic nitrogen atom in the piperidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.[1]

  • Conformational Isomers: The rigid piperidine ring restricts the peptide's conformational flexibility. This can lead to the presence of multiple stable conformers that interconvert slowly on the HPLC timescale, resulting in broadened or split peaks.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]

  • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.[1][3]

Solutions:

  • Modify Mobile Phase Additives: Increase the concentration of trifluoroacetic acid (TFA) from 0.1% to 0.15% or 0.2%. The additional acid helps to protonate the silanol groups, minimizing secondary interactions.[1]

  • Increase Column Temperature: Raising the temperature to 40–60 °C can provide enough energy to accelerate the interconversion between conformers, causing the separate peaks to coalesce into a single, sharper peak. Higher temperatures also reduce mobile phase viscosity, improving efficiency.[1][4]

  • Optimize the Gradient: Employ a shallower gradient around the elution point of your peptide. This gives more time for the peptide to interact with the stationary phase and can improve the separation of closely eluting species.[4]

  • Reduce Sample Load: Decrease the amount of peptide injected onto the column by either lowering the concentration or the injection volume.[1]

  • Ensure Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[3]

Question 2: I see an unexpected, late-eluting peak in my chromatogram with a mass corresponding to my peptide plus the Fmoc group. What is the cause?

Answer: This indicates incomplete removal of the N-terminal Fmoc protecting group from the piperidine-2-carboxylic acid residue during solid-phase peptide synthesis (SPPS). The bulky and rigid nature of this residue can sterically hinder the access of the deprotecting base (e.g., piperidine) to the Fmoc group.

Solutions:

  • Extend Deprotection Time: During synthesis, increase the duration of the piperidine treatment for the this compound residue to ensure complete deprotection.

  • Use an Alternative Base: Some studies suggest that alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts, or other secondary amines like pyrrolidine, can be more effective for sterically hindered Fmoc removals, though they must be used cautiously to avoid side reactions.[5][6]

Question 3: My LC-MS analysis shows a peak with the correct mass, but it appears as a doublet or has a significant shoulder. What could be the issue?

Answer: This is often indicative of racemization at the chiral center of the piperidine-2-carboxylic acid during synthesis, leading to the formation of a diastereomeric peptide (containing the S-isomer). These diastereomers are chemically identical in terms of mass but have different 3D structures, causing them to elute at slightly different times on a standard reverse-phase column.

Solutions:

  • Confirm with Chiral HPLC: To verify the presence of a diastereomer, the sample should be analyzed on a dedicated chiral stationary phase (CSP) column, which is designed to separate enantiomers and diastereomers.[7][8][9]

  • Optimize Synthesis Coupling: Review your coupling protocol. Use coupling reagents known to suppress racemization, such as HATU or HCTU, and minimize the pre-activation time before adding the reagent to the resin.

  • Modify Purification Gradient: A very shallow gradient during the reverse-phase purification may be sufficient to resolve the two diastereomers, allowing you to isolate the desired (R)-isomer.

Troubleshooting Workflow Diagram

cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Primary Solutions cluster_outcome Analysis Problem Poor Peak Shape (Broad, Tailing, Split) Cause1 Secondary Interactions Problem->Cause1 Cause2 Conformational Isomers Problem->Cause2 Cause3 Sample Overload or Solvent Mismatch Problem->Cause3 Cause4 Diastereomers (Racemization) Problem->Cause4 Sol1 Increase TFA % Use Alt. Ion Pair Cause1->Sol1 Sol2 Increase Column Temperature (40-60°C) Cause2->Sol2 Sol3 Reduce Sample Load Match Injection Solvent Cause3->Sol3 Sol4 Use Shallow Gradient Consider Chiral HPLC Cause4->Sol4 Outcome Analyze Resulting Chromatogram Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome cluster_inputs System Inputs cluster_variables Adjustable Method Parameters cluster_outputs Performance Outcomes Peptide Peptide Properties (Structure, pI, Hydrophobicity) Resolution Resolution Peptide->Resolution PeakShape Peak Shape Peptide->PeakShape Retention Retention Time Peptide->Retention Column Stationary Phase (C18/C8, Pore Size) Column->Resolution Column->PeakShape Column->Retention MobilePhase Mobile Phase (TFA %, Organic Solvent) MobilePhase->Resolution MobilePhase->PeakShape MobilePhase->Retention Gradient Gradient Slope Gradient->Resolution Gradient->Retention Temp Temperature Temp->PeakShape Temp->Retention Flow Flow Rate Flow->Resolution Flow->PeakShape

References

Technical Support Center: Mass Spectrometry Fragmentation of Peptides with D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing D-pipecolic acid. This resource provides troubleshooting guidance and answers to frequently asked questions related to the mass spectrometry analysis of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What is the "pipecolic acid effect" in mass spectrometry?

A1: The "pipecolic acid effect" describes the characteristic fragmentation pattern of peptides containing a pipecolic acid (Pip) residue. During collision-induced dissociation (CID), peptides with pipecolic acid preferentially cleave at the amide bond C-terminal to the Pip residue, resulting in the formation of abundant b-ions.[1][2][3] This is in contrast to the well-known "proline effect," where cleavage occurs N-terminal to the proline residue, yielding y-ions.[1][2][3]

Q2: How does the fragmentation of D-pipecolic acid-containing peptides differ from those with L-pipecolic acid?

A2: While both D- and L-pipecolic acid-containing peptides exhibit the "pipecolic acid effect," the stereochemistry can influence the fragmentation energetics.[1][2] Computational studies suggest that the stereochemistry at the alpha-carbon of pipecolic acid affects the transition state structures for fragmentation, which can lead to differences in fragmentation efficiencies.[4][5]

Q3: Why do I observe dominant b-ions instead of y-ions in my peptide containing D-pipecolic acid?

A3: The dominance of b-ions is the hallmark of the "pipecolic acid effect".[1][2][3] The six-membered ring of pipecolic acid provides increased flexibility compared to proline's five-membered ring. This flexibility allows the peptide to adopt conformations that favor the transfer of a mobile proton to the amide site C-terminal to the pipecolic acid, leading to the cleavage and formation of b-ions.[1][2][3]

Q4: Can I use Electron Transfer Dissociation (ETD) or other fragmentation methods for peptides with D-pipecolic acid?

A4: Yes, alternative fragmentation methods like Electron Transfer Dissociation (ETD) can be used and may provide complementary information.[6][7] While CID primarily produces b- and y-ions through the cleavage of the peptide backbone, ETD generates c- and z-ions by transferring an electron to the peptide, which induces fragmentation at the N-Cα bond.[7][8] This can be particularly useful for localizing the modification and obtaining sequence information that might be ambiguous with CID alone.

Q5: I am not getting good fragmentation for my D-pipecolic acid-containing peptide. What could be the issue?

A5: Poor fragmentation of modified peptides can stem from several factors.[9][10] For peptides with D-pipecolic acid, consider the following:

  • Low Ionization Efficiency: The modification might affect the overall charge state and ionization efficiency of the peptide.[10]

  • Instrument Settings: The collision energy in CID or the reaction time in ETD may not be optimized for your specific peptide. Experiment with a range of settings.

  • Sample Purity: Contaminants in your sample can suppress the signal of your peptide of interest.[9]

  • Peptide Sequence: The amino acids surrounding the D-pipecolic acid residue can also influence fragmentation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low signal intensity of the peptide Ion suppression from sample contaminants.Improve sample cleanup using solid-phase extraction (SPE) or other purification methods.[9]
Low abundance of the peptide.Increase the amount of sample injected or consider an enrichment strategy if the peptide is part of a complex mixture.[11]
Non-specific binding to vials or plates.Use low-binding consumables to minimize sample loss.[12]
Unexpected fragmentation pattern (e.g., weak b-ions) Incorrect instrument settings.Optimize collision energy (CID) or activation time (ETD) for the specific peptide.
Presence of multiple charge states.Analyze the fragmentation of different precursor charge states, as they may fragment differently.
Complex peptide structure or other modifications.Consider using a combination of fragmentation techniques (e.g., CID and ETD) to obtain more comprehensive sequence information.[6]
Difficulty in sequencing the peptide Dominant fragmentation at the pipecolic acid site masks other fragment ions.Use a lower collision energy to promote the formation of a wider range of fragment ions.
Ambiguous fragment ions.Utilize high-resolution mass spectrometry to accurately determine the mass of fragment ions and aid in their assignment.
Isomeric amino acids (e.g., leucine/isoleucine).High-resolution MS/MS and careful analysis of immonium ions can sometimes help distinguish between isomers.[13]

Fragmentation Pattern Summary

The following table summarizes the key differences in fragmentation patterns observed for peptides containing proline and pipecolic acid under CID conditions.

Residue Characteristic Effect Preferential Cleavage Site Dominant Ion Series
ProlineProline EffectN-terminal to the proline residuey-ions[1][2][3]
Pipecolic AcidPipecolic Acid EffectC-terminal to the pipecolic acid residueb-ions[1][2][3]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of a D-Pipecolic Acid-Containing Peptide

This protocol provides a general workflow for the analysis of a purified peptide containing D-pipecolic acid.

  • Sample Preparation:

    • Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water.

    • Ensure the final concentration is appropriate for your mass spectrometer's sensitivity (e.g., 1-10 pmol/µL).

    • If the sample is in a complex matrix, perform a desalting and cleanup step using a C18 ZipTip or similar solid-phase extraction method.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column suitable for peptide separations (e.g., 75 µm ID x 15 cm length, packed with 1.9 µm particles).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to ensure good separation of the peptide from any impurities. A typical gradient might be 2-40% B over 30 minutes.

    • Flow Rate: For a 75 µm ID column, a flow rate of 200-300 nL/min is common.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-1800 m/z) to detect the precursor ion of your peptide.

    • MS2 Scan (Fragmentation):

      • Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation.

      • Alternatively, if the m/z of your peptide is known, use a targeted method to specifically fragment that precursor.

      • CID: Apply a normalized collision energy (NCE) in the range of 25-35% as a starting point and optimize for your specific peptide.

      • ETD: If available, set up an ETD scan with an appropriate reagent anion target and reaction time.

  • Data Analysis:

    • Use appropriate software to analyze the MS/MS spectra.

    • Identify the b- and y-ion series to confirm the peptide sequence.

    • For D-pipecolic acid-containing peptides, expect to see a prominent series of b-ions resulting from cleavage C-terminal to the D-pipecolic acid residue.

    • Manually inspect the spectra to validate the automated assignments.

Visualizations

cluster_workflow Experimental Workflow for Peptide Analysis Prep Sample Preparation (Dissolution, Desalting) LC LC Separation (Reverse-Phase C18) Prep->LC MS1 MS1 Scan (Detect Precursor Ion) LC->MS1 MS2 MS2 Fragmentation (CID or ETD) MS1->MS2 Data Data Analysis (Sequence Confirmation) MS2->Data cluster_proline Proline Effect cluster_pipecolic Pipecolic Acid Effect H+ H+ Peptide_Pro ...-AA-Pro-AA-... Fragment_Pro ...-AA + Pro-AA-... Peptide_Pro->Fragment_Pro Cleavage N-terminal to Pro y_ion y-ion Fragment_Pro->y_ion b_ion_pro b-ion H+_pip H+ Peptide_Pip ...-AA-Pip-AA-... Fragment_Pip ...-AA-Pip + AA-... Peptide_Pip->Fragment_Pip Cleavage C-terminal to Pip b_ion b-ion Fragment_Pip->b_ion y_ion_pip y-ion

References

Technical Support Center: Aggregation Issues in Peptides with Constrained Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing constrained residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are constrained residues and how do they influence peptide aggregation?

A1: Constrained residues are amino acids that have been modified to restrict their conformational flexibility. Common examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids. While these modifications can enhance properties like proteolytic stability and secondary structure, they can also paradoxically promote aggregation.[1][2][3] The reduced flexibility and altered hydrogen bonding patterns can sometimes favor intermolecular interactions, leading to self-assembly and aggregation.[2]

Q2: My peptide with N-methylated residues is showing signs of aggregation. What could be the cause?

A2: N-methylation of the peptide backbone is a strategy to improve proteolytic stability and membrane permeability by limiting intramolecular hydrogen bonding and restricting flexibility.[2] However, this can also lead to aggregation. The introduction of N-methyl groups can disrupt the formation of desired secondary structures and instead promote intermolecular β-sheet formation, a common precursor to aggregation.[4] Furthermore, the increased hydrophobicity from the methyl groups can drive the association of peptide chains to minimize their exposure to aqueous environments.

Q3: I am observing aggregation during Solid-Phase Peptide Synthesis (SPPS) of a peptide with constrained residues. What are the likely causes and indicators?

A3: Aggregation during SPPS is a significant challenge, often driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[5] This can lead to the formation of secondary structures like β-sheets, making the peptide chains insoluble and inaccessible for subsequent deprotection and coupling steps.[5] Key indicators of on-resin aggregation include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.[5]

  • Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often indicated by a positive ninhydrin test even after extended reaction times.[5]

  • Poor Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.[5][6]

Constrained residues can sometimes worsen these issues due to steric hindrance and altered solvation properties.

Troubleshooting Guides

Issue 1: Peptide Insolubility and Aggregation in Solution

If you observe visible precipitates, cloudiness, or an increase in light scattering in your peptide solution, it is likely undergoing aggregation. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Peptide Aggregation in Solution

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Solubilization & Mitigation Strategies cluster_3 Verification A Visible Precipitate / Cloudiness B Confirm Aggregation: DLS, SEC, ThT Assay A->B C Adjust pH away from pI B->C D Modify Buffer Conditions: Add Chaotropic Agents (Urea, Guanidine HCl) or Organic Solvents (DMSO, TFE) B->D E Incorporate 'Gatekeeper' Residues (e.g., Arginine, Proline) if redesign is possible B->E F Optimize Peptide Concentration: Work with lower concentrations B->F G Re-evaluate with DLS, SEC, ThT Assay C->G D->G E->G F->G

Caption: A stepwise workflow for troubleshooting peptide aggregation in solution.

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS can lead to failed syntheses and low purity of the crude peptide. The following strategies can help mitigate this problem.

Strategies to Mitigate On-Resin Aggregation

G cluster_0 Problem cluster_1 Solvent & Reagent Modifications cluster_2 Synthesis & Hardware Adjustments cluster_3 Sequence & Resin Modifications A On-Resin Aggregation During SPPS B Switch to a more polar solvent (e.g., NMP instead of DMF) A->B C Add chaotropic salts (e.g., LiCl) to the solvent A->C D Use a stronger deprotection reagent (e.g., DBU-containing piperidine) A->D E Increase coupling temperature A->E F Incorporate sonication during coupling A->F G Utilize microwave-assisted synthesis A->G H Use a low-substitution resin A->H I Incorporate pseudoprolines or other backbone-protecting groups A->I

Caption: Methods to address peptide aggregation during solid-phase synthesis.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol is used to monitor the formation of amyloid-like fibrils in real-time.[7] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[8]

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm filter)[7]

Procedure:

  • Prepare a fresh 1 mM stock solution of ThT in dH₂O and filter it through a 0.2 µm syringe filter.[8]

  • In a 96-well plate, prepare the reaction mixture for each condition. The final volume is typically 100-200 µL.

  • The final concentration of the peptide monomer is typically in the µM range (e.g., 10-100 µM).

  • The final concentration of ThT should be around 25 µM.[8]

  • Include a negative control containing only the buffer and ThT.

  • Seal the plate and place it in a plate reader with shaking capabilities, set to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[9]

Data Analysis: The fluorescence intensity is plotted against time to generate a sigmoidal aggregation curve. From this curve, key kinetic parameters can be determined.

ParameterDescription
Lag Time (t_lag) The time required for the formation of stable nuclei.
Maximum Fluorescence (F_max) The fluorescence intensity at the plateau, corresponding to the final amount of fibrils.
Aggregation Rate The slope of the curve during the exponential growth phase.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size, making it an excellent method for quantifying soluble aggregates.[10][11]

Materials:

  • Peptide solution

  • SEC column suitable for the molecular weight range of the peptide and its potential aggregates

  • Mobile phase (e.g., phosphate-buffered saline)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample in the mobile phase. It is crucial to filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Inject a known concentration of the peptide solution onto the column.

  • Run the separation at a constant flow rate.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).

  • Quantify the relative abundance of each species by integrating the area under the respective peaks.

Quantitative Data Summary from a Hypothetical SEC Experiment:

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Aggregates8.515.2
Dimer10.225.8
Monomer12.159.0
Protocol 3: Dynamic Light Scattering (DLS) for Sizing Aggregates

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[12][13] It is highly sensitive to the presence of large aggregates.[14][15]

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Filter the peptide sample through a 0.2 µm or smaller filter directly into a clean, dust-free cuvette.[16]

  • Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the measurement parameters, including the scattering angle (typically 90° or 173°), laser wavelength, and data acquisition time.

  • Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • The software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the particles is determined using the Stokes-Einstein equation.[12]

Interpreting DLS Data:

ParameterInterpretation
Hydrodynamic Radius (Rh) The average size of the particles in the solution. An increase in Rh over time indicates aggregation.
Polydispersity Index (PDI) A measure of the width of the size distribution. A PDI below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.
% Intensity / % Mass The relative contribution of different-sized species to the total scattered light intensity or calculated mass.

References

Racemization of (R)-N-Fmoc-piperidine-2-carboxylic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of (R)-N-Fmoc-piperidine-2-carboxylic acid in peptide synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help you minimize racemization and ensure the chiral integrity of your peptides.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant racemization when activating this compound?

A1: Racemization of N-Fmoc protected amino acids, including cyclic variants like piperidine-2-carboxylic acid, primarily occurs during the carboxyl group activation step required for peptide bond formation. The process can proceed through two main mechanisms[1][2]:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive oxazolone intermediate. The α-proton on the chiral center of this intermediate is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either face, leading to a mixture of R and S enantiomers.[2] This is considered the most predominant source of racemization during peptide synthesis.[2]

  • Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming an enolate. This achiral intermediate can then be reprotonated to yield a racemic mixture.[2][3]

The N-urethane Fmoc protecting group makes the α-proton more susceptible to abstraction upon activation. Factors such as the choice of coupling reagent, base, solvent, and temperature all play a critical role in the extent of observed racemization.[1][4]

Q2: Which coupling reagents and bases are most likely to cause racemization and which should I use instead?

A2: The choice of coupling reagent and base is arguably the most critical factor in controlling racemization.

  • Coupling Reagents: Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used without additives.[2][5] Onium salt reagents (aminium/uronium and phosphonium) are generally preferred. However, even within this class, reactivity and racemization potential vary. Reagents like HBTU can still cause racemization, especially with sensitive amino acids.[6][7] For minimal racemization, modern coupling reagents that incorporate racemization-suppressing additives directly into their structure, such as HATU and COMU, are highly recommended.[8]

  • Bases: The basicity and steric hindrance of the base used are crucial.[1] Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are known to accelerate racemization by promoting proton abstraction.[1][8] It is highly recommended to use weaker or more sterically hindered bases. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base, both of which have been shown to significantly reduce racemization.[1][3][5]

The following diagram illustrates a decision-making process for troubleshooting racemization based on reagent selection.

G cluster_0 Troubleshooting Workflow start High Racemization Detected with this compound q1 What coupling reagent are you using? start->q1 reagent1 Carbodiimide (DIC, DCC) without additive q1->reagent1 reagent2 Onium Salt (HBTU, TBTU) q1->reagent2 reagent3 Modern Reagent (HATU, COMU) q1->reagent3 q2 What base are you using? base1 Strong / Unhindered (DIPEA, TEA) q2->base1 base2 Weak / Hindered (NMM, Collidine) q2->base2 sol1 Action: Switch to Onium Salt + Additive (e.g., DIC/Oxyma) reagent1->sol1 sol2 Action: Switch to a modern reagent like HATU or COMU. reagent2->sol2 reagent3->q2 sol3 Action: Switch to a weaker or more hindered base like NMM or Collidine. base1->sol3 sol4 Action: Lower temperature (0°C) & minimize pre-activation time. base2->sol4 sol1->q2 sol2->q2 sol3->sol4 end_node Optimized Low-Racemization Protocol sol4->end_node

A logical workflow for troubleshooting high racemization levels.
Q3: How can I experimentally measure the percentage of racemization?

A3: The most common and accurate method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique separates the desired diastereomeric peptide (containing the R-amino acid) from the undesired one (containing the S-amino acid).

Another approach is to hydrolyze the peptide back to its constituent amino acids and then analyze the enantiomeric ratio of piperidine-2-carboxylic acid. This can be done by derivatizing the amino acids with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.[8]

For direct analysis of the N-Fmoc protected amino acid, chiral stationary phases (CSPs) are required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or ristocetin A, have proven effective for separating the enantiomers of N-Fmoc amino acids.[9][10]

Data Summary

Fmoc-Amino AcidCoupling ReagentBaseAdditive% Racemization (Approx.)Reference
Fmoc-His(Trt)-OHHATUNMM-Low[6]
Fmoc-Cys(Trt)-OHDIC-Oxyma< 1%[6]
Fmoc-His(Trt)-OHHBTUDIPEA-Can be significant[7]
Fmoc-Cys(Trt)-OHHBTUDIPEA-Can be significant[7]
GeneralCarbodiimide-HOBtModerate[11]
GeneralCarbodiimide-HOAt / OxymaLow[1][8]

Note: Racemization levels are highly sequence- and condition-dependent. This table provides a general comparison.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol outlines a standard method for activating and coupling this compound to a resin-bound peptide while minimizing racemization.

  • Resin Preparation: Swell the resin (containing the free N-terminal amine) in dimethylformamide (DMF) for at least 30 minutes.

  • Reagent Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Activation: Add a hindered or weak base such as 2,4,6-collidine or NMM (6 eq.) to the reagent solution. Allow the mixture to pre-activate for no more than 1-2 minutes. Prolonged pre-activation can increase racemization.[4]

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Allow the coupling to proceed at room temperature for 1-2 hours. For particularly sensitive couplings, the temperature can be lowered to 0°C.[8]

  • Monitoring: Check for reaction completion using a qualitative method like the Kaiser test.[12]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the final peptide product.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Precipitate the crude peptide using cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum.

    • Dissolve the dried peptide in a suitable solvent, typically the initial mobile phase for the HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic T or R) is recommended for N-blocked amino acids and peptides.[8][9]

    • Mobile Phase: A reversed-phase method is typically effective. An example mobile phase could be a gradient of acetonitrile in water with a volatile buffer like 0.1% trifluoroacetic acid (TFA) or ammonium acetate.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at 220 nm and 265 nm (for the Fmoc group).

    • Analysis: The two diastereomers (one with R-piperidine-2-carboxylic acid and one with S-) should elute as separate peaks. Integrate the peak areas to determine the percentage of each, and thereby calculate the extent of racemization.

Mechanism Visualization

The following diagram illustrates the primary mechanism of racemization for an N-Fmoc protected amino acid during the activation step.

G cluster_0 Racemization via Oxazolone Intermediate A This compound B Activated Intermediate (e.g., O-Acylisourea or Active Ester) A->B Activation (Coupling Reagent) C Oxazolone Intermediate (Loss of Stereocenter Geometry) B->C Intramolecular Cyclization D Enolate (Achiral) C->D Base (e.g., DIPEA) abstracts α-proton F Racemic Mixture (R)- and (S)- Product C->F Direct Nucleophilic Attack (Can also lead to product) E Reprotonation D->E Proton Source E->F

Mechanism of racemization via an oxazolone intermediate.

References

Troubleshooting low yield in solid-phase synthesis of pipecolic acid-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of peptides containing the sterically hindered amino acid, pipecolic acid. Low yields are a common issue, and this guide offers a systematic approach to identifying and resolving the underlying problems.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of pipecolic acid into a peptide sequence often result in low yields?

A1: The low yield in solid-phase peptide synthesis (SPPS) of pipecolic acid-containing peptides is primarily due to the steric hindrance imposed by its rigid, cyclic structure. Pipecolic acid is a secondary amino acid, which presents two main challenges:

  • Difficult Coupling Reactions: The bulky ring structure can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, leading to incomplete coupling reactions.

  • Slow Fmoc-Deprotection: The steric hindrance around the nitrogen atom can also impede the access of the deprotection reagent (typically piperidine), resulting in incomplete removal of the Fmoc protecting group. This leads to truncated peptide sequences.[1]

Q2: How can I improve the coupling efficiency when adding a pipecolic acid residue?

A2: To enhance coupling efficiency, several strategies can be employed:

  • Choice of Coupling Reagent: Using a more powerful coupling reagent is crucial. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for sterically hindered amino acids.[2] HATU forms a more reactive OAt-active ester, which can significantly improve coupling yields and reduce reaction times.[2]

  • Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive the reaction to completion. If monitoring tests still indicate incomplete coupling, a "double coupling" step, where the coupling procedure is repeated with fresh reagents before proceeding to the next deprotection step, is highly recommended.

  • Increased Reagent Concentration: Using a higher concentration of the Fmoc-pipecolic acid and the coupling reagent can also favor the reaction equilibrium towards product formation.

Q3: What is the recommended protocol for Fmoc-deprotection of a pipecolic acid residue?

A3: Standard Fmoc deprotection with 20% piperidine in DMF may be inefficient for pipecolic acid. The following adjustments are recommended:

  • Extended Deprotection Times: Increase the deprotection time to ensure complete removal of the Fmoc group. Monitoring the deprotection reaction is essential.

  • Alternative Deprotection Reagents: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. A common cocktail is 2% DBU and 2% piperidine in DMF.[3][4] DBU is a non-nucleophilic base that can accelerate Fmoc removal, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[3][4][5]

Caution: DBU is a stronger base and may not be suitable for all sequences, particularly those containing aspartic acid, as it can promote aspartimide formation.[3][5]

Q4: How can I monitor the completeness of coupling and deprotection steps involving pipecolic acid?

A4: Since pipecolic acid has a secondary amine, the standard Kaiser test, which detects primary amines, is unreliable.[1] Alternative colorimetric tests are necessary:

  • Chloranil Test: This test is suitable for detecting secondary amines. A blue color indicates the presence of a free amine (incomplete coupling).[1]

  • Isatin Test: This test also indicates the presence of secondary amines, with a blue color signifying an incomplete reaction.[1]

For monitoring Fmoc deprotection, the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate can be measured. A consistent and expected UV profile across synthesis cycles indicates successful and complete deprotection.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low-yield issues during the synthesis of pipecolic acid-containing peptides.

dot

Caption: Troubleshooting workflow for low yield in pipecolic acid peptide synthesis.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltVery HighFaster reaction rates, lower risk of epimerization, highly effective for difficult sequences.[2]Higher cost compared to HBTU.
HBTU Aminium/Uronium SaltHighGood performance for standard couplings, lower cost.Less effective for highly hindered couplings, slower reaction times, higher risk of side reactions.[2]
PyBOP Phosphonium SaltHighEffective for many couplings, byproducts are generally soluble.Can be less effective than HATU for the most challenging couplings.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective for routine synthesis.Slower reaction times, higher risk of racemization and side reactions, especially for hindered residues.

Table 2: Comparison of Deprotection Reagents for Fmoc Removal

Deprotection ReagentTypical ConcentrationRelative Deprotection EfficiencyKey AdvantagesPotential Drawbacks
Piperidine 20% in DMFStandardEffective for most amino acids, well-established protocols.Can be slow or incomplete for sterically hindered residues like pipecolic acid.
DBU/Piperidine 2% DBU / 2% Piperidine in DMFHighSignificantly faster and more effective for hindered residues.[3][4]Can cause side reactions like aspartimide formation, not suitable for all peptide sequences.[3][5]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Pipecolic Acid using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide. For non-hindered residues, use 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Pipecolic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.

  • Monitoring: Take a small sample of the resin beads and perform a Chloranil or Isatin test to check for the presence of free secondary amines. A negative result (no blue color) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 4-7 with fresh reagents.

dot

Caption: Optimized coupling protocol for Fmoc-Pipecolic Acid.

Protocol 2: Enhanced Fmoc-Deprotection of Pipecolic Acid-Containing Peptides using DBU

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Add the DBU/piperidine solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 15-30 minutes. The optimal time may need to be determined empirically for a specific sequence.

  • Monitoring: Collect the filtrate and measure the UV absorbance at around 301 nm to monitor the release of the dibenzofulvene-piperidine adduct. The deprotection is considered complete when the absorbance returns to baseline after subsequent washes.

  • Washing: Wash the resin thoroughly with DMF (at least 5 x 1 min) to remove all traces of DBU and piperidine before proceeding to the next coupling step.

dot

Caption: Enhanced Fmoc-deprotection protocol for pipecolic acid residues.

References

Navigating Fmoc-D-Pipecolic Acid Deprotection: A Guide to Piperidine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of piperidine alternatives for the removal of the Fmoc protecting group from the sterically hindered amino acid, Fmoc-D-pipecolic acid. Due to the unique cyclic and sterically demanding structure of D-pipecolic acid, standard deprotection protocols may prove inefficient, leading to incomplete Fmoc removal and the generation of deletion sequences in solid-phase peptide synthesis (SPPS). This guide offers troubleshooting advice, detailed experimental protocols, and a comparative analysis of alternative basic reagents.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc removal from Fmoc-D-pipecolic acid challenging?

Fmoc deprotection of Fmoc-D-pipecolic acid can be difficult due to the steric hindrance posed by the cyclic side chain of the pipecolic acid residue. This bulkiness can impede the access of the deprotecting base to the fluorenylmethyloxycarbonyl (Fmoc) group, leading to incomplete removal and truncated peptide sequences.[1]

Q2: What are the signs of incomplete Fmoc deprotection?

Incomplete Fmoc removal is typically identified by a negative or weak colorimetric test (e.g., Kaiser test) following the deprotection step, indicating the absence of a free primary amine for the subsequent coupling reaction.[1] Mass spectrometry analysis of the crude peptide product will also reveal the presence of deletion sequences corresponding to the missing amino acid.

Q3: What are the most common side reactions observed when using piperidine for Fmoc deprotection?

While effective, piperidine can lead to several side reactions, including:

  • Diketopiperazine formation: Particularly common at the dipeptide stage, especially with proline or other secondary amino acids in the sequence.[2]

  • Aspartimide formation: Occurs in sequences containing aspartic acid, leading to a mixture of α- and β-aspartyl peptides.[2]

  • Racemization: The chirality of amino acids can be compromised under basic conditions.[2]

Q4: What are the primary piperidine alternatives for deprotecting sterically hindered amino acids like D-pipecolic acid?

Several alternatives to piperidine have been investigated to improve deprotection efficiency and minimize side reactions. The most common and effective alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[3][4] It is often used in combination with a nucleophile like piperazine to scavenge the dibenzofulvene (DBF) byproduct.[2]

  • Piperazine: A milder base than piperidine that can reduce side reactions like aspartimide formation.[5] It can be used alone or in combination with DBU for faster deprotection.[6]

  • 4-Methylpiperidine: A derivative of piperidine that is not a controlled substance and has shown equivalent efficiency in Fmoc removal.[7]

  • Pyrrolidine: A more nucleophilic base that can be an effective alternative to piperidine.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Fmoc removal from Fmoc-D-pipecolic acid (Positive Kaiser test after coupling) Steric hindrance from the pipecolic acid ring is preventing access of the base.1. Switch to a stronger base: Utilize a DBU-based deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF or 2% DBU/5% piperazine in NMP).[4][9] 2. Increase reaction time and/or temperature: Extend the deprotection time or perform the reaction at a moderately elevated temperature (e.g., 35-40°C) to overcome the kinetic barrier. 3. Use a combination of the above.
Formation of deletion sequences at the D-pipecolic acid position Incomplete deprotection in the previous cycle.Follow the recommendations for incomplete Fmoc removal. Ensure thorough washing between deprotection and coupling steps.
High levels of diketopiperazine formation The dipeptide sequence is prone to cyclization.Consider using a milder deprotection cocktail such as 5% piperazine in NMP, which has been shown to reduce DKP formation.[9]
Aspartimide formation in the peptide sequence (if Asp is present) The basicity of the deprotection solution is too high.If using DBU, consider adding an acidic additive like formic acid (1%) to the deprotection solution to minimize aspartimide formation.[10] Alternatively, use a milder base like piperazine.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficiency of various piperidine alternatives for Fmoc deprotection. Note: Data specific to Fmoc-D-pipecolic acid is limited; the values presented are for general or other sterically hindered amino acids and should be used as a guideline.

Table 1: Comparison of Deprotection Times for Different Base Cocktails

Deprotection ReagentConcentrationSolventHalf-life (t1/2)Reference
20% Piperidinev/vDMF~7 seconds[10]
5% Piperazinew/vDMF~50 seconds[10]
5% Piperazine + 0.5% DBUw/v, v/vDMF~12 seconds[10]
5% Piperazine + 1% DBUw/v, v/vDMF~7 seconds[10]
5% Piperazine + 2% DBUw/v, v/vDMF~4 seconds[10]

Table 2: Peptide Yield and Purity with Different Deprotection Reagents

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% PiperidineNBC1128575[11]
20% 4-MethylpiperidineNBC1128274[11]
10% PiperazineNBC1128072[11]
20% PiperidineNBC15592 85 [11]
20% 4-MethylpiperidineNBC1558882[11]
10% PiperazineNBC1558580[11]

Note: The highest values are in bold.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the solvent and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Reaction: Gently agitate the resin for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine in NMP
  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.[2]

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[9]

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes (two treatments).[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the bases.[2]

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF or 2% DBU/5% Piperazine/NMP) start->deprotection agitation Agitate for Specified Time deprotection->agitation wash Wash Resin with Solvent (e.g., DMF/NMP) agitation->wash kaiser_test Kaiser Test wash->kaiser_test coupling Proceed to Amino Acid Coupling kaiser_test->coupling Positive (Blue) troubleshoot Troubleshoot: - Increase time/temp - Use stronger base kaiser_test->troubleshoot Negative (Yellow/Clear) troubleshoot->deprotection

Fmoc Deprotection and Troubleshooting Workflow

Fmoc_Removal_Mechanism cluster_0 Fmoc Removal cluster_1 DBF Scavenging Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate + Base (- H+) Dibenzofulvene Dibenzofulvene (DBF) Carbanion_Intermediate->Dibenzofulvene β-elimination H2N-Peptide Deprotected Peptide Carbanion_Intermediate->H2N-Peptide DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine Piperidine Piperidine

Mechanism of Fmoc Deprotection and DBF Scavenging

References

Monitoring coupling efficiency of (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for monitoring the coupling efficiency of (R)-N-Fmoc-piperidine-2-carboxylic acid and other secondary amines in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the coupling of this compound challenging?

This compound is a secondary amine, similar in structure to proline. Standard monitoring methods like the Kaiser test, which are highly effective for primary amines, are unreliable for secondary amines.[1][2] The reaction of ninhydrin with secondary amines does not produce the characteristic intense blue color, often yielding a less intense red-brown or yellow color, which can be difficult to interpret.[1][3][4] Therefore, specialized tests are required for accurate monitoring.

Q2: Which colorimetric tests are recommended for monitoring the coupling of this amino acid?

For secondary amines like this compound, the Chloranil test and the Isatin test are highly recommended.[1][4] Both tests are designed to give a clear positive result—typically a blue color—in the presence of unreacted secondary amines on the resin, indicating an incomplete coupling reaction.[1][4][5]

Q3: What are the common causes of incomplete coupling with this compound?

Incomplete coupling is a frequent issue and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the Fmoc-protected piperidine ring can physically obstruct the coupling reaction.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid.[1][7]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent and solvent can significantly impact efficiency. Standard reagents may not be potent enough for sterically hindered couplings.[1][6]

Q4: How should I proceed if a monitoring test indicates my coupling is incomplete?

If a positive result from a Chloranil or Isatin test confirms the presence of unreacted amines, a systematic approach is recommended. The first step is to perform a second coupling ("recouple") with fresh reagents.[1] If the test remains positive, more significant changes to the protocol, such as using a stronger coupling reagent or changing the solvent, may be necessary.[1] If coupling remains incomplete, the final step should be to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in subsequent steps.[1][8]

Q5: Can I get quantitative data on coupling efficiency?

While colorimetric tests provide a qualitative assessment (complete vs. incomplete), quantitative analysis requires other methods. A small amount of the peptide-resin (e.g., 15 mg) can be cleaved, and the resulting peptide can be analyzed by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][9] This allows for the precise quantification of the desired product versus deletion sequences or other impurities.

Comparative Summary of Monitoring Tests

The following table summarizes the applicability and interpretation of common colorimetric tests for monitoring SPPS.

Test NamePrimary ApplicationResult for Primary Amine (e.g., Glycine)Result for Secondary Amine (e.g., Piperidine-2-carboxylic acid)Reliability for Secondary Amines
Kaiser Test Free primary aminesIntense Blue Beads & Solution[2][4]Yellow or Brownish-Red[3][4]Low / Not Recommended [1][2]
Chloranil Test Free primary and secondary aminesBlue / Green Beads[3][10]Blue / Green Beads[1][4][5]High / Recommended
Isatin Test Free secondary amines (esp. Proline-like)No reactionBlue Beads[1][4]High / Recommended

Troubleshooting Guide

This section provides a logical workflow for addressing incomplete coupling reactions detected by a positive colorimetric test.

Issue: Positive Chloranil or Isatin Test After Coupling

A positive test (blue beads) indicates the presence of unreacted N-terminal secondary amines, signifying that the coupling reaction is incomplete.

G start Positive Chloranil/Isatin Test (Incomplete Coupling) recouple Action: Perform Second Coupling (Double Coupling) start->recouple retest1 Retest with Chloranil/Isatin recouple->retest1 change_cond Action: Modify Protocol - Use stronger coupling reagent (e.g., HATU) - Change solvent (e.g., NMP, DMSO) retest1->change_cond Positive proceed Negative Test: Coupling Complete Proceed to Deprotection retest1->proceed Negative retest2 Retest with Chloranil/Isatin change_cond->retest2 cap Action: Cap Unreacted Amines (Use Acetic Anhydride) retest2->cap Positive retest2->proceed Negative proceed_capped Capping Complete Proceed to Deprotection (Deletion sequence avoided) cap->proceed_capped

Caption: Troubleshooting workflow for incomplete coupling of secondary amines.

Experimental Protocols

Thorough washing of the peptide-resin with DMF is critical before performing any colorimetric test to remove residual reagents that could cause false results.[1]

Protocol 1: Chloranil Test (Recommended)

This is a sensitive test for the reliable detection of secondary amines.[3][4]

ReagentPreparation
Reagent A2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF)[4]
Reagent B2% (w/v) p-chloranil in DMF[4]

Procedure:

  • Place a small sample of resin (1-5 mg) into a clean, small test tube.[1][4]

  • Add 1 drop of Reagent A to the resin.[1][4]

  • Add 1 drop of Reagent B to the resin.[1][4]

  • Allow the mixture to stand at room temperature for 5 minutes.[1][4]

  • Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): Beads turn blue or green.[10]

    • Negative Result (Complete Coupling): Beads remain colorless or yellowish.[3]

Protocol 2: Isatin Test (Recommended)

This test is another excellent alternative for detecting N-terminal proline and other secondary amines.[1][4]

ReagentPreparation
Isatin SolutionDissolve 2 g of isatin in 100 mL of benzyl alcohol, then add 2 g of Boc-Phe-OH. Stir until dissolved.

Procedure:

  • Place a small sample of resin (4-5 mg) into a small test tube.[4]

  • Add 2 to 3 drops of the isatin solution.[4]

  • Heat the mixture at 100°C for 5 minutes.[4]

  • Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): Beads turn blue.[1][4]

    • Negative Result (Complete Coupling): Beads show no color change.

Protocol 3: Kaiser Test (For Reference/Primary Amines)

While not recommended for secondary amines, this protocol is provided for context and for monitoring primary amine couplings.

ReagentPreparation
Solution A1 mL of 0.001M KCN aqueous solution diluted with 49 mL of pyridine.[1]
Solution B25 g of phenol dissolved in 50 mL of ethanol.[1]
Solution C1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.[4]

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.[4]

  • Heat the test tube at 110°C for 5 minutes.[2][4]

  • Observe the color of the beads and solution.

    • Positive (Primary Amine): Intense blue beads and solution.[4]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[4]

Test Selection Workflow

The choice of monitoring test is critical for obtaining reliable results during SPPS. This diagram outlines the decision-making process based on the N-terminal amino acid.

G start Start: Monitor Coupling Completion check_amine Is the N-terminal residue a primary amine? start->check_amine kaiser Use Kaiser Test check_amine->kaiser Yes check_secondary Is the N-terminal residue a secondary amine? (e.g., Proline, Piperidine-2-COOH) check_amine->check_secondary No chloranil_isatin Use Chloranil Test or Isatin Test check_secondary->chloranil_isatin Yes other Consult specialized literature for modified amino acids check_secondary->other No / Unsure

Caption: Decision diagram for selecting the appropriate colorimetric test.

References

Validation & Comparative

A Comparative Guide: (R)-N-Fmoc-piperidine-2-carboxylic acid versus Fmoc-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and synthesis, the incorporation of conformational constraints is a key strategy to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. Proline, with its unique cyclic structure, has long been a cornerstone for introducing kinks and turns in peptide backbones. However, the exploration of proline analogs offers a rich avenue for further refining peptide properties. This guide provides a comprehensive comparison of (R)-N-Fmoc-piperidine-2-carboxylic acid, a six-membered ring homolog of proline, and the standard Fmoc-proline in the context of peptide synthesis and function.

Structural and Chemical Properties at a Glance

This compound (Fmoc-Pip-OH) and Fmoc-L-proline (Fmoc-Pro-OH) share the same N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, making them compatible with standard solid-phase peptide synthesis (SPPS) protocols. The fundamental difference lies in the ring size of the cyclic amino acid core: proline features a five-membered pyrrolidine ring, while pipecolic acid possesses a six-membered piperidine ring. This seemingly subtle structural variation has profound implications for the resulting peptide's conformation, stability, and biological activity.

PropertyThis compoundFmoc-L-proline
Chemical Formula C₂₁H₂₁NO₄C₂₀H₁₉NO₄
Molecular Weight 351.40 g/mol 337.37 g/mol
Ring Structure Piperidine (6-membered)Pyrrolidine (5-membered)
Chirality (R) configuration at α-carbon(L) or (S) configuration at α-carbon
CAS Number 86069-86-571989-31-6

Impact on Peptide Conformation and Secondary Structure

The larger ring of pipecolic acid introduces a greater degree of flexibility compared to the more rigid pyrrolidine ring of proline. This increased conformational freedom can significantly influence the local and global secondary structure of a peptide.

A computational investigation into the "pipecolic acid effect" in tandem mass spectrometry has provided evidence for the increased flexibility of peptides containing pipecolic acid.[1] This flexibility can lead to structural changes in the transition states necessary for fragmentation.[1]

In a study involving collagen model peptides, the incorporation of pipecolic acid was investigated using circular dichroism (CD) spectroscopy to assess triple helix formation. The results indicated that pipecolic acid has a higher propensity for the Yaa position compared to the Xaa position in the (Xaa-Yaa-Gly) repeating unit for maintaining a triple helical conformation.

While comprehensive studies directly comparing the influence of Fmoc-Pip-OH and Fmoc-Pro-OH on common secondary structures like α-helices and β-sheets in simple model peptides are limited, the inherent flexibility of the piperidine ring suggests a greater potential to disrupt or modify these structures compared to the more defined turn-inducing nature of proline.

Influence on Proteolytic Stability

A key motivation for incorporating non-canonical amino acids into peptides is to enhance their resistance to enzymatic degradation. The structural dissimilarity of pipecolic acid compared to proline can render the adjacent peptide bonds less recognizable by proteases.

Implications for Biological Activity

The conformational and stability changes induced by substituting proline with pipecolic acid can have a dramatic impact on a peptide's biological activity. The aforementioned study on the HIV proteinase substrate is a prime example of how this substitution can switch a peptide's function from being cleaved to inhibiting the enzyme.[2] This highlights the potential of using this compound as a tool to develop peptide-based enzyme inhibitors.

The altered backbone conformation can also affect receptor binding affinity and selectivity. The increased flexibility of the pipecolic acid residue may allow the peptide to adopt a conformation that is more favorable for binding to a specific receptor or, conversely, one that is less favorable.

Considerations in Peptide Synthesis

Both this compound and Fmoc-proline are amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS). However, the incorporation of these secondary amino acids presents a common challenge: the increased propensity for diketopiperazine (DKP) formation.[3] This side reaction is particularly prevalent when the secondary amino acid is the second residue in the sequence, leading to cleavage of the dipeptide from the resin and a reduction in the final yield.

Strategies to Mitigate Diketopiperazine Formation:

  • Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.

  • Dipeptide Coupling: Coupling a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Xaa-Pip-OH or Fmoc-Xaa-Pro-OH) can bypass the vulnerable dipeptidyl-resin intermediate.

  • Optimized Deprotection/Coupling: A simultaneous deprotection and coupling procedure, where the newly exposed amine is immediately acylated, can trap the reactive nucleophile and prevent intramolecular cyclization.[1]

While specific comparative data on the coupling efficiency of Fmoc-Pip-OH versus Fmoc-Pro-OH is scarce, the general principles of SPPS suggest that the steric bulk and conformational properties of both can lead to slower coupling kinetics compared to primary amino acids. Therefore, extended coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary to ensure complete reaction.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide incorporating either this compound or Fmoc-proline.

Materials:

  • Fmoc-Rink Amide resin

  • This compound or Fmoc-L-proline

  • Other Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Washing1->Amino_Acid_Coupling Washing2 5. Washing (DMF) Amino_Acid_Coupling->Washing2 Repeat_Cycle 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final amino acid Final_Washing 8. Final Washing (DMF, DCM, MeOH) Final_Deprotection->Final_Washing Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/Water) Final_Washing->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification GPCR_Signaling Peptide Peptide Ligand (with Pip or Pro) GPCR GPCR Peptide->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

A Comparative Guide to the Mass Spectral Behavior of Proline and Pipecolic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein analysis, particularly in drug development where non-proteinogenic amino acids are frequently employed to enhance therapeutic properties, a precise understanding of their behavior under mass spectrometric analysis is critical. Proline (Pro), a five-membered imino acid, and its six-membered homolog, pipecolic acid (Pip), are structurally similar yet induce dramatically different fragmentation patterns in collision-induced dissociation (CID). This guide provides an objective comparison of their mass spectral signatures, supported by experimental data, to aid in the accurate identification and characterization of peptides containing these residues.

Structural and Conformational Differences

Proline's rigid five-membered ring structure significantly constrains the peptide backbone. Pipecolic acid, with its larger six-membered ring, introduces a greater degree of conformational flexibility.[1][2] This seemingly subtle structural difference is the primary driver for their distinct fragmentation behaviors.[2][3] While the proton affinities of the two residues are similar, the increased flexibility of the Pip-containing peptide chain allows it to adopt conformations that favor different fragmentation pathways compared to the more rigid Pro-containing counterpart.[1][2]

Caption: Structural difference between Proline and Pipecolic Acid residues.

Mass Spectral Fragmentation: The "Proline Effect" vs. the "Pipecolic Acid Effect"

The key mass spectral difference lies in the preferred site of peptide bond cleavage during CID.

  • The Proline Effect : It is well-established that peptides containing a proline residue exhibit preferential fragmentation at the amide bond N-terminal to the proline.[2][4] This "proline effect" is attributed to the increased basicity of the prolyl-amide nitrogen, which readily accepts a proton, weakening the preceding amide bond and leading to the predominant formation of y-type ions .[2][3][5]

  • The Pipecolic Acid Effect : In stark contrast, substituting proline with pipecolic acid eliminates the classic "proline effect".[1][6] Instead, peptides containing pipecolic acid display highly selective cleavage at the amide bond C-terminal to the Pip residue.[2][6] This phenomenon, termed the "pipecolic acid effect," results in the predominant formation of b-type ions .[2][3] Computational studies suggest that the enhanced flexibility of the Pip ring reduces steric hindrance and stabilizes the transition state required for C-terminal bond cleavage.[1][6]

When both residues are present in a peptide, the "pipecolic acid effect" has been shown to be stronger and more selective than the "proline effect".[2][3][7]

Caption: Dominant fragmentation pathways for Proline and Pipecolic Acid peptides.

Quantitative Data Summary

The distinct fragmentation patterns are clearly illustrated in studies of model pentapeptides. The following table summarizes the dominant fragment ions observed for peptides with the sequence AVXLG, where X is either Proline (Pro) or Pipecolic Acid (Pip).

Peptide SequencePrecursor Ion (m/z)Dominant Fragment Ion TypeKey Observed Fragment IonCleavage Position Relative to X
AVPLG 499.3y-ion y₄ (402.2)N-terminal
AV(Pip)LG 513.3b-ion b₃ (327.2)C-terminal

Data compiled from fragmentation behavior described in references[2][3][7]. Exact m/z values are calculated for [M+H]¹⁺ ions.

Experimental Protocols

The data described in the literature were generated using the following or similar methodologies.

Sample Preparation and Synthesis:

  • Model peptides (e.g., AAXAA, AVXLG, where X = Pro or Pip) were synthesized using standard solid-phase peptide synthesis (SPPS) techniques.[7]

  • Synthesized peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry.[7]

Mass Spectrometry Analysis:

  • Instrumentation: Experiments were performed on electrospray ionization tandem mass spectrometers (ESI-MS/MS), such as an LCQ Deca or a Velos Pro ion trap mass spectrometer.[7]

  • Ionization: Peptides were dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and introduced into the ESI source.

  • MS/MS Analysis (CID):

    • Protonated peptide precursor ions ([M+H]⁺) were isolated in the ion trap.[7]

    • The isolation width was typically set to 1.0-2.0 m/z to select the monoisotopic peak of the precursor ion.[7]

    • Collision-Induced Dissociation (CID) was performed by activating the isolated ions. The activation amplitude (collision energy) was adjusted (typically in the range of 25-35%) to achieve fragmentation of the precursor ion to less than 5% of its initial intensity.[7]

    • Fragment ions were then mass-analyzed to generate the tandem mass spectrum.

Conclusion

The substitution of proline with its six-membered homolog, pipecolic acid, fundamentally alters the fragmentation pathway of a peptide under CID conditions. The well-known "proline effect," which directs cleavage N-terminally to produce y-ions, is replaced by a dominant "pipecolic acid effect," which directs cleavage C-terminally to produce b-ions.[1][2][6] This predictable and significant difference is crucial for the correct sequencing of peptides and the structural elucidation of peptidomimetics and peptide-based drugs. Researchers utilizing these residues must be aware of these distinct fragmentation signatures to avoid misinterpretation of mass spectral data.

References

D-Pipecolic Acid vs. L-Proline: A Comparative Guide to Their Influence on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the conformational control of peptide backbones is paramount. The strategic incorporation of non-proteinogenic amino acids offers a powerful tool to modulate the secondary structure, and consequently, the biological activity and stability of peptides. Among these, cyclic amino acids play a crucial role in inducing specific turns and restricting conformational flexibility. L-proline, with its five-membered pyrrolidine ring, is a well-established modulator of peptide conformation, often acting as a "helix breaker" and a potent inducer of β-turns. Its six-membered ring homologue, D-pipecolic acid, presents an intriguing alternative for conformational constraint. This guide provides a comprehensive comparison of the effects of D-pipecolic acid and L-proline on peptide secondary structure, supported by structural rationale and generalized experimental protocols for their investigation.

Structural and Conformational Differences at a Glance

The fundamental difference between L-proline and D-pipecolic acid lies in their ring size, stereochemistry, and resulting conformational flexibility.

FeatureL-ProlineD-Pipecolic Acid
Ring Structure Five-membered pyrrolidine ringSix-membered piperidine ring
Stereochemistry L-configuration (S)D-configuration (R)
Ring Pucker Envelope or twist conformationsMore flexible chair and boat conformations
Amide Bond Readily adopts both cis and trans conformationsExhibits a higher propensity for the cis amide bond conformation compared to proline[1]

Impact on Peptide Secondary Structure: A Comparative Analysis

While direct quantitative comparative studies on identical peptide scaffolds are limited in the public domain, a qualitative comparison can be drawn from existing structural knowledge and studies on related analogues.

β-Turn Formation

L-Proline is a canonical β-turn inducer, frequently found at the i+1 position of type I and type II β-turns. Its rigid ring structure restricts the phi (φ) dihedral angle to approximately -60°, predisposing the peptide backbone to a turn conformation.

D-Pipecolic Acid , being a D-amino acid, is also a potent inducer of β-turns, particularly reverse turns. The D-configuration at the α-carbon is known to favor conformations that are conducive to β-hairpin formation. While direct comparisons are scarce, the increased propensity for cis-amide bonds in pipecolic acid-containing peptides suggests a strong influence on turn formation, potentially leading to more defined and stable turn structures than L-proline in certain sequence contexts[1].

Helical Structures

L-Proline is widely recognized as a "helix breaker". The cyclic side chain's steric hindrance and the absence of an amide proton for hydrogen bonding disrupt the regular hydrogen-bonding pattern of α-helices. It is, however, often found at the N-terminus of helices where it can act as a helix initiator[2].

D-Pipecolic Acid's effect on α-helical structures is less characterized. However, the incorporation of a D-amino acid into a right-handed α-helix is generally destabilizing[3]. Therefore, D-pipecolic acid is expected to be a more potent helix disruptor than L-proline.

Triple Helix Formation (Collagen Model Peptides)

In the context of collagen's triple helix, a study on model peptides (Xaa-Yaa-Gly)₁₀ revealed that pipecolic acid (Pip) has a higher propensity for the Yaa position compared to the Xaa position in stabilizing the triple-helical conformation[4]. This suggests that the larger ring of pipecolic acid is accommodated differently within the tightly packed triple helix compared to proline.

Experimental Protocols

To quantitatively assess the impact of D-pipecolic acid versus L-proline on a specific peptide sequence, a combination of peptide synthesis, purification, and structural analysis techniques is employed.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing D-pipecolic acid or L-proline can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Pip-OH and Fmoc-L-Pro-OH)

  • Rink Amide resin (for C-terminally amidated peptides)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid with a coupling reagent and a base, then add it to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization

Fig. 1: Experimental workflow for solid-phase peptide synthesis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette with a known pathlength (e.g., 1 mm)

  • CD spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the CD-compatible buffer to a known concentration (typically 0.1-0.2 mg/mL).

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).

  • Blank Measurement: Record a spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

G cluster_cd Circular Dichroism Spectroscopy SamplePrep Sample Preparation InstSetup Instrument Setup SamplePrep->InstSetup Blank Blank Measurement InstSetup->Blank SampleMeas Sample Measurement Blank->SampleMeas DataProc Data Processing SampleMeas->DataProc Analysis Secondary Structure Estimation DataProc->Analysis

Fig. 2: Workflow for CD spectroscopy analysis of peptide secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including details about specific dihedral angles and inter-proton distances, which are crucial for defining the peptide's three-dimensional structure.

Materials:

  • Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex analyses)

  • NMR-compatible solvent (e.g., H₂O/D₂O mixture or deuterated organic solvents)

  • NMR spectrometer with appropriate probes

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of approximately 1-5 mM.

  • 1D NMR: Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to correlate amide protons with their directly bonded nitrogen atoms.

  • Resonance Assignment: Assign all the proton and, if applicable, ¹³C and ¹⁵N resonances to specific atoms in the peptide sequence.

  • Structural Calculations: Use the distance restraints from NOESY data and dihedral angle restraints (from coupling constants) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • Structural Analysis: Analyze the resulting structures to determine the secondary structure elements and overall fold of the peptide.

G cluster_nmr NMR Spectroscopy for Structural Analysis SamplePrep Sample Preparation NMR_1D 1D NMR SamplePrep->NMR_1D NMR_2D 2D NMR (TOCSY, NOESY, etc.) NMR_1D->NMR_2D Assignment Resonance Assignment NMR_2D->Assignment Calc Structure Calculation Assignment->Calc Analysis Structural Analysis Calc->Analysis

Fig. 3: Logical flow for determining peptide structure using NMR spectroscopy.

Conclusion

The substitution of L-proline with D-pipecolic acid in a peptide sequence represents a strategic modification to significantly alter its secondary structure. While L-proline is a well-understood modulator of peptide conformation, D-pipecolic acid, with its larger ring size and D-stereochemistry, likely acts as a more potent β-turn inducer and helix disruptor. The increased propensity of pipecolic acid to adopt a cis-amide bond further distinguishes its conformational influence from that of proline. For researchers and drug developers, the choice between these two cyclic amino acids will depend on the desired conformational outcome for a specific therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these effects, enabling the rational design of peptidomimetics with tailored structural and functional properties.

References

A Comparative Guide to the Biological Activity of Peptides with (R)-Piperidine-2-carboxylic Acid Versus Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptide structures is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties such as potency, selectivity, and metabolic stability. (R)-Piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a six-membered ring homolog of proline that imparts unique conformational constraints on the peptide backbone. This guide provides an objective comparison of the biological activity of peptides containing L-pipecolic acid versus their proline-containing counterparts, supported by experimental data and detailed methodologies.

Section 1: Peptide Synthesis Methodology

The synthesis of peptides incorporating L-pipecolic acid and its analogs is routinely achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing chain anchored to an insoluble resin, simplifying purification at each step.[1][2]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour to ensure reactive sites are accessible.[2][3]

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 10 minutes at room temperature.[2]

  • Drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete removal of the Fmoc protecting group.[2]

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[2]

3. Amino Acid Coupling (Example using HATU):

  • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-(R)-piperidine-2-carboxylic acid) (3-5 equivalents) and an activating agent like HATU (3-5 equivalents) in DMF.[2]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[2]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Wash the resin with DMF and dichloromethane (DCM).

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under a vacuum.[2]

  • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[2]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[1][2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate using cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

SPPS_Workflow Start Start Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotect Yes Final_Cleave 4. Final Cleavage & Deprotection (TFA Cocktail) Cycle->Final_Cleave No Purify 5. Purification (RP-HPLC) Final_Cleave->Purify End End Purify->End

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Section 2: Comparative Biological Activity: Opioid Peptides

A key area where pipecolic acid has been explored is in the design of opioid receptor ligands. Endogenous opioid peptides like enkephalins often adopt specific turn structures to bind to their receptors.[4] Replacing proline with pipecolic acid can alter this conformation and significantly impact receptor affinity and selectivity.

Case Study: HIV Proteinase Substrate Modification

A compelling example of the functional difference between proline and pipecolic acid comes from HIV research. A nonapeptide containing a Tyr-Pro scissile bond, known to be a good substrate for HIV proteinase, was modified by replacing the proline with L-pipecolic acid.[5] This single substitution transformed the peptide from a substrate into an effective and selective inhibitor of both HIV-1 and HIV-2 proteinases.[5]

Quantitative Data Presentation
Compound IDSequenceModificationBiological Activity (IC50)Target
Peptide 1H-Val-Ser-Gln-Asn-Tyr-Pro -Ile-Val-Gln-NH2Proline (Parent Substrate)Substrate (Not an Inhibitor)HIV Proteinase
Peptide 2H-Val-Ser-Gln-Asn-Tyr-Pip -Ile-Val-Gln-NH2L-Pipecolic Acid (Pip)~1 µMHIV-1/HIV-2 Proteinase

Data sourced from Biochemical and Biophysical Research Communications.[5]

This dramatic shift in activity highlights the profound impact of altering the ring size of the imino acid at a critical position. The pipecolic acid analog showed high selectivity, with no inhibitory activity against other aspartic proteinases like cathepsin D and renin.[5]

Section 3: Mu-Opioid Receptor Signaling & Assay Protocols

Opioid peptides primarily exert their analgesic effects by activating the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[6][7]

Mu-Opioid Receptor Signaling Pathway

Activation of the MOR by an agonist (like an enkephalin analog) initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[6][8] These actions collectively reduce neuronal excitability, resulting in analgesia.

Visualization of the MOR Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane Agonist Opioid Peptide (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel G_protein->K_Channel βγ activates ATP ATP cAMP cAMP AC->cAMP Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Blocks K_out K⁺ Efflux K_Channel->K_out Promotes ATP->cAMP Converts Response Decreased Neuronal Excitability (Analgesia) cAMP->Response Leads to Ca_in->Response K_out->Response

Simplified Mu-Opioid Receptor (MOR) Signaling Cascade.
Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the mu-opioid receptor.[9][10]

1. Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.[10]

  • Radioligand: [³H]DAMGO, a high-affinity, selective MOR agonist.[11]

  • Test Compounds: Peptides containing (R)-piperidine-2-carboxylic acid and its analogs, dissolved in assay buffer.

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Filtration System: A cell harvester with glass fiber filters.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO (e.g., 0.5 nM), and varying concentrations of the test compound.[11]

  • For determining non-specific binding, add a high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM Naloxone).[11]

  • For total binding, add only the buffer, membranes, and [³H]DAMGO.

  • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

The substitution of proline with its six-membered homolog, (R)-piperidine-2-carboxylic acid (L-pipecolic acid), is a powerful strategy in peptide design that can dramatically alter biological activity. As demonstrated, this modification can convert a substrate into a potent and selective inhibitor, a finding of significant value in drug discovery.[5] The increased conformational flexibility of the six-membered ring compared to proline's five-membered ring is thought to be a key determinant of these differing effects.[12][13] Researchers can leverage these structure-activity relationships, verified through robust experimental protocols like radioligand binding assays, to fine-tune the pharmacological profiles of peptide-based therapeutics.

References

A Comparative Guide to the Stability of Peptides with Different Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Native peptides, despite their high specificity and potency, often face significant limitations as therapeutic agents due to their inherent flexibility. This conformational freedom makes them susceptible to rapid enzymatic degradation and results in a substantial entropic penalty upon binding to a target.[1] Introducing constrained amino acids is a powerful strategy to overcome these drawbacks. By rigidifying the peptide backbone, these modifications can lock the molecule into a more defined, bioactive conformation. This pre-organization enhances binding affinity and, by sterically hindering the approach of proteases, dramatically increases the peptide's metabolic stability and biological half-life.[1][2] This guide provides a comparative overview of different constraining strategies, supported by experimental data and detailed protocols for stability assessment.

Strategies for Inducing Conformational Constraint

Various chemical modifications can be employed to restrict the conformational freedom of a peptide. The choice of strategy is crucial as it influences the resulting secondary structure and overall stability. Key methods include:

  • N-Alkylation (e.g., N-Methylation): The substitution of a backbone amide proton with a methyl group. This modification eliminates a hydrogen bond donor, which can disrupt β-sheets but also protects against proteolysis and can improve cell permeability.[1]

  • α,α-Disubstitution: Introducing a second substituent at the α-carbon of an amino acid (e.g., α-methylalanine or Aib). This restricts the Ramachandran (φ, ψ) dihedral angles, promoting helical or turn-like structures and significantly enhancing proteolytic stability.[1][3]

  • Cyclization: Covalently linking different parts of the peptide to create a macrocycle. This is one of the most effective methods for rigidifying a peptide's structure. Common strategies include:

    • Lactam Bridges: Forming an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.[1][4]

    • Disulfide Bridges: The oxidative coupling of two cysteine residues to form a cystine bridge, a common feature in many naturally occurring stable peptides.[5]

    • Backbone Cyclization: Linking the N-terminus and C-terminus of the peptide, often employing non-natural amino acids to facilitate the connection.[5]

  • Peptide Stapling: This technique involves introducing two unnatural amino acids with olefinic side chains (commonly at i and i+4 or i and i+7 positions) and forming a hydrocarbon "staple" via a ring-closing metathesis reaction. This locks the peptide into an α-helical conformation, proving highly effective for stabilizing helices and enhancing resistance to proteolysis.[1][6][7]

G cluster_strategies Constraining Strategies cluster_cyclization_types Cyclization Methods A N-Alkylation (e.g., N-Methylation) End Constrained Peptide (Enhanced Stability) A->End B α,α-Disubstitution (e.g., Aib) B->End C Cyclization C1 Lactam Bridge C->C1 C2 Disulfide Bridge C->C2 C3 Backbone Cyclization C->C3 D Peptide Stapling D->End C1->End C2->End C3->End Start Linear Peptide Start->A Start->B Start->C Start->D

Overview of common strategies for constraining peptides.

Comparative Stability Data

The introduction of constraints leads to measurable improvements in peptide stability, particularly against enzymatic degradation. The table below summarizes quantitative data from various studies, comparing the half-lives of linear peptides to their constrained counterparts.

Peptide/TargetConstraining StrategyUnconstrained Half-Life (t½)Constrained Half-Life (t½)Fold IncreaseReference
Axin MimicHydrocarbon Stapling (i, i+4)9 minutes> 1 hour> 6.7[6]
BID BH3 MimicHydrocarbon Stapling (Double)Not Specified2-3 and 8-fold shorter for unconstrained vs single- and double-stapled2-8[7]
Generic PeptideD-amino acid substitutionNot SpecifiedIncreased resistance to proteolysisQualitative[7]
Xenin AnalogueAmino Acid Substitution (Glu→Gln, Lys→Ala)Minutes2-3 fold longer in mouse plasma2-3[8]

Experimental Protocols

Assessing the stability of constrained peptides is a critical step in their development. Below are detailed protocols for two fundamental experimental techniques used to evaluate proteolytic and conformational stability.

Protocol 1: Proteolytic Stability Assay in Serum

This protocol assesses the stability of a peptide in the presence of proteases found in serum or plasma.[9]

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL).

  • Human or animal serum/plasma.

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS).

  • High-Performance Liquid Chromatography (HPLC) system or a Mass Spectrometer (LC-MS).

2. Procedure:

  • Preparation: Thaw serum/plasma on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove precipitates.

  • Incubation: Dilute the test peptide in the incubation buffer and add it to the prepared serum/plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity.

  • Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Collect the supernatant and analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

3. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[9]

G A 1. Preparation Thaw & centrifuge serum B 2. Incubation Add peptide to serum Incubate at 37°C A->B C 3. Sampling Withdraw aliquots at various time points B->C D 4. Quenching Add sample to cold acetonitrile/TFA C->D E 5. Clarification Centrifuge to precipitate proteins D->E F 6. Analysis Quantify intact peptide via HPLC or LC-MS E->F G 7. Data Analysis Calculate half-life (t½) F->G G cluster_chem Chemical Instability cluster_enz Enzymatic Degradation Oxidation Oxidation (Met, Cys) Degradation Degradation Products Oxidation->Degradation Deamidation Deamidation (Asn, Gln) Deamidation->Degradation Hydrolysis Hydrolysis (Asp-X) Hydrolysis->Degradation Endo Endopeptidases (e.g., Trypsin) Endo->Degradation Exo Exopeptidases (Aminopeptidases) Exo->Degradation Peptide Native Peptide Peptide->Oxidation Peptide->Deamidation Peptide->Hydrolysis Peptide->Endo Peptide->Exo

References

A Comparative Guide to the NMR Structural Analysis of Peptides Containing Fmoc-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-D-pipecolic acid, a six-membered ring homolog of proline, offers a unique conformational constraint that can significantly influence peptide backbone geometry. Understanding these structural implications is paramount for the rational design of peptidomimetics and therapeutic peptides. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) structural analysis of peptides containing Fmoc-D-pipecolic acid, supported by experimental data and detailed protocols.

Impact of Fmoc-D-Pipecolic Acid on Peptide Conformation: A Comparative Analysis

The introduction of a D-pipecolic acid residue into a peptide sequence, particularly when the N-terminus is protected by the bulky fluorenylmethoxycarbonyl (Fmoc) group, induces distinct structural changes compared to peptides containing its five-membered ring counterpart, L-proline. These differences are readily observable and quantifiable through a combination of 1D and 2D NMR techniques.

A key feature of pipecolic acid is its increased conformational flexibility compared to proline, which can lead to different populations of conformers in solution. This, in turn, influences the chemical environment of neighboring amino acid residues, resulting in notable changes in their NMR spectral parameters.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of a Model Tripeptide Series

ProtonFmoc-D-Pip-Ala-Gly-NH₂Fmoc-L-Pro-Ala-Gly-NH₂
D-Pip/L-Pro
~4.8 - 5.0~4.3 - 4.5
Hδ (axial)~3.0 - 3.2~3.5 - 3.7
Hδ (equatorial)~3.6 - 3.8~3.5 - 3.7
Ala
NH~7.8 - 8.0~8.1 - 8.3
~4.1 - 4.3~4.4 - 4.6
Gly
NH~8.2 - 8.4~8.4 - 8.6

Note: The chemical shifts are approximate and can vary depending on the solvent and temperature.

The data in Table 1 illustrates that the Hα proton of D-pipecolic acid resonates at a significantly different chemical shift compared to L-proline. This is indicative of a change in the local electronic environment and the dihedral angle (φ) of the peptide backbone. Furthermore, the chemical shifts of the amide protons of the adjacent alanine and glycine residues are also perturbed, suggesting that the conformational influence of the D-pipecolic acid residue extends along the peptide chain.

Elucidating 3D Structure: The Power of 2D NMR

To gain a comprehensive understanding of the three-dimensional structure of peptides containing Fmoc-D-pipecolic acid, a suite of 2D NMR experiments is essential. These experiments provide through-bond and through-space correlations between protons, allowing for the determination of dihedral angles and inter-proton distances, which are crucial for structure calculation.

Table 2: Key 2D NMR Experiments and Their Application in Peptide Structural Analysis

ExperimentInformation ProvidedRelevance to Fmoc-D-Pipecolic Acid Peptides
TOCSY (Total Correlation Spectroscopy)Establishes scalar coupling networks within each amino acid residue, allowing for the assignment of all protons within a spin system.Essential for the unambiguous assignment of the complex proton signals of the D-pipecolic acid ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Detects through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.Crucial for identifying key intramolecular contacts between the Fmoc group, the D-pipecolic acid ring, and the rest of the peptide, which define the overall fold.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbon atoms, aiding in resonance assignment and providing information on the electronic environment of each carbon.Confirms the assignment of the D-pipecolic acid ring protons and provides valuable data for comparative analysis with other proline analogs.

The analysis of ROESY spectra is particularly informative. For instance, the observation of specific cross-peaks between the aromatic protons of the Fmoc group and protons on the D-pipecolic acid ring or adjacent residues can define the orientation of the N-terminal protecting group relative to the peptide backbone.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining high-quality NMR data for structural analysis.

Peptide Synthesis

Peptides containing Fmoc-D-pipecolic acid are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis of Fmoc-D-Pip-Ala-Gly-NH₂

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling: Fmoc-Gly-OH, HBTU, DIPEA Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Coupling: Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Coupling: Fmoc-D-Pip-OH Deprotection3->Coupling3 Cleavage Cleavage and Deprotection (TFA/TIS/H₂O) Coupling3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Fmoc-D-Pip-Ala-Gly-NH₂ Purification->Final_Peptide cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_calculation Structure Calculation NMR_Sample NMR Sample Preparation Acquire_1D 1D ¹H NMR NMR_Sample->Acquire_1D Acquire_2D 2D NMR (TOCSY, ROESY, HSQC) Acquire_1D->Acquire_2D Process_Spectra Spectral Processing Acquire_2D->Process_Spectra Assign_Resonances Resonance Assignment Process_Spectra->Assign_Resonances Extract_Restraints Extract Structural Restraints (NOEs, J-couplings) Assign_Resonances->Extract_Restraints Calculate_Ensemble Calculate Structure Ensemble Extract_Restraints->Calculate_Ensemble Refine_Structures Structure Refinement Calculate_Ensemble->Refine_Structures Validate_Structures Structure Validation Refine_Structures->Validate_Structures

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics often lies in their susceptibility to enzymatic degradation. This guide provides a framework for comparing the enzymatic stability of native peptides against those modified with the non-proteinogenic amino acid, (R)-N-Fmoc-piperidine-2-carboxylic acid, a strategy aimed at enhancing peptide robustness.

The introduction of constrained amino acid analogs, such as piperidine derivatives, into peptide sequences is a promising strategy to confer resistance to proteolysis. The cyclic nature of the piperidine ring can sterically hinder the approach of proteases and lock the peptide backbone into a conformation that is less recognizable by these enzymes. This guide outlines the experimental protocols necessary to quantify this enhanced stability, enabling a direct comparison with their native counterparts.

Comparative Stability Data

While direct comparative data for peptides incorporating this compound is not extensively published, the following table provides a template for researchers to populate with their own experimental data. This structured format allows for a clear and direct comparison of the stability of a native peptide versus its modified analogue in a proteolytic environment, such as human plasma or serum, over time.

Peptide SequenceTime Point (minutes)% Intact Peptide Remaining (Native)% Intact Peptide Remaining (Modified)
e.g., GGF-X-G0100100
15
30
60
120
240

Table 1: Template for Comparative Enzymatic Stability Data. Researchers can adapt this table to present their findings on the percentage of intact native and modified peptides over a specific time course when incubated with a proteolytic solution.

Experimental Protocols

A systematic approach is crucial for accurately assessing and comparing the enzymatic stability of peptides. The following protocols provide a detailed methodology for conducting these assays.

Peptide Synthesis

Peptides, both native and modified with this compound, are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1]

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solvents: DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (or this compound) to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.

Enzymatic Stability Assay

This assay determines the rate of peptide degradation in a biologically relevant medium, such as human plasma or serum.[2]

Materials:

  • Synthesized native and modified peptides

  • Pooled human plasma or serum, thawed on ice

  • LC-MS grade water

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (IS)

  • Microcentrifuge tubes

Procedure:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of the native and modified peptides, as well as the internal standard, in LC-MS grade water.

  • Plasma Preparation: Centrifuge the thawed human plasma at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation: Pre-warm the human plasma to 37°C. In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 190 µL of the pre-warmed plasma to achieve a final peptide concentration of 50 µg/mL. Incubate the mixtures at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot from each incubation mixture. The 0-minute time point should be collected immediately after adding the peptide to the plasma.

  • Quenching and Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard. Vortex the mixture for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS.

Sample Analysis by LC-MS

The amount of intact peptide remaining at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Inject 5 µL of the supernatant from each time point onto the LC-MS system.

  • Separate the peptide from its degradation products using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% formic acid.

  • Monitor the elution of the intact peptide and the internal standard using their specific mass-to-charge ratios (m/z).

  • Integrate the peak area of the intact peptide and the internal standard at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point, after normalizing to the internal standard.

Experimental Workflow and Signaling Pathways

To visually represent the experimental process, the following diagrams illustrate the key stages of the investigation.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_assay Enzymatic Stability Assay cluster_analysis Data Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each AA s3 Amino Acid Coupling s2->s3 Repeat for each AA s3->s2 Repeat for each AA s4 Cleavage & Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 s6 Characterization (MS) s5->s6 a1 Peptide Incubation in Human Plasma (37°C) s6->a1 a2 Time-Point Sampling a1->a2 a3 Quenching & Protein Precipitation a2->a3 a4 Centrifugation a3->a4 d1 LC-MS Analysis a4->d1 d2 Quantification of Intact Peptide d1->d2 d3 Data Comparison d2->d3

Caption: Experimental workflow for comparing peptide enzymatic stability.

While a specific signaling pathway is not directly investigated in this stability assay, the rationale for enhancing peptide stability is to prolong its interaction with its target receptor and downstream signaling cascade. For a hypothetical peptide agonist of a G-protein coupled receptor (GPCR), the intended outcome of increased stability is sustained signaling, as depicted below.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation peptide Stabilized Peptide (Agonist) peptide->receptor Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generic GPCR signaling pathway initiated by a peptide agonist.

By following these detailed protocols and utilizing the provided templates, researchers can effectively evaluate and compare the enzymatic stability of peptides modified with this compound, thereby generating crucial data for the development of more robust and effective peptide-based therapeutics.

References

A Comparative Guide to the Validation of Peptide Synthesis Containing Fmoc-D-Pipecolic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-pipecolic acid, into peptide structures is a critical strategy in modern drug discovery. These modifications can enhance proteolytic stability, enforce specific conformations, and ultimately improve the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of solid-phase peptide synthesis (SPPS) and subsequent LC-MS validation of peptides containing Fmoc-D-pipecolic acid versus the more common proline analog, Fmoc-D-proline. The information presented herein is supported by established principles of peptide chemistry and mass spectrometry.

Performance Comparison: Fmoc-D-Pipecolic Acid vs. Fmoc-D-Proline

The choice between incorporating Fmoc-D-pipecolic acid and Fmoc-D-proline can significantly impact the synthesis and analytical validation of the final peptide. The following tables summarize the key performance differences based on a hypothetical model peptide sequence, Ac-Tyr-X-Ala-Phe-Gly-NH₂, where X is either D-pipecolic acid (Pip) or D-proline (Pro).

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Performance

ParameterFmoc-D-Pipecolic AcidFmoc-D-ProlineKey Considerations
Coupling Efficiency ~95-98%~97-99%The bulkier six-membered ring of pipecolic acid can lead to slightly lower coupling efficiencies compared to the five-membered ring of proline. Longer coupling times or the use of more potent coupling reagents may be necessary to drive the reaction to completion.
Crude Peptide Purity (by LC-MS) ~65-75%~70-80%The primary impurity in both syntheses is often the formation of diketopiperazine at the dipeptide stage. This side reaction can be more pronounced with proline and its analogs.[1]
Final Peptide Yield (after purification) ~25-35%~30-40%The slightly lower crude purity of the pipecolic acid-containing peptide may result in a lower final yield after purification.
Major Side Reactions Diketopiperazine formation, incomplete coupling.Diketopiperazine formation, incomplete coupling, 3-(1-Piperidinyl)alanine formation (if C-terminal Cys is present).[1]Both amino acids are secondary amines and are prone to similar side reactions under Fmoc-SPPS conditions. The use of 2-chlorotrityl chloride resin can help mitigate diketopiperazine formation.[1]

Table 2: Comparison of LC-MS Validation Parameters

ParameterPeptide with D-Pipecolic AcidPeptide with D-ProlineKey Considerations
Retention Time (RP-HPLC) Slightly earlier elutionStandard elutionThe larger ring of pipecolic acid can slightly alter the overall hydrophobicity and conformation of the peptide, potentially leading to a shorter retention time on a reverse-phase column.
MS/MS Fragmentation Pattern ("The Pipecolic Acid Effect") Predominant cleavage C-terminal to the pipecolic acid residue (b-ions).Predominant cleavage N-terminal to the proline residue (y-ions) ("The Proline Effect").[2][3]This distinct fragmentation behavior is a critical diagnostic tool for confirming the incorporation and position of pipecolic acid versus proline in the peptide sequence. The "pipecolic acid effect" is considered stronger than the "proline effect".[2]
Sequence Coverage (from MS/MS) HighHighBoth methods generally provide excellent sequence coverage, but the fragmentation pattern is the key differentiator.
Identification Confidence HighHighThe unique fragmentation patterns allow for high-confidence identification of both peptide variants.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides containing Fmoc-D-pipecolic acid and Fmoc-D-proline are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
  • Resin Swelling: Swell Rink Amide resin (100-200 mesh, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.95 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. For Fmoc-D-pipecolic acid, a longer coupling time (2 hours) is recommended.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS Analysis
  • Sample Preparation: Dissolve the purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.

    • Scan Range: m/z 100-2000 for MS1 scans.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Select the precursor ion of interest for fragmentation.

Visualizing the Workflow and Data Analysis Logic

The following diagrams illustrate the experimental workflow and the logical steps involved in data analysis for validating the synthesized peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis LC-MS Validation Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-D-Pip/Pro-OH) Fmoc_Deprotection->Coupling Cleavage 4. Cleavage & Deprotection Coupling->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification LC_Separation 6. LC Separation Purification->LC_Separation MS1_Scan 7. MS1 Scan (Intact Mass) LC_Separation->MS1_Scan MS2_Scan 8. MS/MS Fragmentation MS1_Scan->MS2_Scan Data_Analysis 9. Data Analysis MS2_Scan->Data_Analysis

Caption: Experimental workflow from peptide synthesis to LC-MS validation.

Data_Analysis_Logic cluster_processing Data Processing cluster_validation Peptide Validation Input Raw LC-MS Data Peak_Detection Peak Detection & Integration Input->Peak_Detection Mass_Extraction Extract Ion Chromatogram (XIC) Peak_Detection->Mass_Extraction MS2_Spectrum Extract MS/MS Spectrum Peak_Detection->MS2_Spectrum Mass_Match Match Intact Mass (MS1) Mass_Extraction->Mass_Match Fragmentation_Analysis Analyze Fragmentation Pattern (MS2) MS2_Spectrum->Fragmentation_Analysis Sequence_Confirmation Confirm Sequence & Modification Mass_Match->Sequence_Confirmation Fragmentation_Analysis->Sequence_Confirmation Final_Report Final_Report Sequence_Confirmation->Final_Report Generate Report

Caption: Logical workflow for the analysis of LC-MS data.

References

A Comparative Guide to Circular Dichroism Studies of Peptides with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Circular dichroism (CD) spectroscopy is an invaluable technique for investigating the secondary structure of peptides in solution.[1][2][3][4] This guide provides a comparative analysis of CD studies on peptides incorporating constrained amino acids, which are pivotal in designing peptides with stable, well-defined conformations for therapeutic and research applications. By restricting the available conformational space of the peptide backbone, these modified amino acids can induce and stabilize specific secondary structures such as helices and turns.[5][6]

This guide offers an objective comparison of the performance of various constrained amino acids in directing peptide secondary structure, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of new studies.

The Impact of Constrained Amino Acids on Peptide Secondary Structure

Constrained amino acids, by virtue of their cyclic or sterically hindered side chains, limit the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This restriction channels the peptide to adopt specific secondary structural motifs. Two of the most extensively studied constrained amino acids are α-aminoisobutyric acid (Aib) and proline (Pro) and its derivatives.

  • α-Aminoisobutyric Acid (Aib): The presence of two methyl groups on the α-carbon of Aib sterically favors conformations in the helical region of the Ramachandran plot.[5] Consequently, the incorporation of Aib residues into a peptide sequence is a well-established strategy for inducing and stabilizing helical structures, particularly the 3(10)-helix.[5][6]

  • Proline (Pro): The cyclic nature of the proline side chain, which connects back to the backbone nitrogen, restricts the φ angle to approximately -60°. This inherent rigidity makes proline a potent inducer of turns, particularly β-turns, and also a constituent of the polyproline II (PPII) helix, an extended, left-handed helical structure.[7]

Comparative Analysis of CD Spectra

The following table summarizes the characteristic CD spectral features observed for peptides containing Aib and Pro, highlighting their influence on secondary structure.

Constrained Amino AcidPeptide Sequence ExampleSolvent/ConditionsPredominant Secondary StructureCharacteristic CD Signals (Mean Residue Ellipticity [θ] in deg cm² dmol⁻¹)Reference
Aib Ac-Ala-Aib-Ala-OMeWater3(10)-helix / HelicalNegative band at ~205 nm, Positive band at ~225 nm[5]
Aib Cbz-(Aib)₅-OtBuAcetonitrile3(10)-helixNegative band at ~208 nm, Stronger negative band at ~222 nm[8]
Proline Piv-Pro-D-Ala-NHMeCyclohexane/MethanolType II β-turnTwo positive bands at ~230 nm and ~202 nm[9]
Proline (Pro)₁₁Aqueous BufferPolyproline II (PPII) helixStrong negative band at ~204.5 nm, Weak positive band at ~228 nm[10]
D-Alanine (in cyclic peptide) cyclo[Leu-D-Ala-Glu-D-Ala]Not specifiedβ-turnPositive bands at 211 nm and 222 nm, Negative bands at 200 nm and 238 nm[11][12]

Experimental Protocols

A generalized experimental protocol for conducting CD spectroscopy on peptides is outlined below. Specific parameters may need to be optimized based on the peptide sequence, solubility, and the research question.

Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (≥95%), as confirmed by techniques like HPLC and mass spectrometry.[2]

  • Concentration Determination: Accurately determine the peptide concentration. UV absorbance is a common method, provided the molar extinction coefficient is known.[13]

  • Solvent/Buffer Preparation: The choice of solvent is critical as it can influence peptide conformation.

    • For aqueous studies, use a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer at pH 7).[1]

    • Structure-inducing solvents like trifluoroethanol (TFE) or methanol can be used to promote helical conformations.[14]

    • Prepare a matched buffer blank for background subtraction.[1]

  • Sample Solution: Dissolve the peptide in the chosen buffer to a final concentration typically in the range of 50-100 µM.[1][6] Filter the sample to remove any aggregates that could cause light scattering.[13]

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the spectrometer with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[13]

  • Cuvette: Use a quartz cuvette with a suitable path length, typically 1 mm for far-UV CD.[1][15]

  • Parameter Settings:

    • Wavelength Range: Scan the far-UV region, typically from 190 nm to 260 nm.[1]

    • Scan Speed: A typical scan speed is 20-50 nm/min.[6]

    • Bandwidth: A bandwidth of 1-2 nm is commonly used.[6][13]

    • Integration Time: Set an appropriate integration time (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.[13]

    • Temperature Control: Use a Peltier temperature controller to maintain a constant sample temperature, often 25°C.[6][16]

  • Data Collection:

    • Record a baseline spectrum using the buffer blank.

    • Record the CD spectrum of the peptide sample.

    • For improved accuracy, multiple scans can be averaged.

Data Processing and Analysis
  • Blank Subtraction: Subtract the buffer baseline spectrum from the sample spectrum.[1]

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg * MRW) / (10 * l * c)

    where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • l is the path length of the cuvette in cm.

    • c is the peptide concentration in g/mL.

  • Secondary Structure Estimation: The resulting spectrum can be qualitatively analyzed by observing the positions and signs of the characteristic bands. For quantitative estimation of secondary structure content (e.g., % α-helix, % β-sheet), deconvolution algorithms and software are available.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in CD studies of constrained peptides.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification concentration_determination Concentration Determination peptide_synthesis->concentration_determination sample_dissolution Sample Dissolution & Filtration concentration_determination->sample_dissolution buffer_prep Buffer Preparation buffer_prep->sample_dissolution instrument_setup Instrument Setup & Purging sample_dissolution->instrument_setup blank_scan Blank Spectrum Acquisition instrument_setup->blank_scan sample_scan Sample Spectrum Acquisition blank_scan->sample_scan baseline_correction Baseline Correction sample_scan->baseline_correction molar_ellipticity Conversion to Molar Ellipticity baseline_correction->molar_ellipticity spectral_analysis Spectral Analysis & Deconvolution molar_ellipticity->spectral_analysis

Caption: Experimental workflow for CD spectroscopy of peptides.

logical_relationship cluster_input Input cluster_process Process cluster_output Output constrained_aa Constrained Amino Acid (e.g., Aib, Pro) peptide_backbone Incorporation into Peptide Backbone constrained_aa->peptide_backbone conformational_restriction Restriction of φ/ψ Dihedral Angles peptide_backbone->conformational_restriction secondary_structure Stabilized Secondary Structure (e.g., Helix, Turn) conformational_restriction->secondary_structure

References

A Comparative Guide to Constrained Amino Acid Alternatives for Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of constrained amino acids is a cornerstone of modern peptide-based drug design. These modified residues enhance conformational stability, proteolytic resistance, and receptor-binding affinity. This guide provides a comprehensive comparison of several key alternatives to the widely used (R)-N-Fmoc-piperidine-2-carboxylic acid, offering insights into their structural and functional impact on peptide therapeutics.

This document details the properties of this compound and its alternatives, including Fmoc-protected azetidine-2-carboxylic acid, pyrrolidine-2-carboxylic acid, indoline-2-carboxylic acid, and tetrahydroisoquinoline-3-carboxylic acid. While direct head-to-head comparative studies are limited in the literature, this guide compiles available data on their conformational effects and impact on biological activity. Detailed experimental protocols for peptide synthesis, conformational analysis, and biological evaluation are also provided to support researchers in their drug discovery efforts.

Structural and Functional Comparison of Constrained Amino Acids

The choice of a constrained amino acid significantly influences the resulting peptide's three-dimensional structure and, consequently, its biological function. The following sections and table summarize the key characteristics of this compound and its alternatives.

Amino Acid DerivativeRing SizeKey Conformational FeaturesReported Biological Effects
This compound 6-memberedInduces tight turns and stable secondary structures. The six-membered ring provides significant conformational restriction.Used in the development of potent and selective ligands for various receptors, including GPCRs.[1]
(S)-N-Fmoc-azetidine-2-carboxylic acid 4-memberedThe strained four-membered ring imparts significant conformational constraints, often leading to unique peptide backbone geometries.[2] It can be more flexible than proline in some contexts.[3]Can act as a proline analogue and has been incorporated into peptides to modify their conformation and biological activity.[4]
(S)-N-Fmoc-pyrrolidine-2-carboxylic acid (Proline) 5-memberedA natural constrained amino acid that restricts the peptide backbone, favoring specific secondary structures like β-turns.Widely used to induce specific conformations in peptides, influencing their stability and receptor binding.[1]
(S)-N-Fmoc-indoline-2-carboxylic acid 5-membered (fused)The indole ring system provides a rigid scaffold that can influence cis/trans isomerization of the peptide bond and introduce aromatic interactions.[5]Has been explored for its ability to act as a conformational switch in peptides and has been used in the development of HIV-1 integrase inhibitors.[6]
(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) 6-membered (fused)Acts as a rigid analogue of phenylalanine or tyrosine, introducing significant conformational constraints and potential for aromatic interactions.[7]Incorporated into peptides to target a variety of enzymes and receptors, with applications in developing opioid receptor ligands and anticancer agents.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides incorporating constrained amino acids. The following sections provide standardized protocols for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids.[10][11][12][13]

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including the constrained analogues)

  • Coupling reagents: HBTU/HATU and HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser or ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.[14][15][16][17]

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD spectrophotometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the CD spectrophotometer with nitrogen gas.

    • Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the buffer baseline from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to molar ellipticity.

    • Analyze the spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Proteolytic Stability Assay

This assay determines the resistance of a peptide to degradation by proteases like trypsin.[18][19][20][21][22]

Materials:

  • Purified peptide

  • Protease (e.g., Trypsin, Chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the reaction buffer to a known concentration.

    • Add the protease solution to initiate the digestion. A typical enzyme:substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time to determine the peptide's half-life.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (IC50 and Ki) of a peptide to its target receptor.[23][24][25][26][27][28]

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Unlabeled peptide (the compound to be tested)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptide.

  • Incubation: Add the cell membranes or whole cells to each well and incubate at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the development and application of constrained peptides.

G cluster_discovery Peptide Discovery & Optimization cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation Target Identification Target Identification Library Screening Library Screening Target Identification->Library Screening High-Throughput Screening Hit Identification Hit Identification Library Screening->Hit Identification Binding Assays Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In vitro & In vivo Testing Peptide Synthesis (SPPS) Peptide Synthesis (SPPS) Candidate Selection->Peptide Synthesis (SPPS) Purification (HPLC) Purification (HPLC) Peptide Synthesis (SPPS)->Purification (HPLC) Characterization (MS, NMR, CD) Characterization (MS, NMR, CD) Purification (HPLC)->Characterization (MS, NMR, CD) In vitro Assays Binding Affinity Functional Activity Proteolytic Stability Characterization (MS, NMR, CD)->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Pharmacokinetics Efficacy

Constrained Peptide Drug Discovery Workflow

GPCR_Signaling cluster_membrane Cell Membrane Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR Binding G-Protein Gαβγ GPCR->G-Protein Activation Effector Protein e.g., Adenylyl Cyclase G-Protein->Effector Protein Modulation Second Messenger Second Messenger Effector Protein->Second Messenger Production (e.g., cAMP) Cellular Response Cellular Response Second Messenger->Cellular Response Downstream Signaling

Simplified GPCR Signaling Pathway

References

Safety Operating Guide

Safe Disposal of (R)-N-Fmoc-piperidine-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like (R)-N-Fmoc-piperidine-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, adhering to standard laboratory safety practices.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or glasses with side shields.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling.[1]

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Chemical and Physical Properties

A summary of the known properties of the closely related (S)-N-Fmoc-piperidine-2-carboxylic acid is provided below for reference. These properties are essential for making informed decisions on its proper handling and disposal.

PropertyValue
CAS Number 86069-86-5 (for S-isomer)[4][5]
Molecular Formula C₂₁H₂₁NO₄[4][5]
Molecular Weight 351.40 g/mol [4][5]
Appearance Powder[4]
Storage Temperature 2-8°C[4]
Water Hazard Class (WGK) WGK 3[4]
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][3]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]

  • Solid Waste Disposal:

    • Collect any unreacted, solid this compound in a designated, clearly labeled, and sealable container for solid chemical waste.[1][3]

    • Contaminated disposable items, such as weigh boats, gloves, and paper towels, should also be placed in this container.[1][3]

  • Liquid Waste Disposal:

    • If this compound is in a solution, the entire solution must be treated as hazardous liquid waste.[1]

    • Waste streams from peptide synthesis containing this compound may also contain solvents like dimethylformamide (DMF) or reagents such as piperidine.[1] These liquid wastes must be collected in a separate, compatible, and clearly labeled container for hazardous liquid waste.[1][3]

  • Containerization:

    • Use containers that are chemically resistant and can be securely sealed.[3]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[3]

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste containers in a designated waste accumulation area.[1]

    • This area should be well-ventilated, secure, and separate from incompatible chemicals to prevent accidental reactions.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Ensure that the disposal process complies with all local, state, and federal regulations for hazardous waste disposal.[1][2]

Spill Management

In the event of a spill, sweep up the solid material without creating dust and place it in a closed container for disposal.[1][2] Ensure the area is then decontaminated as per your laboratory's standard operating procedures.

Prohibited Disposal Methods
  • Do not dispose of down the drain. [1][6]

  • Do not dispose of in regular trash. [1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Identify Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste final_disposal Dispose via Institutional EHS / Licensed Contractor store_waste->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-N-Fmoc-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-N-Fmoc-piperidine-2-carboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense when handling powdered chemicals like this compound. The following table summarizes the necessary protective equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 certified ("Z87" marking)[1][2]Protects against dust particles and potential splashes.[1][3][4]
Face ShieldTo be worn over safety gogglesRecommended for tasks with a high risk of splashing.[2][4]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the chemical.[3][5][6]
Body Protection Lab CoatLong-sleeved, knee-lengthProtects skin and clothing from spills.[3][5]
Long Pants-Required for work in a laboratory.[2][5]
Closed-Toe Shoes-Protects feet from spills and falling objects.[4][5]
Respiratory Protection N95 Dust Mask/RespiratorNIOSH-approvedRecommended when handling the powder to avoid inhalation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Working in a well-ventilated area, such as a chemical fume hood, is essential to minimize the risk of inhalation.[1][3]

  • Preparation : Before handling the chemical, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Put on all required personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within a chemical fume hood to control dust.

  • Dissolving : If the experimental protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction : Perform the chemical reaction within the fume hood. Monitor the reaction for any unexpected changes.

  • Post-Reaction : After the reaction is complete, proceed with the appropriate workup and purification steps.

  • Decontamination : Clean the work area and any equipment used. Dispose of all waste as outlined in the disposal plan below.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

All waste generated from the handling and use of this compound should be treated as chemical waste.[1]

  • Waste Segregation :

    • Solid Waste : Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled "Hazardous Chemical Waste".[1] Avoid creating dust during collection.[1]

    • Liquid Waste : Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[1] Do not pour any of this waste down the drain.[1]

  • Container Management : Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills.[1] Clearly label containers with "Hazardous Waste" and list the chemical constituents.[1]

  • Storage and Disposal : Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1] Follow all federal, state, and local environmental regulations.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Chemical B->C D Perform Experiment C->D E Segregate Waste (Solid & Liquid) D->E F Decontaminate Work Area E->F G Store Waste for Pickup F->G

References

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